molecular formula C64H99N17O23S3 B561575 CART(62-76)(human,rat)

CART(62-76)(human,rat)

Cat. No.: B561575
M. Wt: 1570.8 g/mol
InChI Key: PSFNEVMDUKVDPJ-XJHNVALUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cocaine- and amphetamine-regulated transcript (CART) peptide fragment that inhibits food intake. Attenuates NPY-induced feeding and decreases food intake in food-restricted goldfish, and induces anxiogenic-like effects in elevated plus-maze test in rats. Modulates the activity of striatal noradrenergic, and corticostrial and hypothalamic serotoninergic systems, with no major effect on dopaminergic pathways in rat brain.

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H99N17O23S3/c1-29(2)50(79-58(97)36(14-17-44(66)83)72-47(86)26-69-54(93)35(65)23-33-10-12-34(82)13-11-33)63(102)81-21-8-9-43(81)62(101)75-39(20-22-107-7)57(96)78-42(28-106)61(100)76-40(24-49(89)90)59(98)70-31(5)52(91)68-25-46(85)73-37(16-19-48(87)88)55(94)74-38(15-18-45(67)84)56(95)77-41(27-105)60(99)71-32(6)53(92)80-51(30(3)4)64(103)104/h10-13,29-32,35-43,50-51,82,105-106H,8-9,14-28,65H2,1-7H3,(H2,66,83)(H2,67,84)(H,68,91)(H,69,93)(H,70,98)(H,71,99)(H,72,86)(H,73,85)(H,74,94)(H,75,101)(H,76,100)(H,77,95)(H,78,96)(H,79,97)(H,80,92)(H,87,88)(H,89,90)(H,103,104)/t31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFNEVMDUKVDPJ-XJHNVALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H99N17O23S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1570.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CART(62-76) in Appetite Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the central nervous system with a significant role in energy homeostasis. Post-translational processing of the CART pro-peptide yields several biologically active fragments, including CART(55-102) and CART(62-76). These peptides, particularly abundant in hypothalamic nuclei integral to appetite control, have been demonstrated to exert potent anorexigenic effects. This document provides a comprehensive technical overview of the mechanism of action of the specific fragment, CART(62-76), in the regulation of appetite. It details its interaction with key hypothalamic circuits, summarizes quantitative outcomes from pivotal studies, outlines common experimental protocols, and illustrates the underlying signaling pathways.

Core Mechanism of Action: Anorexigenic Modulation

The primary role of centrally administered CART peptides is the inhibition of food intake.[1][2] This action is conserved across various species, including rodents and fish.[3][4] The fragment CART(62-76) has been specifically shown to reduce food consumption and is believed to contribute to an endogenous inhibitory tone on feeding.[5] The mechanism is multifaceted, involving direct action on key appetite-regulating neurons and modulation of other neuropeptide systems. While the definitive receptor for CART peptides remains unidentified, evidence points towards the involvement of a G protein-coupled receptor (GPCR).[1][6]

CART peptides are prominently expressed in critical regions of the hypothalamus that control energy balance, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamus (LH).[7] Within the ARC, two neuronal populations with opposing functions on energy homeostasis reside: the orexigenic neurons that co-express Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP), and the anorexigenic neurons that co-express Pro-opiomelanocortin (POMC) and CART.[1][8] CART(62-76) is thought to exert its effects primarily by modulating the activity of these interconnected circuits.

Signaling Pathways

Although the specific CART receptor has not been cloned, functional studies suggest it is a GPCR that signals through Gi/o proteins.[6] Activation of this putative receptor by CART peptides has been shown to trigger downstream intracellular cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK).[6] This signaling is sensitive to pertussis toxin, further implicating Gi/o protein involvement.[6]

CART_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CART6276 CART(62-76) Receptor Putative CART Receptor (GPCR) CART6276->Receptor Binds G_Protein Gα(i/o) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits PLC Phospholipase C G_Protein->PLC Activates cAMP ↓ cAMP AC->cAMP ERK ↑ pERK PLC->ERK ...via MAPK pathway Neuronal_Activity Modulation of Neuronal Excitability cAMP->Neuronal_Activity Influences ERK->Neuronal_Activity Influences

Caption: Putative signaling pathway for CART(62-76) via a Gi/o-coupled GPCR.

Interaction with Hypothalamic Appetite Circuits

The anorexigenic effect of CART(62-76) is largely mediated by its interactions within the hypothalamus.

  • Co-localization with POMC: In the arcuate nucleus, CART is almost entirely co-localized with POMC in anorexigenic neurons.[8][9] Activation of these POMC/CART neurons leads to the suppression of feeding.[9] Leptin, a satiety hormone, increases the expression of CART mRNA in the ARC, suggesting that CART peptides may be downstream mediators of leptin's anorectic effects.[10]

  • Antagonism of NPY: CART(62-76) effectively attenuates the potent appetite-stimulating effects of NPY.[4][5] Immunohistochemical studies have shown NPY-immunoreactive nerve terminals in close proximity to CART-containing cell bodies in the PVN, providing an anatomical basis for this interaction.[5][10] This suggests that CART peptides may act to counterbalance the orexigenic drive from the NPY/AgRP neuronal system.

Hypothalamic_Circuit cluster_ARC Arcuate Nucleus (ARC) cluster_PVN Paraventricular Nucleus (PVN) POMC_CART POMC/CART Neurons (Anorexigenic) PVN_Neurons PVN Neurons POMC_CART->PVN_Neurons α-MSH release Stimulates (+) NPY_AgRP NPY/AgRP Neurons (Orexigenic) NPY_AgRP->POMC_CART GABA release Inhibits (-) NPY_AgRP->PVN_Neurons NPY/AgRP release Inhibits (-) Food_Intake ↓ Food Intake PVN_Neurons->Food_Intake CART_Input CART(62-76) (Central Admin.) CART_Input->NPY_AgRP Inhibits (-) Leptin Leptin (Peripheral Signal) Leptin->POMC_CART Stimulates (+)

Caption: Interaction of CART(62-76) with hypothalamic appetite circuits.

Quantitative Data Summary

The anorexigenic effects of CART peptides have been quantified in numerous studies. The following tables summarize key findings related to central administration.

Table 1: Effect of CART Peptides on Spontaneous and NPY-Induced Food Intake

Peptide FragmentSpeciesAdministration RouteDoseEffect on Food IntakeReference
CART(62-76)GoldfishIntracerebroventricular (i.c.v.)N/A↓ Spontaneous feeding & ↓ NPY-induced feeding[4]
CART(55-102)GoldfishIntracerebroventricular (i.c.v.)N/A↓ Spontaneous feeding & ↓ NPY-induced feeding (more potent than 62-76)[4]
CART(55-102)RatIntracerebroventricular (i.c.v.)0.2 nmolSignificant reduction in food intake[11]
CART(55-102)RatIntra-PVN0.2 & 0.6 nmolSignificant reduction in food intake[11]
CART(82-103)RatIntracerebroventricular (i.c.v.)N/AAttenuated NPY-induced feeding[5]
Anti-CART AntibodyRatIntracerebroventricular (i.c.v.)N/A↑ Stimulated feeding[5][10]

Table 2: Effects of CART Peptides on Hypothalamic Neuropeptide Release (in vitro)

Peptide FragmentPreparationConcentrationEffect on ReleaseReference
CART(55-102)Hypothalamic Explants100 nM↑ CRH[11]
CART(55-102)Hypothalamic Explants100 nM↑ TRH[11]
CART(55-102)Hypothalamic Explants100 nM↑ Neuropeptide Y[11]
CART(55-102)Hypothalamic Explants100 nM↓ α-MSH[11]

Note: The finding that CART(55-102) can stimulate NPY release while simultaneously inhibiting NPY-induced feeding highlights the complexity of its regulatory role, which may be site- and context-dependent.

Experimental Protocols

The anorexigenic properties of CART(62-76) are typically investigated using in vivo animal models. Below is a generalized protocol for assessing its effect on food intake.

Experimental_Workflow cluster_prep Phase 1: Animal Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data Collection & Analysis A1 Animal Model Selection (e.g., Male Sprague-Dawley Rats) A2 Surgical Implantation of Intracerebroventricular (ICV) Cannula A1->A2 A3 Post-Operative Recovery (Typically 7-10 days) A2->A3 A4 Habituation to Experimental Conditions (Handling, Injection Procedure) A3->A4 B1 Food Deprivation (e.g., 6-24 hours prior to test) A4->B1 B2 Peptide Administration (ICV) - CART(62-76) in saline vehicle - Vehicle-only control B1->B2 B3 Presentation of Pre-weighed Food (Standard chow or liquid diet) B2->B3 C1 Measure Cumulative Food Intake (e.g., at 1, 2, 4, 24 hours post-injection) B3->C1 C2 Behavioral Observation (Monitoring for motor side effects, e.g., tremors) C1->C2 C3 Statistical Analysis (e.g., ANOVA, t-test) C2->C3

References

The Anorexigenic and Anxiogenic Roles of CART(62-76) in the Hypothalamus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of the cocaine- and amphetamine-regulated transcript peptide fragment, CART(62-76), within the hypothalamus. Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators in the central nervous system, and the fragment encompassing amino acids 62-76 has been identified as a biologically active component, particularly in the regulation of feeding behavior and emotional states. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental procedures.

Core Functions of CART(62-76) in the Hypothalamus

Intracerebroventricular (ICV) administration of CART(62-76) into the hypothalamus of animal models has been shown to elicit two primary physiological responses: a decrease in food intake and an increase in anxiety-like behaviors.[1][2] These effects are mediated through the modulation of hypothalamic circuits that control energy homeostasis and emotional processing.

Anorexigenic Effects

CART(62-76) is a potent anorexigenic peptide, meaning it suppresses appetite and reduces food consumption.[3] This effect is believed to be a key component of the broader role of CART peptides in energy balance. Studies have demonstrated that central administration of CART peptides can inhibit both baseline and starvation-induced feeding.[4] Furthermore, CART peptides can counteract the orexigenic (appetite-stimulating) effects of other neuropeptides, such as Neuropeptide Y (NPY).[3][5] The anorexigenic properties of CART(62-76) make it a molecule of interest for research into appetite regulation and the development of anti-obesity therapeutics.

Anxiogenic Effects

In addition to its role in feeding, CART(62-76) has been observed to induce anxiety-like behaviors in rodents.[6] This is typically assessed using behavioral paradigms such as the elevated plus-maze and the open-field test. The anxiogenic effects of CART peptides suggest their involvement in the modulation of emotional states and stress responses within the hypothalamus and interconnected brain regions.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of CART peptides in the hypothalamus. While specific dose-response data for CART(62-76) is limited in the literature, data for the closely related and often co-studied CART(55-102) peptide provides valuable insights into the dose-dependent nature of these effects.

Parameter CART Peptide Fragment Dose (ICV) Effect Species Reference
Food IntakeCART(55-102)1 µgDose-dependent decrease in Ensure intakeRat[1]
Meal SizeCART(55-102)1 µgDecreased meal sizeRat[1]
Interlick IntervalCART(55-102)0.5 µgIncreased from 183 ± 3 ms (B15284909) to 192 ± 4 msRat[1]
Interlick IntervalCART(55-102)1 µgIncreased to 201 ± 1 msRat[1]
Interlick IntervalCART(55-102)2 µgIncreased to 214 ± 6 msRat[1]
Behavioral Test CART Peptide Fragment Effect Species Reference
Elevated Plus-MazeCART(62-76)Induces anxiogenic-like effectsRat[2]
Open-Field TestCART PeptidesCan be used to assess anxiety and locomotor activityRodents[8]
Neurochemical Parameter CART Peptide Fragment Concentration Effect Brain Region Species Reference
Extracellular Serotonin (B10506) (5-HT)CART(62-76)10-100 µMConcentration-dependent increase in 5-HTDorsal Raphe Nucleus & Nucleus AccumbensRat[9]
Extracellular Serotonin (5-HT)CART(62-76)100 µMSignificant increase in 5-HT in the Nucleus Accumbens when infused into the Dorsal Raphe NucleusNucleus AccumbensRat[9]

Signaling Pathway of CART Peptides

While a specific receptor for CART peptides has yet to be definitively identified, evidence strongly suggests that they mediate their effects through a G-protein coupled receptor (GPCR), likely coupled to an inhibitory G-protein (Gi/o).[10][11] Activation of this putative receptor by CART(62-76) is thought to initiate a downstream signaling cascade that ultimately alters neuronal activity and neurotransmitter release.

The proposed signaling pathway involves the following key steps:

  • Receptor Binding: CART(62-76) binds to its putative Gi/o-coupled receptor on the surface of hypothalamic neurons.

  • G-Protein Activation: This binding event leads to the dissociation of the Gi/o protein subunits.

  • Adenylate Cyclase Inhibition: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

  • Reduced cAMP Levels: Inhibition of adenylyl cyclase results in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).

  • PKA Inactivation: The reduction in cAMP levels leads to the inactivation of Protein Kinase A (PKA).

  • Modulation of Downstream Targets: Inactivated PKA is unable to phosphorylate its downstream target proteins, which can include ion channels, transcription factors, and other enzymes, ultimately leading to changes in neuronal excitability and function.

CART_Signaling_Pathway CART_peptide CART(62-76) Receptor Putative GPCR (Gi/o-coupled) CART_peptide->Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Altered Neuronal Activity Downstream->Response

Proposed signaling pathway of CART peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of CART(62-76) in the hypothalamus.

Stereotaxic Surgery for Intracerebroventricular (ICV) Cannulation

Objective: To surgically implant a guide cannula into the lateral ventricle of a rat brain for the direct administration of CART(62-76).

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical drill

  • Stainless steel guide cannula (26-gauge) and dummy cannula

  • Dental cement

  • Surgical screws

  • Suturing material

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the rat and securely mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Clean the skull surface and identify the bregma landmark.

  • Using a stereotaxic atlas for the rat brain, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).

  • Drill a small hole through the skull at the target coordinates.

  • Drill additional holes for the placement of anchor screws.

  • Slowly lower the guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).

  • Secure the cannula in place using dental cement, embedding the anchor screws for stability.

  • Insert a dummy cannula into the guide cannula to maintain patency.

  • Suture the scalp incision closed around the cannula assembly.

  • Administer post-operative analgesics and allow the animal to recover for at least one week before behavioral testing.

Behavioral Assays

Objective: To quantify the effect of ICV-administered CART(62-76) on food intake.

Procedure:

  • Acclimate the cannulated rats to individual metabolic cages with ad libitum access to food and water.

  • Habituate the animals to the injection procedure with saline injections.

  • On the test day, fast the rats for a predetermined period (e.g., 12 hours) to induce a feeding response.

  • Administer CART(62-76) or vehicle (saline) via the ICV cannula at various doses.

  • Immediately after injection, provide a pre-weighed amount of standard chow or a palatable liquid diet.

  • Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Analyze the data to determine the dose-dependent effects of CART(62-76) on food consumption.

Objective: To assess anxiety-like behavior following ICV administration of CART(62-76).[12][13][14][15][16]

Procedure:

  • The EPM apparatus consists of two open arms and two enclosed arms, elevated above the floor.

  • Administer CART(62-76) or vehicle via the ICV cannula 15-30 minutes before the test.

  • Place the rat in the center of the maze, facing an open arm.

  • Allow the animal to freely explore the maze for a 5-minute session.

  • Record the session using a video camera mounted above the maze.

  • Analyze the video to quantify parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each arm type. A decrease in the time spent in and the number of entries into the open arms is indicative of anxiogenic-like behavior.

Objective: To evaluate general locomotor activity and anxiety-like behavior after ICV administration of CART(62-76).[8][17][18][19]

Procedure:

  • The open-field apparatus is a large, enclosed arena, often with the floor divided into a central and a peripheral zone.

  • Administer CART(62-76) or vehicle via the ICV cannula 15-30 minutes before the test.

  • Place the rat in the center of the open field.

  • Allow the animal to explore the arena for a 10-minute session.

  • Record the session using a video tracking system.

  • Analyze the data for total distance traveled (a measure of locomotor activity) and the time spent in the central zone versus the periphery. A reduction in the time spent in the center zone is interpreted as an anxiogenic-like response.

Neurochemical Analysis

Objective: To measure changes in extracellular serotonin levels in the hypothalamus following local administration of CART(62-76).[2][5][20][21]

Procedure:

  • Surgically implant a microdialysis guide cannula targeting the desired hypothalamic nucleus (e.g., paraventricular nucleus).

  • After a recovery period, insert a microdialysis probe into the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Introduce CART(62-76) into the perfusion medium (reverse dialysis) at different concentrations.

  • Continue to collect dialysate samples throughout and after the peptide administration.

  • Analyze the dialysate samples for serotonin and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Molecular Assays

Objective: To measure changes in cyclic AMP levels in hypothalamic tissue following CART(62-76) administration.

Procedure:

  • Administer CART(62-76) or vehicle via ICV injection.

  • At a predetermined time point after injection, rapidly euthanize the animal and dissect the hypothalamus.

  • Immediately homogenize the tissue in an appropriate lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Centrifuge the homogenate to pellet cellular debris.

  • Use a commercially available cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to quantify the cAMP concentration in the supernatant, following the manufacturer's instructions.[22]

  • Normalize cAMP levels to the total protein concentration of the sample.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the function of CART(62-76) in the hypothalamus.

Experimental_Workflow cluster_Phase1 Phase 1: In Vivo Behavioral Analysis cluster_Phase2 Phase 2: Neurochemical & Molecular Analysis Surgery Stereotaxic ICV Cannulation Recovery Post-operative Recovery (1 week) Surgery->Recovery Habituation Habituation to Test Procedures Recovery->Habituation ICV_Admin ICV Administration of CART(62-76) Habituation->ICV_Admin Feeding_Assay Feeding Behavior Analysis ICV_Admin->Feeding_Assay Anxiety_Assays Anxiety-Like Behavior (EPM & OFT) ICV_Admin->Anxiety_Assays Microdialysis In Vivo Microdialysis (Hypothalamic Serotonin) ICV_Admin->Microdialysis Tissue_Harvest Hypothalamic Tissue Harvest ICV_Admin->Tissue_Harvest cAMP_Assay cAMP Immunoassay Tissue_Harvest->cAMP_Assay

Overall experimental workflow.

Logical_Relationship Hypothesis Hypothesis: CART(62-76) modulates hypothalamic function Behavior Behavioral Effects: - Anorexia - Anxiogenesis Hypothesis->Behavior leads to Neurochem Neurochemical Changes: - Increased Serotonin Hypothesis->Neurochem causes Signaling Intracellular Signaling: - Decreased cAMP Hypothesis->Signaling activates Mechanism Proposed Mechanism: Activation of Gi/o-coupled GPCR in hypothalamus Behavior->Mechanism supports Neurochem->Mechanism supports Signaling->Mechanism supports

Logical relationship of findings.

References

The Discovery and Ascendancy of CART Peptides in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides have emerged as pivotal neuromodulators in the central nervous system, implicated in a diverse array of physiological and pathological processes. Since their initial identification, research has illuminated their critical roles in the regulation of feeding behavior, reward pathways, stress responses, and numerous other neurological functions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and fundamental molecular biology of CART peptides. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured quantitative data, and visual representations of key pathways and workflows to facilitate further investigation and therapeutic exploration in this dynamic field of neuroscience.

A Serendipitous Discovery: The History of CART Peptides

The story of CART peptides begins, unknowingly, in 1981. While isolating and sequencing somatostatin-like polypeptides from the ovine hypothalamus, Spiess and colleagues inadvertently sequenced the N-terminal 30 amino acids of an unknown polypeptide.[1] This fragment's significance would remain unrecognized for over a decade.

The official discovery of CART came in 1995 when Douglass and colleagues, employing differential display PCR, identified a novel mRNA transcript in the rat striatum that was significantly upregulated following the administration of cocaine and amphetamine.[2][3][4] This transcript was aptly named "Cocaine- and Amphetamine-Regulated Transcript" (CART).[2][3][4] Subsequent research confirmed that the peptide sequence reported by Spiess et al. in 1981 corresponded to a fragment of the protein encoded by this newly discovered CART mRNA.[5]

Further investigations revealed that the CART gene encodes a prepropeptide that undergoes post-translational processing to yield several biologically active peptide fragments.[6] In the rat, alternative splicing of the CART mRNA results in two pro-peptides of 116 or 129 amino acids.[6][7][8] In humans, only the shorter form is present.[8] The most extensively studied of these bioactive fragments are CART (55-102) and CART (62-102) in rats, which are homologous to CART (42-89) and CART (49-89) in humans, respectively.[5] These peptides are widely distributed throughout the central and peripheral nervous systems, with high concentrations in hypothalamic nuclei, the nucleus accumbens, and the pituitary gland, suggesting their involvement in a wide range of physiological functions.[5][7]

Quantitative Insights into CART Peptide Biology

The study of CART peptides has generated a wealth of quantitative data regarding their expression, binding affinities, and physiological effects. The following table summarizes key quantitative findings from foundational and subsequent research, providing a comparative reference for researchers.

ParameterSpeciesBrain Region/Cell LineValueReference
CART mRNA Expression RatNucleus AccumbensUpregulated by binge cocaine administration[4]
RatStriatumUpregulated by acute cocaine and amphetamine[2]
Rat (OLETF vs. LETO)Medial Nucleus of the Amygdala66.79 ± 12.62 vs. 61.08 ± 14.01 (Intensity)[9]
Rat (OLETF vs. LETO)Central Nucleus of the Amygdala78.55 ± 14.84 vs. 77.45 ± 17.77 (Intensity)[9]
Rat (OLETF vs. LETO)Basolateral Nucleus of the Amygdala50.78 ± 9.6 vs. 44.22 ± 10.1 (Intensity)[9]
Rat (Morphine-treated)Nucleus Accumbens (High-dose)Upregulated[10][11]
Rat (Morphine-treated)Striatum (High-dose)Upregulated[10][11]
Rat (Morphine-treated)Prefrontal Cortex (High-dose)Upregulated[10][11]
Rat (Morphine-addicted)Nucleus AccumbensDownregulated[10][11]
Rat (Morphine-addicted)StriatumDownregulated[10][11]
CART Peptide Binding RatAtT20 cellsBmax: 101.4 ± 8.8 fmol/mg protein; Kd: 21.9 ± 8.0 pM[12]

Experimental Protocols for CART Peptide Research

The investigation of CART peptides relies on a variety of well-established molecular and cellular biology techniques. This section provides detailed methodologies for key experiments commonly employed in CART peptide research.

In Situ Hybridization for CART mRNA Localization

In situ hybridization is a powerful technique to visualize the distribution of CART mRNA within brain tissue.

Protocol:

  • Tissue Preparation:

    • Dissect the tissue of interest, fix in 4% paraformaldehyde, and cryoprotect in a 20% sucrose (B13894) solution before rapid freezing.[13]

    • Cut frozen sections and mount them on SuperFrost Plus coated slides and allow them to air dry.[13]

  • Probe Preparation:

  • Hybridization:

    • Dilute the labeled probe to a concentration of 1/1000 in hybridization buffer.[13]

    • Apply at least 300 µl of the probe solution to each slide and cover with a coverslip to ensure even distribution.[13]

    • Incubate the slides overnight at 65°C in a humidified chamber.[13]

  • Washing and Detection:

    • Remove the coverslips and perform a series of washes to remove unbound probe. This typically includes washes in MABT buffer and a high-temperature wash buffer at 65°C.[13]

    • Block non-specific binding sites using a blocking solution for 1 hour.[13]

    • Incubate the slides with an alkaline phosphatase-conjugated anti-DIG or anti-FITC antibody (e.g., at a 1/1500 dilution) overnight at 4°C.[13]

    • Wash the slides extensively with MABT buffer.[13]

    • Develop the signal using a chromogenic substrate such as NBT/BCIP in a development buffer at 37°C until the desired color intensity is reached.[13]

    • Stop the reaction by washing with water, then dehydrate the slides and mount with a xylene-based mountant.[13]

Immunohistochemistry for CART Peptide Localization

Immunohistochemistry allows for the visualization of CART peptide expression and localization at the protein level.

Protocol:

  • Tissue Preparation and Deparaffinization:

    • Fix the tissue in 10% formalin overnight at 4°C and embed in paraffin.[14]

    • Cut tissue sections and mount them on slides.[14]

    • Deparaffinize the sections by immersing them in xylene followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%, 50%) and a final rinse in water.[15][16]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in a retrieval buffer such as 10 mM sodium citrate (B86180) (pH 6.0) or 1 mM EDTA (pH 8.0).[15][16]

    • Heat the slides in a microwave or steamer for a specified time (e.g., 20-30 minutes) and then allow them to cool to room temperature.[14][16]

  • Immunostaining:

    • Block endogenous peroxidase activity by incubating the slides in a solution of methanol (B129727) and hydrogen peroxide.[14]

    • Block non-specific antibody binding by incubating the sections in a blocking buffer containing normal serum from the species in which the secondary antibody was raised.[14]

    • Incubate the sections with a primary antibody specific to the CART peptide of interest, diluted in blocking buffer, for 1 hour at 37°C or overnight at 4°C.[14]

    • Wash the slides with PBS.[14]

    • Incubate with a biotinylated secondary antibody, followed by washes in PBS.[15]

    • Apply a streptavidin-horseradish peroxidase (HRP) conjugate and wash again.

    • Develop the signal using a chromogenic substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[16]

    • Counterstain with a nuclear stain such as hematoxylin (B73222) to visualize cell nuclei.[16]

    • Dehydrate the slides through a graded ethanol series and xylene, and then coverslip.[16]

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental approaches in CART peptide research, the following diagrams have been generated using the DOT language.

CART_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CART Peptide CART Peptide GPR160 GPR160 (Putative Receptor) CART Peptide->GPR160 Binding (Controversial) Gi_Go Gi/Go Protein GPR160->Gi_Go Activation ERK ERK Gi_Go->ERK Activation CREB CREB ERK->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Regulation

Caption: Putative signaling pathway of CART peptides.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_localization Localization Studies cluster_functional Functional Analysis cluster_molecular Molecular Mechanism cluster_conclusion Conclusion Hypothesis Hypothesis: CART peptides are involved in a specific neurological function IHC Immunohistochemistry (Peptide Localization) Hypothesis->IHC ISH In Situ Hybridization (mRNA Localization) Hypothesis->ISH Behavioral Behavioral Assays (e.g., feeding, locomotion) IHC->Behavioral ISH->Behavioral Electrophysiology Electrophysiology (Neuronal Activity) Behavioral->Electrophysiology Signaling Signaling Pathway Analysis (e.g., Western Blot for pERK/pCREB) Electrophysiology->Signaling Receptor Receptor Binding Assays Signaling->Receptor Conclusion Elucidation of CART peptide function and mechanism Receptor->Conclusion

Caption: General experimental workflow for studying CART peptides.

The Enigmatic Receptor and Future Directions

A significant challenge in the field has been the definitive identification of the CART peptide receptor. While in vitro studies strongly suggested the existence of a G-protein coupled receptor coupled to Gi/Go proteins, its identity remained elusive for many years.[17] In 2020, GPR160 was identified as a potential receptor for CART peptides.[17] However, this finding has been contested, with subsequent studies failing to demonstrate specific binding of radiolabeled CART to GPR160 in human cell lines or GPR160-mediated signaling in response to CART.[17][18] This controversy highlights the need for further research to unequivocally identify and characterize the CART peptide receptor(s).

The de-orphanization of the CART receptor is a critical step for advancing the field. It will enable the development of specific agonists and antagonists, which are invaluable tools for dissecting the precise physiological roles of CART peptides and for exploring their therapeutic potential. Given the involvement of CART peptides in a wide range of neurological functions, including appetite regulation, drug addiction, and stress, the CART system represents a promising target for the development of novel therapeutics for obesity, substance use disorders, and anxiety-related conditions.

Conclusion

From a serendipitous discovery to their recognition as key players in neuroscience, the journey of CART peptides has been one of continuous revelation. This technical guide has provided a comprehensive overview of their history, quantitative biology, and the experimental methodologies essential for their study. The provided diagrams offer a visual framework for understanding their signaling pathways and the logical flow of research in this area. As the quest for the definitive CART receptor continues and our understanding of their complex functions deepens, CART peptides are poised to remain at the forefront of neuroscience research, offering exciting possibilities for therapeutic intervention in a host of neurological and psychiatric disorders.

References

Whitepaper: The Modulatory Role of CART(62-76) on Serotoninergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators implicated in a wide array of physiological processes, including stress, appetite, and reward. The specific fragment, CART(62-76), has garnered significant attention for its potential interaction with the central serotoninergic (5-HT) system, a key target for therapeutic interventions in mood disorders and other neuropsychiatric conditions. This technical guide provides a comprehensive overview of the current understanding of how CART(62-76) and related peptides modulate serotoninergic pathways, synthesizing key experimental findings, presenting quantitative data, detailing methodologies, and illustrating the proposed signaling mechanisms. The evidence points to a complex, and at times seemingly contradictory, role for CART peptides, suggesting that their effect on serotonin (B10506) neurons may be concentration-dependent, region-specific, and potentially mediated through both direct and indirect mechanisms.

Introduction

The serotoninergic system, originating primarily from the dorsal raphe nucleus (DRN), projects throughout the central nervous system to regulate mood, cognition, and homeostasis. Its dysfunction is a hallmark of depression, anxiety, and other disorders. CART peptides, produced from the cleavage of a pro-peptide, are widely distributed in the brain, with significant expression in areas that overlap with serotoninergic circuits, including the DRN and nucleus accumbens (NAcc).[1] Understanding the interplay between CART peptides, particularly the biologically active fragment CART(62-76), and the 5-HT system is critical for elucidating novel neurobiological mechanisms and identifying potential targets for drug development.

Evidence for Excitatory Modulation of Serotonin Release

A significant body of evidence suggests that CART peptides can enhance the release of serotonin in key brain regions associated with mood and reward.

Quantitative Data: In Vivo Microdialysis

Seminal studies utilizing in vivo microdialysis in freely behaving rats have demonstrated that local administration of CART(62-76) leads to a concentration-dependent increase in extracellular 5-HT levels.[1][2] These findings strongly suggest an excitatory role for the peptide in serotoninergic neurotransmission.

ParameterBrain RegionCART FragmentConcentrationMaximum Increase in Extracellular 5-HT (Mean ± SEM)Reference
Local Infusion EffectDorsal Raphe Nucleus (DRN)CART(62-76)10-100 µM145.5% ± 70.3%[1]
Local Infusion EffectNucleus Accumbens (NAcc)CART(62-76)10-100 µM117.2% ± 35.4%[1]
Distal EffectNucleus Accumbens (NAcc)CART(62-76)100 µM (infused in DRN)45.0% ± 6.1%[1]
Proposed Mechanism: Depolarization-Dependent Release

The infusion of CART(62-76) into the DRN, the primary source of forebrain serotonin, not only increases local 5-HT but also elevates 5-HT levels in the distal NAcc.[1][2] This suggests that CART peptides act on receptors located on serotoninergic neurons or their terminals, leading to depolarization and a subsequent increase in neurotransmitter release.[1][2] This proposed mechanism positions CART peptides as potential endogenous antidepressants.[3]

CART CART(62-76) Receptor Putative CART Receptor on 5-HT Neuron CART->Receptor Neuron Serotonin Neuron (DRN) Receptor->Neuron  Activates Release Increased 5-HT Release (Depolarization-Dependent) Neuron->Release

Caption: Proposed excitatory action of CART(62-76) on serotonin neurons.

Evidence for Inhibitory Modulation of Serotonin Pathways

In contrast to the microdialysis findings, more recent studies using different methodologies and a longer CART fragment (55-102) suggest an inhibitory role, particularly in the context of anxiety-like behaviors.

Quantitative Data: LC-MS and c-Fos Imaging

Microinjection of CART(55-102) into the DRN was found to induce anxiogenic effects.[4][5] This behavioral outcome was correlated with a decrease in serotonin levels within the DRN, as measured by liquid chromatography-mass spectrometry (LC-MS), and reduced neuronal activity, indicated by lower c-Fos expression in ventral DRN 5-HT neurons.[4][5][6]

ParameterBrain RegionCART FragmentDoseOutcomeReference
Neurotransmitter LevelDorsal Raphe Nucleus (DRN)CART(55-102)100 ngSignificant decrease in serotonin levels[4]
Neuronal ActivityVentral DRNCART(55-102)500 ng (ICV)Significant decrease in c-Fos+ TPH2 neurons[5][6]
Proposed Mechanism: Indirect Feedforward Inhibition

This anxiogenic and inhibitory effect is hypothesized to be mediated indirectly.[6] Evidence suggests that CART peptides, potentially originating from the Edinger-Westphal nucleus, act on local GABAergic interneurons within the DRN.[6][7] This activation of inhibitory interneurons would lead to increased GABA release, which in turn hyperpolarizes and inhibits the activity of 5-HT neurons, ultimately reducing serotonin release.[6][7] The recently identified putative CART receptor, GPR160, has been localized on these non-5-HT neurons, lending support to this indirect mechanism.[6][8]

CART CART(55-102) GPR160 GPR160 Receptor CART->GPR160 GABA_neuron GABAergic Interneuron HT_neuron Serotonin Neuron (DRN) GABA_neuron->HT_neuron  Inhibits (GABA) Release Decreased 5-HT Release HT_neuron->Release GPR160->GABA_neuron  Activates

Caption: Proposed indirect inhibitory action of CART via GABAergic interneurons.

Discussion: Reconciling Disparate Findings

The apparent contradiction between CART peptides inducing both an increase and a decrease in serotoninergic activity highlights the complexity of this neuromodulatory system. Several factors may contribute to these differing results:

  • Peptide Fragment Specificity: The studies reporting excitatory effects primarily used the shorter CART(62-76) or (61-102) fragments, while the inhibitory findings were observed with the longer CART(55-102).[1][4] These fragments may have different affinities for various receptor subtypes or engage distinct signaling pathways.

  • Methodological Differences: In vivo microdialysis measures extracellular neurotransmitter levels, reflecting a net balance of release, reuptake, and metabolism.[1] In contrast, LC-MS measures total tissue content, while fiber photometry and c-Fos imaging assess real-time neuronal activity.[4][7] It is plausible that CART could increase the synaptic release and turnover of 5-HT (raising extracellular levels) while simultaneously reducing the overall activity and somatic content in a specific subset of neurons.

  • Regional and Circuit Specificity: The inhibitory effects were noted specifically in the ventral DRN, a subregion linked to stress-coping behaviors, whereas the excitatory effects were measured more broadly in the DRN.[1][6] CART's influence is likely highly dependent on the specific microcircuit it is acting upon.

Interaction with Serotonergic Therapeutics

The interplay between CART and the 5-HT system is further underscored by interactions with selective serotonin reuptake inhibitors (SSRIs). In a rat model of neuropathic pain, the condition led to a dramatic increase in CART-immunoreactive fibers in the DRN.[9] Treatment with the SSRI fluoxetine, which produced an anti-pain effect, significantly reduced this CART immunoreactivity, suggesting that the CART system is dynamically regulated during pathological states and their treatment with serotonergic drugs.[9]

Experimental Protocols

In Vivo Microdialysis for Extracellular 5-HT
  • Objective: To measure real-time extracellular levels of serotonin in specific brain nuclei of freely-behaving animals.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats are typically used.

    • Surgery: Under anesthesia, guide cannulae are stereotaxically implanted, targeting the DRN and/or NAcc. Animals are allowed to recover for several days.

    • Probe Insertion: A microdialysis probe (e.g., 2-mm membrane) is inserted through the guide cannula on the day of the experiment.

    • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Sample Collection: After a baseline stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

    • Drug Administration: CART peptides (e.g., 10, 30, 100 µM) or vehicle are infused directly into the target nucleus via the microdialysis probe (reverse dialysis).

    • Analysis: The concentration of 5-HT in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). Data are typically expressed as a percentage change from the baseline average.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Tissue 5-HT
  • Objective: To accurately quantify the total amount of serotonin within a specific brain tissue sample.

  • Methodology:

    • Animal Model: Male C57BL/6J mice are often used.

    • Drug Administration: A guide cannula is implanted over the DRN. After recovery, mice receive a microinjection of CART peptide (e.g., 100 ng) or aCSF.

    • Tissue Collection: At a defined time point post-injection (e.g., 15 minutes), animals are euthanized, and the brains are rapidly extracted and flash-frozen.

    • Micropunch: The specific brain region (e.g., DRN) is micropunched from frozen brain slices.

    • Sample Processing: The tissue is homogenized, and neurotransmitters are extracted.

    • Analysis: Samples are analyzed on a hybrid quadrupole Orbitrap mass spectrometer coupled with a liquid chromatography system. The abundance of serotonin is determined by comparing its mass-to-charge ratio and retention time to known standards.[4]

cluster_0 Experimental Workflow cluster_1 In Vivo Microdialysis cluster_2 LC-MS / c-Fos A Animal Preparation (Cannula Implantation) B CART Peptide Microinjection into DRN A->B C1 Probe Perfusion & Sample Collection B->C1 C2 Tissue Collection (Brain Extraction) B->C2 D1 HPLC-ED Analysis C1->D1 E1 Result: Extracellular 5-HT Conc. D1->E1 D2 LC-MS or IHC Analysis C2->D2 E2 Result: Total Tissue 5-HT / Activity D2->E2

Caption: Comparative workflow of key experimental approaches.

Conclusion and Future Directions

The modulation of the serotoninergic system by CART peptides is a nuanced and multifaceted process. Evidence supports both excitatory and inhibitory actions, the balance of which is likely determined by the specific CART fragment, the targeted neuronal population within the DRN, and the prevailing physiological or pathological state. The discovery of the GPR160 receptor provides a critical tool for dissecting these complex circuits.

For drug development professionals, this complexity presents both challenges and opportunities. A deeper understanding of how different CART fragments drive opposing effects could lead to the design of highly specific ligands that either enhance or suppress serotoninergic tone in a targeted manner.

Future research should focus on:

  • Directly comparing the effects of CART(62-76) and CART(55-102) on 5-HT neuron activity and release using identical, state-of-the-art techniques like fiber photometry and optogenetics.

  • Elucidating the downstream signaling cascades of the GPR160 receptor in both GABAergic and potentially serotoninergic neurons.

  • Investigating how the interaction between CART and serotonin systems is altered in animal models of depression and anxiety to determine its therapeutic relevance.

References

An In-depth Technical Guide to the Expression Profile of Cocaine- and Amphetamine-Regulated Transcript (CART) Peptides in the Rat Brain, with a Focus on the CART(62-76) Fragment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expression, quantification, and functional pathways of Cocaine- and Amphetamine-Regulated Transcript (CART) peptides in the rat brain. While direct quantitative data for the specific CART(62-76) fragment is limited in published literature, this document summarizes the broader expression profile of its parent peptides, which provides the essential context for its potential physiological roles. We detail established experimental protocols and visualize key workflows and signaling cascades to support further research and development.

Introduction to CART Peptides

Cocaine- and Amphetamine-Regulated Transcript (CART) was first identified as a gene whose mRNA levels increased in the rat striatum following the administration of psychostimulants.[1] The gene encodes a pro-peptide that undergoes extensive post-translational processing to yield several biologically active peptide fragments.[2][3] In rats, alternative splicing results in a pro-peptide of either 102 or 89 amino acids.[2][4]

This pro-peptide is cleaved by prohormone convertases PC1/3 and PC2 into major active forms, primarily CART(55-102) and CART(62-102).[5][6] The processing is tissue-specific; for instance, shorter forms like CART(42-89) and CART(49-89) have been isolated from the rat hypothalamus and nucleus accumbens.[2]

The fragment CART(62-76) is a synthetic peptide used in research to probe the function of a specific region of the larger, naturally occurring CART peptides.[7][8] Exogenously applied CART(62-76) has demonstrated biological activity, including inhibiting food intake and modulating serotonin (B10506) levels in the brain, suggesting its utility in functional studies.[8][9] CART peptides are implicated in a wide array of physiological processes, including feeding, reward, stress, and sensory processing.[1][10][11]

Expression Profile of CART Peptides in the Rat Brain

The expression of CART peptides is widespread throughout the central nervous system. The following table summarizes the relative density of CART-immunoreactive cell bodies and fibers in key regions of the rat brain, as determined by immunohistochemical studies.

Brain RegionSubregion / NucleusRelative Expression LevelReferences
Hypothalamus Arcuate Nucleus (ARC)High[5][12]
Paraventricular Nucleus (PVN)High[5][12]
Lateral Hypothalamic Area (LHA)High[12]
Dorsomedial Nucleus (DMH)High[12]
Reward Pathway Nucleus Accumbens (NAc)High (fibers)[5][11]
Ventral Tegmental Area (VTA)Moderate[10]
Limbic System Amygdala (Basolateral)Moderate[11][13]
HippocampusModerate[5]
Sensory Systems Olfactory BulbModerate[11]
Retina & Projection AreasModerate[11]
Brainstem Dorsal Raphe Nucleus (DRN)Moderate[9]
Nucleus of the Solitary TractHigh[11]
Spinal Cord Dorsal & Lateral HornsHigh[11]

Experimental Protocols

Precise characterization of CART peptide expression relies on robust and validated experimental techniques. Below are detailed methodologies for immunohistochemistry (IHC) and radioimmunoassay (RIA), two key methods used in the field.

This protocol provides a standard method for the qualitative and semi-quantitative analysis of CART peptide distribution in rat brain tissue.

1. Tissue Preparation:

  • Administer a terminal dose of anesthetic (e.g., pentobarbital, 100 mg/kg, i.p.) to adult Sprague-Dawley or Wistar rats.[14]
  • Perform transcardial perfusion, first with 0.1 M phosphate (B84403) buffer (PB, pH 7.4) to clear blood, followed by a fixative solution of 4-5% paraformaldehyde in PB.[14][15]
  • Carefully dissect the brain and postfix it in the same fixative solution overnight at 4°C.
  • Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30-40% in PB) at 4°C until it sinks (typically 48 hours).[15]
  • Snap-freeze the brain in isopentane (B150273) chilled with liquid nitrogen. Store at -80°C until sectioning.
  • Using a cryostat, cut coronal or sagittal sections at a thickness of 30-40 µm.

2. Immunohistochemical Staining:

  • Wash free-floating sections three times in phosphate-buffered saline (PBS).
  • Quench endogenous peroxidase activity by incubating sections in a solution of 3% hydrogen peroxide in PBS for 15 minutes.
  • Wash sections again in PBS.
  • Perform an antigen retrieval step if necessary (though often not required for CART peptides with good fixation).
  • Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100).
  • Incubate sections with a primary antibody raised against a CART peptide fragment (e.g., rabbit anti-CART(55-102)) diluted in blocking solution. Incubation is typically performed for 24-48 hours at 4°C.
  • Wash sections extensively in PBS.
  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
  • Wash sections in PBS, then incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
  • Visualize the signal by incubating sections in a solution containing a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB) and hydrogen peroxide. Monitor the reaction under a microscope and stop it by washing with PBS.

3. Mounting and Analysis:

  • Mount the stained sections onto gelatin-coated glass slides.
  • Dehydrate the sections through a graded series of ethanol, clear with xylene, and coverslip using a permanent mounting medium.
  • Analyze the distribution and morphology of CART-immunoreactive neurons and fibers using light microscopy.

This protocol outlines a competitive binding assay for the quantitative measurement of CART peptide levels in brain tissue extracts.

1. Brain Tissue Extraction:

  • Rapidly dissect specific brain regions of interest (e.g., hypothalamus, nucleus accumbens) from fresh or snap-frozen rat brains.
  • Record the wet weight of the tissue.
  • Homogenize the tissue in an extraction buffer (e.g., 1 M acetic acid) and boil for 10 minutes to inactivate proteases.
  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
  • Collect the supernatant. The peptide-containing extract can be stored at -80°C. For plasma samples, an extraction step using C-18 Sep-Pak columns is often required to concentrate the peptides and remove interfering substances.[16]

2. Radioimmunoassay Procedure:

  • Prepare a standard curve using known concentrations of a synthetic CART peptide standard. Perform serial dilutions in RIA buffer.[17]
  • Label a set of assay tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples. Assays should be run in duplicate or triplicate.[18]
  • Pipette RIA buffer into NSB and B0 tubes.
  • Pipette the standard dilutions and unknown sample extracts into their respective tubes.
  • Add a specific primary anti-CART antibody to all tubes except TC and NSB. The antibody should be at a dilution determined previously to bind 30-50% of the radiolabeled tracer.
  • Add a constant, known amount of radiolabeled CART peptide (e.g., ¹²⁵I-CART(55-102)) to all tubes.
  • Vortex all tubes and incubate for 16-24 hours at 4°C to allow competitive binding to reach equilibrium.[18]

3. Separation and Counting:

  • Separate antibody-bound peptide from free peptide. This is commonly achieved by adding a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating reagent (e.g., polyethylene (B3416737) glycol).[18]
  • Incubate to allow the antibody complex to precipitate.
  • Centrifuge all tubes (except TC) at 1000-2000 x g for 30 minutes at 4°C.
  • Carefully decant the supernatant. The pellet contains the antibody-bound radiolabeled peptide.
  • Measure the radioactivity in the pellets using a gamma counter.

4. Data Analysis:

  • Calculate the percentage of tracer bound for each standard and sample relative to the B0 tubes.
  • Plot a standard curve of %Bound versus the concentration of the unlabeled standard peptide.
  • Determine the concentration of CART peptide in the unknown samples by interpolating their %Bound values from the standard curve.
  • Normalize the results to the initial weight of the brain tissue (e.g., in fmol/mg tissue).

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the proposed signaling mechanisms of CART peptides.

Figure 1. Experimental Workflow for IHC Analysis of CART Peptides cluster_staining Staining Protocol Steps A Rat Perfusion & Brain Extraction B Post-Fixation & Cryoprotection A->B C Cryosectioning (30-40 µm sections) B->C D Immunohistochemical Staining C->D E Primary Antibody Incubation (anti-CART) D->E 1. Blocking F Secondary Antibody Incubation (Biotinylated) E->F 2. Wash G ABC Complex & DAB Visualization F->G 3. Wash H Mounting & Dehydration G->H 4. Wash & Stop I Microscopy & Image Analysis H->I J Data Interpretation: Localization & Quantification I->J

Figure 1. Experimental Workflow for IHC Analysis of CART Peptides

Figure 2. Proposed Signaling Pathways of CART Peptides CART CART Peptide (e.g., 55-102, 62-102) Receptor Putative GPCR CART->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel L-type Ca2+ Channel G_protein->Ca_Channel Inhibits MEK MEK1/2 G_protein->MEK Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene Gene Expression (e.g., c-Fos) CREB->Gene Regulates PTX Pertussis Toxin (PTX) PTX->G_protein Blocks

Figure 2. Proposed Signaling Pathways of CART Peptides

Conclusion

The expression of CART peptides in the rat brain is robust and localized to key circuits controlling metabolism, reward, and stress. While the specific fragment CART(62-76) is primarily a tool for pharmacological investigation, its actions are best understood within the context of the broader family of endogenously produced CART peptides. The provided protocols for immunohistochemistry and radioimmunoassay offer established frameworks for researchers to further investigate the distribution and regulation of these important neuropeptides. The signaling pathways, though not fully elucidated, point towards a mechanism involving Gi/o-coupled GPCRs, highlighting potential targets for therapeutic development. Future studies employing fragment-specific antibodies and advanced mass spectrometry techniques will be crucial for definitively mapping the endogenous expression of smaller fragments like CART(62-76) within the central nervous system.

References

Physiological Effects of CART(62-76) on Food Intake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are a family of neuropeptides extensively involved in the central nervous system's regulation of various physiological processes, including energy homeostasis, reward, and stress.[1][2] Derived from a single gene, the CART transcript is post-translationally processed into several biologically active fragments, with CART(55-102) and CART(62-102) being the most studied.[1]

This technical guide focuses specifically on the physiological effects of the smaller, active fragment, CART(62-76) , on the regulation of food intake. This peptide has garnered significant interest for its potent anorexigenic (appetite-suppressing) properties.[3][4] Understanding its mechanism of action, the neural circuits it modulates, and the quantitative impact it has on feeding behavior is critical for evaluating its therapeutic potential in the context of obesity and metabolic disorders. This document provides a consolidated overview of key quantitative data, detailed experimental protocols, and the underlying neurobiological pathways.

Anorexigenic Effects and Neurobiological Context

Central administration of CART(62-76) has been shown to inhibit food intake.[3][4] Its effects are primarily mediated through interactions within key hypothalamic and brainstem circuits that form the core of the body's energy balance regulation system.

CART peptides are co-expressed with pro-opiomelanocortin (POMC) in anorexigenic neurons of the hypothalamic arcuate nucleus (Arc) in rodents.[1][2] These neurons represent a critical node in the leptin-melanocortin signaling pathway, which suppresses appetite. Conversely, CART-containing neurons are situated to interact with orexigenic (appetite-stimulating) neurons that express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).[5][6] Experimental evidence demonstrates that CART(62-76) can effectively attenuate the potent feeding-stimulatory effects of NPY, highlighting a key functional interaction.[3][7]

The anorexigenic action of CART peptides is further supported by evidence of neuronal activation, measured by the expression of the immediate early gene c-Fos, in brain regions integral to feeding control. Following central administration of CART peptides, increased c-Fos expression is observed in the paraventricular nucleus (PVN), dorsomedial nucleus (DMH), and arcuate nucleus (Arc) of the hypothalamus, as well as in brainstem areas like the nucleus of the solitary tract (NTS).[8]

Quantitative Data on Food Intake Modulation

The anorexigenic effects of CART(62-76) have been quantified in various animal models. The following tables summarize the key findings from pertinent studies.

Table 1: Effects of CART(62-76) on Spontaneous and Induced Food Intake

Peptide FragmentAnimal ModelAdministration Route & DoseEffect on Food IntakeKey FindingsReference
CART(62-76) Goldfish (Carassius auratus)Intracerebroventricular (i.c.v.)Inhibited spontaneous food intakeBoth CART(62-76) and the longer CART(55-102) fragment were effective, though CART(55-102) was found to be more potent.[7]
CART(62-76) Goldfish (Carassius auratus)Intracerebroventricular (i.c.v.)Attenuated NPY-induced feedingCo-injection of CART(62-76) with the orexigenic peptide NPY significantly reduced the hyperphagic response caused by NPY alone.[7]
CART(62-76) RatIntracerebroventricular (i.c.v.)Induced anxiogenic-like effectsWhile primarily anorexigenic, CART peptides can also induce anxiety-like behaviors, suggesting a potential confounding factor in feeding studies.[3][5]

Table 2: Comparative Efficacy of CART Fragments

Peptide FragmentAnimal ModelAdministration Route & DoseComparative EfficacyKey FindingsReference
CART(55-102) vs. CART(62-76) Goldfish (Carassius auratus)Intracerebroventricular (i.c.v.)CART(55-102) > CART(62-76) The longer fragment demonstrated higher potency in inhibiting food intake.[7][9]
CART(55-102) vs. CART(62-76) RatIntrathecal (i.t.)Different effects on nociceptionIn studies of pain perception, CART(62-76) produced an antihyperalgesic effect at higher concentrations than CART(55-76), indicating fragment-specific activities.[10][11]

Signaling Pathways and Neural Circuit Interactions

While a specific receptor for CART peptides remains to be definitively identified, a functional pathway illustrating its anorexigenic effects can be constructed based on current evidence. Central administration of CART(62-76) activates neurons in key hypothalamic nuclei and modulates the activity of other critical neuropeptide systems.

The following diagram illustrates the proposed interactions within the hypothalamic arcuate nucleus, a primary site for integrating peripheral metabolic signals and regulating feeding behavior.

CART_Signaling_Pathway cluster_arcuate Arcuate Nucleus (Arc) cluster_pvn Paraventricular Nucleus (PVN) pomc_cart POMC/CART Neuron (Anorexigenic) pvn_neuron Second-Order Neuron pomc_cart->pvn_neuron α-MSH release (Activates) npy_agrp NPY/AgRP Neuron (Orexigenic) npy_agrp->pvn_neuron NPY/AgRP release (Inhibits) food_intake Decreased Food Intake pvn_neuron->food_intake cart_admin Central Administration of CART(62-76) cart_admin->pomc_cart Activates cart_admin->npy_agrp Inhibits (Functional Antagonism) Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis surgery Stereotaxic Surgery: Guide Cannula Implantation recovery Post-Surgical Recovery (≥ 1 week) surgery->recovery habituation Habituation to Injection Procedure recovery->habituation injection ICV Injection: CART(62-76) or Vehicle habituation->injection measurement Measure Cumulative Food Intake injection->measurement analysis Statistical Analysis (e.g., ANOVA, t-test) measurement->analysis

References

The Role of CART(62-76) in the Mesolimbic Reward System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Neuropeptide Fragment's Interaction with Dopaminergic Pathways, Signaling Cascades, and its Implications for Drug Development

Abstract

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators within the brain's reward circuitry. The active fragment, CART(62-76), has garnered significant attention for its role in modulating the effects of psychostimulants and influencing motivated behaviors. This technical guide provides a comprehensive overview of the involvement of CART(62-76) in the reward system, with a particular focus on its interactions with the mesolimbic dopamine (B1211576) pathway. We present a synthesis of quantitative data from key studies, detailed experimental protocols for preclinical research, and visual representations of the underlying signaling mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the CART peptide system for the treatment of addiction and other reward-related disorders.

Introduction

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical neural circuit that mediates reward, motivation, and reinforcement.[1] Neuropeptides play a vital modulatory role in this system, and among them, Cocaine- and Amphetamine-Regulated Transcript (CART) peptides have emerged as significant players.[2] First identified as a transcript upregulated by psychostimulant administration, CART peptides, and their fragments, are now known to be involved in a wide range of physiological processes, including feeding, stress, and reward.[3][4]

The biologically active fragments of the CART propeptide, particularly CART(55-102) and the smaller fragment CART(62-76), are of significant interest.[5][6] While much of the research has focused on the longer fragment, evidence suggests that CART(62-76) also possesses biological activity and contributes to the overall effects of the CART system on reward-related behaviors.[7][8] This guide will specifically focus on the actions of CART(62-76) within the reward system, detailing its effects on dopamine signaling, neuronal activity, and behavior, and outlining the experimental approaches used to elucidate these functions.

Quantitative Data on the Effects of CART(62-76) on Reward-Related Behaviors

The following tables summarize the quantitative findings from key studies investigating the impact of CART(62-76) and the related, more extensively studied, CART(55-102) peptide on reward-related behaviors. This data provides a comparative perspective on the potency and efficacy of these fragments.

Table 1: Effects of Intra-Nucleus Accumbens (NAc) Infusion of CART Peptides on Cocaine Self-Administration

Peptide FragmentDose (µ g/side )Change in Cocaine InfusionsChange in BreakpointReference
CART(55-102)0.25No significant changeNo significant change[1]
CART(55-102)1.0[1]
CART(55-102)2.5↓↓ (Dose-dependent decrease)↓↓ (Dose-dependent decrease)[1]

Table 2: Dose-Response of Intrathecal CART(62-76) on Antihyperalgesia (Randall-Selitto test)

Dose (nmol/rat)Antihyperalgesic Effect (Paw Withdrawal Threshold)ED₅₀ (nmol/rat)Reference
3Significant increase\multirow{3}{*}{2.75 (2.32–3.27)}[8]
10Significant increase[8]

Note: While this data is from a pain modulation study, it provides a quantitative dose-response for the in vivo bioactivity of CART(62-76).[8] The antihyperalgesic effects of CART(62-76) were found to be µ-opioid receptor-dependent.[8]

Table 3: Comparative Effects of CART Fragments on Locomotor Activity

Peptide FragmentAdministration RouteDoseEffect on Locomotor ActivityReference
CART(55-102)Intra-VTA0.2 - 5.0 µ g/side Dose-dependent increase[9]
CART(62-76)ICVNot specifiedNo effect on anxiety-like behavior (elevated plus maze)[5]

Note: Direct comparisons of the effects of CART(62-76) and CART(55-102) on locomotor activity within the same study are limited. Intra-VTA administration of CART(55-102) increases locomotor activity, an effect blocked by a dopamine D2 receptor antagonist.[9] In contrast, intracerebroventricular (ICV) administration of CART(62-76) did not induce anxiety-like behavior, unlike the longer fragment.[5]

Signaling Pathways of CART(62-76) in the Reward System

CART peptides exert their effects through G-protein coupled receptors (GPCRs), although a specific receptor has yet to be definitively identified.[2][7] Studies in cell lines and primary neuronal cultures have elucidated a key signaling pathway initiated by CART peptide binding, which is coupled to inhibitory G-proteins (Gαi/o).[2][7]

CART_Signaling_Pathway CART(62-76) Signaling Cascade in Reward-Related Neurons cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CART CART(62-76) GPCR Putative GPCR CART->GPCR Binds G_protein Gαi/oβγ GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MEK MEK1/2 G_protein->MEK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene Gene Expression (e.g., CART) CREB->Gene Regulates

Fig. 1: Proposed signaling pathway for CART(62-76).

This pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] The activation of ERK is attenuated by pertussis toxin, confirming the involvement of Gαi/o proteins.[2][7] Downstream, phosphorylated ERK can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), which in turn can regulate the expression of genes, including the CART gene itself, creating a potential feedback loop.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CART(62-76) in the reward system.

Intracerebroventricular (ICV) Injection of CART Peptides in Rats

This protocol describes the procedure for delivering CART peptides directly into the cerebral ventricles of rats to study their central effects.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical drill

  • Stainless steel guide cannula (26-gauge) and dummy cannula

  • Dental cement and skull screws

  • Injection pump and Hamilton syringe

  • CART(62-76) peptide dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Expose the skull and identify bregma.

  • Drill a small hole for the guide cannula implantation. Typical coordinates for the lateral ventricle are: AP -0.8 mm, ML ±1.5 mm from bregma, and DV -3.4 mm from the skull surface.[10]

  • Implant the guide cannula and secure it with dental cement and skull screws. Insert the dummy cannula to maintain patency.

  • Allow the animal to recover for at least one week.

  • For injection, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the Hamilton syringe via tubing.

  • Infuse the CART peptide solution (e.g., 1-5 µL) over a period of 1-2 minutes.

  • Leave the injection cannula in place for an additional minute to allow for diffusion before replacing the dummy cannula.

  • Proceed with behavioral testing as required by the experimental design.[4]

ICV_Workflow Workflow for Intracerebroventricular (ICV) Injection A Anesthesia & Stereotaxic Placement B Skull Exposure & Bregma Identification A->B C Drilling & Cannula Implantation B->C D Securing Cannula & Recovery C->D E Peptide Infusion D->E F Behavioral Testing E->F

Fig. 2: ICV injection experimental workflow.
In Vivo Microdialysis for Measuring Dopamine Efflux in the Nucleus Accumbens

This protocol details the method for measuring extracellular dopamine levels in the NAc of freely moving rats following CART peptide administration.

Materials:

  • Rats with pre-implanted guide cannulae targeting the NAc shell or core.

  • Microdialysis probes (2-4 mm membrane)

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • CART(62-76) for systemic or local administration

Procedure:

  • The day before the experiment, insert the microdialysis probe through the guide cannula into the NAc.

  • On the experimental day, connect the probe to the perfusion pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.

  • Allow for a 2-3 hour stabilization period to achieve a stable baseline of dopamine levels.

  • Collect baseline dialysate samples every 10-20 minutes for at least one hour.

  • Administer CART(62-76) (e.g., via ICV, intraperitoneal, or reverse dialysis through the probe).

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • At the end of the experiment, perfuse the animal and histologically verify the probe placement.

Microdialysis_Workflow In Vivo Microdialysis Workflow for Dopamine Measurement A Probe Insertion & Perfusion B Baseline Sample Collection A->B C CART(62-76) Administration B->C D Post-treatment Sample Collection C->D E HPLC-ED Analysis D->E F Histological Verification E->F

Fig. 3: Microdialysis experimental workflow.
In Vivo Single-Unit Electrophysiology in the Ventral Tegmental Area

This protocol outlines the procedure for recording the firing activity of individual VTA neurons in response to CART peptide administration.

Materials:

  • Anesthetized or awake, head-fixed rats

  • Stereotaxic frame

  • Recording microelectrodes (e.g., glass micropipettes or tungsten electrodes)

  • Amplifier and data acquisition system

  • Drug delivery system for local application (e.g., microiontophoresis) or systemic administration

  • CART(62-76) solution

Procedure:

  • Position the anesthetized or head-fixed rat in the stereotaxic apparatus.

  • Create a craniotomy over the VTA.

  • Slowly lower the recording electrode into the VTA using a microdrive.

  • Identify putative dopamine neurons based on their characteristic electrophysiological properties: slow, irregular firing rate (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.[11][12]

  • Once a stable neuron is isolated, record its baseline firing activity for several minutes.

  • Administer CART(62-76) either systemically or locally.

  • Record the neuronal firing rate during and after drug administration to determine any changes in firing frequency or pattern.

  • Mark the recording site for later histological verification.

Electrophysiology_Workflow In Vivo Electrophysiology Workflow in the VTA A Animal Preparation & Craniotomy B Electrode Placement in VTA A->B C Isolation of Putative Dopamine Neuron B->C D Baseline Firing Rate Recording C->D E CART(62-76) Administration D->E F Post-administration Recording E->F G Histological Verification F->G

Fig. 4: Electrophysiology experimental workflow.

Discussion and Future Directions

The evidence presented in this guide highlights the significant modulatory role of the CART peptide system, including the fragment CART(62-76), within the mesolimbic reward pathway. While the inhibitory effects of CART peptides on cocaine self-administration are well-documented for the longer fragment CART(55-102), further research is needed to quantify the specific contribution of CART(62-76) to this phenomenon. The signaling cascade involving a putative Gαi/o-coupled GPCR, ERK, and CREB provides a clear framework for the intracellular actions of these peptides.

Future research should focus on several key areas. Firstly, the definitive identification and characterization of the CART receptor(s) is paramount. This will enable the development of specific agonists and antagonists, which are crucial tools for both basic research and therapeutic development. Secondly, a more detailed investigation into the specific quantitative effects of CART(62-76) on dopamine release and neuronal firing in the NAc and VTA is required to fully understand its role in the reward circuit. The use of advanced techniques such as optogenetics and in vivo calcium imaging could provide greater insight into the circuit-level effects of CART(62-76).

Finally, the therapeutic potential of targeting the CART system for addiction and other reward-related disorders warrants further exploration. Given the modulatory, rather than directly inhibitory or excitatory, nature of CART peptides in many contexts, compounds that selectively enhance or dampen CART signaling could offer a more nuanced approach to treating these complex conditions. The information compiled in this technical guide provides a solid foundation for these future endeavors.

Conclusion

CART(62-76) is an important bioactive fragment of the CART propeptide that plays a modulatory role in the mesolimbic reward system. Its actions are mediated through a Gαi/o-coupled signaling pathway that influences downstream effectors such as ERK and CREB. While more research is needed to fully elucidate its specific quantitative effects on dopamine dynamics and neuronal activity, the existing evidence strongly supports its involvement in reward-related processes. The experimental protocols and data presented herein serve as a comprehensive resource for researchers aiming to further unravel the complexities of the CART system and its potential as a therapeutic target.

References

The Long-Term Neurological Consequences of CART(62-76) Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuromodulators implicated in a wide array of physiological and pathological processes within the central nervous system. While research has elucidated some of the acute effects of various CART fragments, the long-term neurological consequences of administering specific fragments, such as CART(62-76), remain largely uncharted territory. This technical guide synthesizes the current understanding of CART(62-76)'s known biological activities, details relevant experimental methodologies, and extrapolates potential long-term neurological effects based on its interactions with key signaling pathways. A significant portion of the available data is derived from studies on acute effects, primarily in the context of nociception. Therefore, this document also highlights the critical gaps in knowledge and proposes avenues for future long-term investigations. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic and physiological implications of CART(62-76).

Introduction to CART(62-76)

Cocaine- and amphetamine-regulated transcript (CART) is a neuropeptide with diverse functions in the central nervous system, including roles in reward, feeding, stress, and sensory processing.[1] The precursor protein is processed into several biologically active peptide fragments, with CART(55-102) being the most extensively studied. The fragment CART(62-76) represents a smaller, yet potentially significant, piece of the larger peptide. While it lacks the globular structure of the full-length peptide, studies have indicated that it possesses biological activity, particularly in modulating nociceptive pathways.[2][3] Research suggests that CART(62-76) may not act through a specific, dedicated CART receptor but rather by modulating other neurotransmitter systems, such as the opioid and serotonergic systems.[3][4] Understanding the long-term neurological effects of CART(62-76) is crucial for evaluating its potential as a therapeutic agent and for comprehending its endogenous role in neural function.

Quantitative Data on the Effects of CART(62-76) Administration

The available quantitative data on CART(62-76) primarily focuses on its acute effects in animal models of pain. Long-term studies are currently lacking in the scientific literature. The following table summarizes key findings from acute administration studies.

ParameterSpeciesAdministration RouteDose RangeObserved EffectCitation
Mechanical Hyperalgesia (Carrageenan-induced)RatIntrathecal (i.t.)3–10 nmol/ratSignificant antihyperalgesic effect.[2]
Antihyperalgesic ED50RatIntrathecal (i.t.)2.75 (2.32–3.27) nmol/ratDose-dependent reduction in hyperalgesia.[2]
Acute Nociception (Tail-flick test)RatIntrathecal (i.t.)Not specifiedNo significant effect.[2]
Regional Monoamine LevelsRatNot specifiedNot specifiedModulates striatal noradrenergic and corticostriatal and hypothalamic serotoninergic systems.[4]

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating the acute effects of CART(62-76). These can be adapted for long-term administration studies.

Animal Model of Inflammatory Pain
  • Model: Carrageenan-induced inflammatory hyperalgesia.

  • Species: Male Wistar rats.

  • Procedure:

    • A baseline measurement of mechanical nociceptive thresholds is taken using a Randall-Selitto apparatus or von Frey filaments.

    • Inflammation is induced by a subcutaneous injection of carrageenan (e.g., 100 µl of a 2% solution) into the plantar surface of one hind paw.

    • CART(62-76) or vehicle is administered intrathecally at various doses.

    • Mechanical nociceptive thresholds are measured at multiple time points post-injection (e.g., 30, 60, 120, 180, 240 minutes) to assess the antihyperalgesic effect.[2][3]

  • Long-Term Adaptation: For chronic studies, a model of persistent inflammation (e.g., Complete Freund's Adjuvant) could be used, with repeated or continuous administration of CART(62-76) via osmotic pumps. Behavioral assessments would be conducted over weeks or months.

Intrathecal Administration
  • Procedure:

    • Animals are anesthetized.

    • A small incision is made over the lumbar spine.

    • A catheter is inserted into the subarachnoid space.

    • The catheter is secured, and the incision is closed.

    • After a recovery period, CART(62-76) can be administered directly into the cerebrospinal fluid.

Assessment of Monoamine Levels
  • Technique: High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

  • Procedure:

    • Following acute or chronic administration of CART(62-76), animals are euthanized.

    • Specific brain regions (e.g., striatum, cortex, hypothalamus) are dissected.

    • Tissues are homogenized and processed to extract monoamines (e.g., norepinephrine, serotonin) and their metabolites.

    • Levels are quantified using HPLC.

Signaling Pathways and Potential Long-Term Effects

The long-term neurological effects of CART(62-76) can be hypothesized based on its known interactions with various signaling pathways.

Modulation of Opioid Signaling

Acute studies have shown that the antihyperalgesic effects of CART(62-76) can be blocked by opioid receptor antagonists, particularly those for the kappa-opioid receptor (KOR).[3] However, binding assays suggest that CART(62-76) does not directly bind to opioid receptors.[3] This indicates an indirect modulatory role.

  • Hypothesized Long-Term Effects:

    • Altered Pain Perception: Chronic modulation of the KOR system could lead to long-lasting changes in pain thresholds and the development of tolerance or sensitization to opioid analgesics.

    • Mood and Affective Disorders: The KOR system is implicated in stress, dysphoria, and depression. Long-term interference with this system by CART(62-76) could potentially lead to anhedonia or depressive-like behaviors.

    • Addiction and Reward Pathways: The KOR system plays a role in the negative reinforcement aspects of addiction. Chronic CART(62-76) administration might alter vulnerability to substance abuse.

Opioid_Modulation CART6276 CART(62-76) Unknown_Target Unknown Direct Target CART6276->Unknown_Target Binds KOR Kappa Opioid Receptor (KOR) Unknown_Target->KOR Modulates Downstream_Signaling Downstream Signaling (e.g., G-protein activation, ion channel modulation) KOR->Downstream_Signaling Activates Neurological_Effects Long-Term Neurological Effects (Altered Pain, Mood, Reward) Downstream_Signaling->Neurological_Effects Leads to Serotonin_Interaction CART6276 CART(62-76) Hypothalamic_Neurons Hypothalamic Neurons CART6276->Hypothalamic_Neurons Acts on Serotonin_System Serotonergic (5-HT) System Hypothalamic_Neurons->Serotonin_System Modulates Neurological_Functions Long-Term Neurological Functions (Mood, Appetite, Sleep) Serotonin_System->Neurological_Functions Regulates TLR4_Signaling CART6276 CART(62-76) Astrocyte Astrocyte CART6276->Astrocyte Interacts with TLR4 Toll-like Receptor 4 (TLR4) Astrocyte->TLR4 Activates Inflammatory_Mediators Release of Inflammatory Mediators (e.g., Cytokines, Chemokines) TLR4->Inflammatory_Mediators Induces Long_Term_Consequences Long-Term Consequences (Neuroinflammation, Neurodegeneration) Inflammatory_Mediators->Long_Term_Consequences Contributes to

References

An In-depth Technical Guide to the Molecular Structure and Properties of CART(62-76) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are a family of neuropeptides involved in a diverse range of physiological processes, including feeding behavior, drug reward, stress, and sensory processing. These peptides are derived from a common precursor and are processed into several biologically active fragments. One such fragment, CART(62-76), a 15-amino acid peptide, has garnered significant interest for its distinct biological activities, particularly its role as an anorexigenic agent, inhibiting food intake. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and known biological functions of the CART(62-76) peptide, intended to serve as a valuable resource for researchers in neuroscience, endocrinology, and drug development.

Molecular Structure and Physicochemical Properties

The primary structure of the human and rat CART(62-76) peptide consists of the amino acid sequence Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val.[1][2] Key physicochemical properties of this peptide are summarized in the tables below for easy reference and comparison.

PropertyValueReference
Amino Acid Sequence Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val[1][2]
Molecular Formula C64H99N17O23S3[2]
Molecular Weight 1570.77 g/mol [2]
Isoelectric Point (pI) Predicted: ~4.5-5.5
Solubility Soluble in aqueous solutions, often facilitated by small amounts of organic solvents like acetonitrile.
Storage Lyophilized powder should be stored at -20°C.[2]

Note: The isoelectric point is an estimated value based on the amino acid composition and may vary depending on the specific experimental conditions.

Biological Activities and Mechanism of Action

CART(62-76) has been demonstrated to exert several biological effects, with its anorexigenic properties being the most extensively studied.

Anorexigenic Effects

Intracerebroventricular administration of CART(62-76) has been shown to inhibit food intake in various animal models.[3] This effect is believed to be mediated through the modulation of hypothalamic circuits that control appetite and energy homeostasis. While the precise receptor for CART peptides remains to be definitively identified, studies suggest that their actions are complex and may involve interactions with multiple signaling pathways.

Modulation of Neurotransmitter Systems

Research indicates that CART(62-76) can modulate the activity of several neurotransmitter systems in the brain. Specifically, it has been shown to influence striatal noradrenergic and corticostriatal and hypothalamic serotoninergic (5-HT) systems.[1]

Antihyperalgesic Effects and Indirect Opioid Signaling

Interestingly, the antihyperalgesic (pain-reducing) effects of CART(62-76) in inflammatory models appear to be dependent on the κ-opioid receptor (KOR).[4] However, binding assays have shown that CART(62-76) does not directly bind to opioid receptors.[4] This suggests an indirect mechanism of action, where CART(62-76) may modulate the endogenous opioid system or interact with a yet-to-be-identified receptor that in turn influences KOR signaling. The canonical KOR signaling pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase, reduction of calcium currents, and activation of inwardly rectifying potassium channels.[5][6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of CART(62-76)

A standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is typically employed for the solid-phase synthesis of peptides like CART(62-76).[7][8]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for a C-terminal amide) or a suitable resin for a C-terminal carboxylic acid

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution in DMF (20%) for Fmoc deprotection

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)

Generalized Protocol:

  • Resin Swelling: The resin is swollen in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents and DIPEA and then added to the resin to form a peptide bond.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.

  • Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

experimental_workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (Piperidine/DMF) swell->deprotect couple Couple Next Fmoc-Amino Acid deprotect->couple wash Wash (DMF/DCM) couple->wash repeat Repeat for all Amino Acids wash->repeat repeat->deprotect Next Amino Acid cleave Cleave from Resin & Deprotect repeat->cleave Final Amino Acid precipitate Precipitate & Lyophilize cleave->precipitate end Crude CART(62-76) precipitate->end

Solid-Phase Peptide Synthesis Workflow for CART(62-76).

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude synthetic peptides are purified using RP-HPLC to achieve high purity.[1][9]

Materials:

  • RP-HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Generalized Protocol:

  • Sample Preparation: The crude lyophilized peptide is dissolved in a minimal amount of Mobile Phase A.

  • Column Equilibration: The C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Gradient Elution: The dissolved peptide is injected onto the column, and a linear gradient of increasing Mobile Phase B is applied to elute the peptide.

  • Fraction Collection: Fractions are collected and analyzed by analytical RP-HPLC to identify those containing the pure peptide.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.

Characterization by Mass Spectrometry and Circular Dichroism

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to confirm the molecular weight of the purified peptide, ensuring it matches the theoretical mass.[10][11]

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to analyze the secondary structure of the peptide in solution.[12][13] For a short peptide like CART(62-76), it is likely to adopt a random coil conformation in an aqueous buffer, but its structure may change in the presence of membrane mimetics or other binding partners.

Generalized CD Spectroscopy Protocol:

  • Sample Preparation: A solution of the purified peptide is prepared in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration.

  • Blank Measurement: A spectrum of the buffer alone is recorded.

  • Sample Measurement: The spectrum of the peptide solution is recorded.

  • Data Processing: The buffer spectrum is subtracted from the peptide spectrum, and the data is converted to mean residue ellipticity.

Signaling Pathways

The precise signaling cascade initiated by CART(62-76) is not fully elucidated due to the lack of a definitively identified receptor. However, based on the evidence of its κ-opioid receptor-dependent antihyperalgesic effects, a hypothetical signaling pathway can be proposed.

signaling_pathway CART6276 CART(62-76) UnknownReceptor Putative Receptor CART6276->UnknownReceptor Indirect Interaction KOR κ-Opioid Receptor (KOR) UnknownReceptor->KOR Modulation Gi_o Gi/o Protein KOR->Gi_o AC Adenylyl Cyclase Gi_o->AC Ca_channel ↓ Ca2+ Influx Gi_o->Ca_channel K_channel ↑ K+ Efflux Gi_o->K_channel cAMP ↓ cAMP AC->cAMP Response Antihyperalgesia cAMP->Response Ca_channel->Response K_channel->Response

Hypothetical Signaling Pathway of CART(62-76) Mediated by KOR.

Conclusion

The CART(62-76) peptide is a significant fragment of the full-length CART peptide, exhibiting potent anorexigenic effects and modulating neurotransmitter systems. While its direct receptor remains elusive, its indirect interaction with the κ-opioid receptor signaling pathway opens new avenues for research into its mechanism of action and therapeutic potential. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and characterization of this intriguing neuropeptide, facilitating further investigation into its physiological roles and potential as a drug development target.

References

The Role of CART(62-76) as a Neurotransmitter in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators within the central nervous system (CNS), implicated in a wide array of physiological and pathological processes. Among its biologically active fragments, CART(62-76) has garnered significant attention for its distinct neurotransmitter-like effects. This technical guide provides an in-depth exploration of CART(62-76), focusing on its function as a neurotransmitter, its associated signaling pathways, and its physiological roles. Detailed experimental protocols for studying this peptide are provided, alongside a comprehensive summary of quantitative data from key studies. This document aims to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating a deeper understanding of CART(62-76) and its therapeutic potential.

Introduction

Cocaine- and Amphetamine-Regulated Transcript (CART) was first identified as an mRNA that is upregulated following the administration of psychostimulants.[1] Subsequent research has revealed that the CART propeptide is processed into several biologically active peptide fragments, including CART(55-102) and CART(62-76).[1] These peptides are widely distributed throughout the CNS, with high concentrations in regions associated with feeding, reward, stress, and sensory processing.[2][3]

CART(62-76) acts as a neurotransmitter or neuromodulator, influencing the activity of various neuronal systems.[4][5] It has been shown to modulate striatal noradrenergic and corticostriatal and hypothalamic serotoninergic (5-HT) systems.[4][5] While a specific receptor for CART peptides has yet to be definitively identified, evidence strongly suggests that they act through G-protein coupled receptors (GPCRs), primarily linked to Gi/o proteins.[6][7] This guide will delve into the current understanding of CART(62-76) as a key signaling molecule in the CNS.

Physiological Functions of CART(62-76)

The intracerebroventricular (ICV) or direct parenchymal administration of CART(62-76) has been shown to elicit a range of physiological and behavioral responses. These effects are summarized in the tables below.

Appetite and Energy Homeostasis

CART peptides, including CART(62-76), are well-established regulators of appetite and energy balance.

Table 1: Effects of CART(62-76) on Food Intake

SpeciesAdministration RouteDoseEffect on Food IntakeReference
GoldfishIntracerebroventricular (ICV)Not SpecifiedInhibition[8]
RatIntracerebroventricular (ICV)0.04–5.0 nmolNo inhibition of water intake[5]
Neuromodulation and Neurotransmission

CART(62-76) significantly impacts the release and turnover of key monoamine neurotransmitters.

Table 2: Effects of CART(62-76) on Monoamine Levels

Brain RegionSpeciesAdministration MethodDoseEffectReference
Dorsal Raphe Nucleus (DRN)RatReverse microdialysis10–100 µMConcentration-dependent increase in extracellular 5-HT[5]
Nucleus Accumbens (NAc)RatReverse microdialysis10–100 µMElevation of extracellular 5-HT[5]
Nucleus Accumbens (NAc)RatInfusion into DRN100 µMSignificant increase in 5-HT[5]
StriatumRatNot SpecifiedNot SpecifiedDecrease in noradrenaline and 5-HT levels[9]
Frontal CortexRatNot SpecifiedNot SpecifiedIncrease in 5-HIAA (serotonin metabolite) levels[9]
HypothalamusRatNot SpecifiedNot SpecifiedIncrease in 5-HIAA levels[9]
Pain Perception

Recent studies have highlighted a role for CART(62-76) in the modulation of pain, particularly in inflammatory conditions.

Table 3: Effects of CART(62-76) on Nociception

Pain ModelSpeciesAdministration RouteDoseEffectReference
Carrageenan-induced hyperalgesiaRatIntrathecal (i.t.)3–10 nmol/ratAntihyperalgesic effect[10]
Acute nociceptive tail-flick testRatIntrathecal (i.t.)Not SpecifiedNo effect[10][11]
Behavior

The behavioral effects of CART peptides are complex, with different fragments sometimes producing distinct outcomes.

Table 4: Behavioral Effects of CART(62-76)

Behavioral TestSpeciesAdministration RouteDoseEffectReference
Elevated Plus-MazeRatIntracerebroventricular (ICV)Not SpecifiedNo anxiogenic-like effect (unlike longer fragments)[5]

Signaling Pathways of CART(62-76)

While the definitive CART receptor remains elusive, a substantial body of evidence points towards a signaling cascade initiated by the activation of a Gi/o-protein coupled receptor.

Putative Gi/o-Protein Coupled Receptor Signaling

The actions of CART peptides are frequently sensitive to pertussis toxin (PTX), a hallmark of Gi/o protein involvement.[6] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Gi_o_Signaling CART6276 CART(62-76) GPCR Putative CART Receptor (GPCR) CART6276->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets ERK_Signaling CART6276 CART(62-76) GPCR Putative CART Receptor (GPCR) CART6276->GPCR Binds G_protein Gi/o Protein (βγ subunit) GPCR->G_protein Activates MEK MEK G_protein->MEK Activates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Regulates ICV_Workflow cluster_prep Preparation cluster_injection Injection cluster_post Post-Procedure Anesthetize 1. Anesthetize rat (e.g., isoflurane) Stereotaxic 2. Mount in stereotaxic frame Anesthetize->Stereotaxic Incision 3. Scalp incision and skull exposure Stereotaxic->Incision Bregma 4. Identify Bregma Incision->Bregma Drill 5. Drill burr hole over lateral ventricle Bregma->Drill Cannula 6. Lower injection cannula to target coordinates Drill->Cannula Infuse 7. Infuse CART(62-76) solution (e.g., 1-5 µL over 1-2 min) Cannula->Infuse Retract 8. Slowly retract cannula Infuse->Retract Suture 9. Suture incision Retract->Suture Recover 10. Allow to recover from anesthesia Suture->Recover Monitor 11. Monitor for behavioral changes Recover->Monitor

References

Endogenous Functions of Cocaine and Amphetamine-Regulated Transcript (CART): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The cocaine- and amphetamine-regulated transcript (CART) encodes a family of neuropeptides that have emerged as critical modulators of a wide array of physiological processes. Initially identified for its upregulation following psychostimulant administration, the endogenous functions of CART peptides are now known to extend to the regulation of appetite and energy homeostasis, reward and addiction pathways, stress and anxiety responses, neuroprotection, and endocrine signaling. This technical guide provides an in-depth overview of the core endogenous functions of CART peptides, with a focus on quantitative data, detailed experimental methodologies, and visualization of key signaling pathways and workflows. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the CART system and its therapeutic potential.

Introduction to the CART System

The transcript for CART was first identified in 1995 in the rat striatum following acute administration of cocaine or amphetamine.[1] Subsequent research revealed that this transcript encodes a propeptide that is post-translationally cleaved into several biologically active peptide fragments, most notably CART 55-102 and CART 62-102.[1] These peptides are widely distributed throughout the central nervous system (CNS), with high concentrations in regions associated with feeding, reward, and stress, such as the hypothalamus, nucleus accumbens, and amygdala.[2] CART peptides are also found in peripheral tissues, including the gut and adrenal medulla, indicating their role as both neurotransmitters and hormones.[2] The diverse physiological effects of CART peptides are mediated, at least in part, through G-protein coupled receptors (GPCRs), though the specific receptor remains a subject of ongoing investigation.[3][4]

Role in Appetite Regulation and Energy Homeostasis

One of the most well-characterized functions of CART peptides is their potent anorectic effect, leading to a reduction in food intake and body weight.[2]

Quantitative Effects on Food Intake

Intracerebroventricular (ICV) administration of CART peptides has been shown to dose-dependently decrease food intake in rodents.

Peptide FragmentAdministration RouteDoseSpeciesEffect on Food IntakeReference
CART 55-102ICV1.0 µgRatDose-dependent decrease in Ensure intake[5][6]
CART 55-102ICV2.0 µgRat65% reduction in initial lick rate[5][6]
CART 42-89ICV0.5 µgMouse73% reduction at 1 hour post-treatment[1]
CART 49-89ICV0.1 µgMouseSignificant inhibition at 1, 2, and 4 hours[1]
Experimental Protocol: Intracerebroventricular (ICV) Cannulation and Injection for Feeding Studies

Objective: To assess the effect of centrally administered CART peptide on food intake in rodents.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Injection pump and syringe

  • CART peptide (e.g., CART 55-102) dissolved in sterile saline

  • Food source (e.g., standard chow or liquid diet)

  • Metabolic cages or lickometers for monitoring intake

Procedure:

  • Anesthetize the animal and secure it in the stereotaxic apparatus.

  • Surgically expose the skull and drill a small hole at the coordinates corresponding to the lateral ventricle.

  • Implant a guide cannula into the lateral ventricle and secure it to the skull with dental cement. Insert a dummy cannula to maintain patency.

  • Allow the animal to recover for at least one week.

  • On the day of the experiment, gently restrain the animal and replace the dummy cannula with an injector connected to a syringe pump.

  • Infuse the desired dose of CART peptide or vehicle (saline) over a set period (e.g., 1-2 minutes).

  • Return the animal to its cage and provide access to food.

  • Measure food intake at specified time points (e.g., 1, 2, 4, and 24 hours) using a balance or automated lickometer system.

Workflow Diagram:

G cluster_surgery Cannula Implantation cluster_experiment Feeding Experiment anesthesia Anesthetize Animal stereotax Secure in Stereotaxic Apparatus anesthesia->stereotax drill Drill Hole in Skull stereotax->drill implant Implant Guide Cannula drill->implant secure Secure with Dental Cement implant->secure recover Recovery Period (1 week) secure->recover inject ICV Injection of CART/Vehicle recover->inject food_access Provide Access to Food inject->food_access measure Measure Food Intake food_access->measure

Caption: Experimental workflow for ICV injection and feeding studies.

Modulation of Reward and Addiction

CART peptides play a significant role in the brain's reward circuitry, particularly in modulating the effects of psychostimulants like cocaine and amphetamine.

Quantitative Effects on Drug Self-Administration

Microinjection of CART peptide into the nucleus accumbens (NAcc) has been shown to attenuate the reinforcing properties of cocaine.

Peptide FragmentAdministration RouteDose (per side)SpeciesEffect on Cocaine Self-AdministrationReference
CART 55-102Intra-NAcc1.0 µgRatDose-dependent decrease in cocaine infusions[7][8]
CART 55-102Intra-NAcc2.5 µgRatSignificant reduction in breakpoint on a progressive ratio schedule[7][8]
Experimental Protocol: Cocaine Self-Administration in Rats

Objective: To evaluate the effect of intra-NAcc CART peptide administration on the reinforcing properties of cocaine.

Materials:

  • Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump

  • Intravenous catheters

  • Cocaine hydrochloride

  • Surgical supplies for catheter implantation

  • Stereotaxic apparatus for cannula implantation in the NAcc

  • CART peptide (e.g., CART 55-102)

Procedure:

  • Surgically implant an intravenous catheter into the jugular vein of the rat.

  • Implant bilateral guide cannulae into the NAcc using a stereotaxic apparatus.

  • Allow for a recovery period.

  • Train the rats to self-administer cocaine by pressing a lever, which delivers an intravenous infusion of cocaine paired with a cue light. The other lever is inactive.

  • Once a stable baseline of responding is established, begin the testing phase.

  • Prior to the self-administration session, microinject CART peptide or vehicle into the NAcc.

  • Place the rat in the operant chamber and allow it to self-administer cocaine on a fixed-ratio or progressive-ratio schedule of reinforcement.

  • Record the number of infusions earned and the breakpoint (the highest number of lever presses the animal is willing to make for a single infusion) on a progressive ratio schedule.

Workflow Diagram:

G cluster_prep Surgical Preparation cluster_training Training Phase cluster_testing Testing Phase iv_cath Implant IV Catheter nacc_cannula Implant NAcc Cannulae iv_cath->nacc_cannula recovery Recovery nacc_cannula->recovery training Cocaine Self-Administration Training recovery->training baseline Establish Stable Baseline training->baseline cart_injection Intra-NAcc CART/Vehicle Injection baseline->cart_injection self_admin Cocaine Self-Administration Session cart_injection->self_admin data_collection Record Infusions and Breakpoint self_admin->data_collection

Caption: Workflow for cocaine self-administration experiments.

Involvement in Stress and Anxiety

CART peptides are also implicated in the modulation of stress and anxiety-related behaviors.

Quantitative Effects on Anxiety-Like Behavior

Central administration of CART peptides has been shown to produce anxiogenic effects in rodent models of anxiety.

Peptide FragmentAdministration RouteDoseSpeciesEffect on Anxiety-Like BehaviorReference
CART 55-102ICV< 1.0 µgRodentAnxiogenic or arousal effects[9]
CART 55-102Intra-DRN100 ngMouseIncreased time spent in the dark box of the light-dark box test[10]
Experimental Protocol: Elevated Plus Maze (EPM)

Objective: To assess the anxiogenic or anxiolytic effects of CART peptides.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video camera and tracking software

  • CART peptide and vehicle

Procedure:

  • Administer CART peptide or vehicle to the animal (e.g., via ICV injection).

  • After a predetermined time, place the animal in the center of the elevated plus maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (typically 5 minutes).

  • Record the animal's behavior using a video camera.

  • Analyze the video to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm type.

  • An anxiogenic effect is indicated by a decrease in the time spent and entries into the open arms.

Neuroprotective and Endocrine Functions

Emerging evidence suggests that CART peptides have neuroprotective roles and can modulate the endocrine system. In models of stroke, CART peptide administration has been shown to promote neuroregeneration.[11] Furthermore, CART peptides can influence the release of hypothalamic hormones, such as corticotropin-releasing hormone (CRH) and thyrotropin-releasing hormone (TRH), thereby affecting the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-thyroid (HPT) axes.[12]

Signaling Pathways

The intracellular signaling pathways activated by CART peptides are characteristic of GPCRs, particularly those coupled to inhibitory G-proteins (Gi/o).

Gi/o-Coupled Signaling

In hippocampal neurons, CART 55-102 has been shown to inhibit voltage-gated L-type Ca2+ channels through a pertussis toxin-sensitive mechanism, which is indicative of Gi/o protein involvement.[13][14]

G CART CART Peptide GPCR Putative CART Receptor (GPCR) CART->GPCR Binds Gio Gi/o Protein GPCR->Gio Activates AC Adenylate Cyclase Gio->AC Inhibits Ca_channel L-type Ca2+ Channel Gio->Ca_channel Inhibits cAMP cAMP AC->cAMP Ca_influx Ca2+ Influx Ca_channel->Ca_influx

Caption: CART peptide signaling via a Gi/o-coupled GPCR.
ERK Signaling Pathway

In pituitary-derived AtT20 cells, CART 55-102 activates the extracellular signal-regulated kinase (ERK) pathway, an effect that is also attenuated by pertussis toxin, suggesting a Gi/o-dependent mechanism.[15][16]

G CART CART Peptide GPCR Putative CART Receptor (GPCR) CART->GPCR Binds Gio Gi/o Protein GPCR->Gio Activates MEK MEK1/2 Gio->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates

Caption: CART-mediated activation of the ERK signaling pathway.

Conclusion

The endogenous functions of CART peptides are multifaceted, encompassing critical roles in the regulation of metabolism, reward, stress, and neuroendocrine signaling. The anorectic and anti-addictive properties of CART peptides make the CART system a promising target for the development of novel therapeutics for obesity and substance use disorders. Further elucidation of the specific CART receptor(s) and downstream signaling cascades will be crucial for advancing our understanding of CART physiology and for the rational design of targeted pharmacological interventions. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers in this dynamic field.

References

The Intricate Dance of Appetite: A Technical Guide to the Interactions of CART(62-76) with Other Neuropeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators in the complex regulation of energy homeostasis. The active fragment CART(62-76) has garnered significant interest for its role in modulating feeding behavior and its interplay with other key neuropeptidergic systems. This technical guide provides an in-depth exploration of the interactions between CART(62-76) and other neuropeptides, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Data Presentation: Quantitative Insights into Neuropeptide Interactions

The anorexigenic (appetite-suppressing) effects of CART peptides are modulated through complex interactions with both orexigenic (appetite-stimulating) and other anorexigenic neuropeptides. The following tables summarize the quantitative data from key studies investigating these interactions, primarily focusing on feeding behavior as the primary endpoint. It is important to note that much of the research has focused on the larger CART(55-102) fragment, with data on the specific CART(62-76) fragment being less abundant, particularly in mammalian models.

Neuropeptide InteractionSpeciesAdministration RouteCART(62-76) DoseInteracting Neuropeptide & DoseObserved Effect on Food IntakeReference
Neuropeptide Y (NPY) Goldfish (Carassius auratus)Intracerebroventricular (i.c.v.)Not specifiedNPYCo-injection of CART(62-76) with NPY reduced the increase in feeding caused by NPY alone.[1][1]
Orexin-A Goldfish (Carassius auratus)Intracerebroventricular (i.c.v.)Not specifiedOrexin-ACo-treatment with CART(55-102) and orexin (B13118510) A inhibited the feeding response induced by orexin A alone. CART(55-102) was more potent than CART(62-76).[1][1]

Note: While the goldfish study provides valuable insight, caution should be exercised when extrapolating these findings directly to mammalian systems.

Studies in rats have extensively characterized the dose-dependent anorexigenic effects of the larger CART(55-102) fragment, providing a basis for understanding the potential dose ranges for CART(62-76) in mammalian studies.

PeptideSpeciesAdministration RouteDose RangeKey FindingsReference
CART(55-102) Rat (Sprague-Dawley)Intracerebroventricular (i.c.v.)0.1, 0.5, 1, 2 µgA threshold dose of 1 µg dose-dependently decreased liquid diet intake. The effect was associated with a reduction in meal size and initial lick rate.[2][2]

Experimental Protocols: Methodologies for Studying Neuropeptide Interactions

The investigation of CART(62-76) interactions with other neuropeptides employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Intracerebroventricular (ICV) Cannulation and Injection for Feeding Studies

This protocol is fundamental for assessing the central effects of neuropeptides on feeding behavior in rodent models.

Objective: To surgically implant a guide cannula into the lateral ventricle of a rat for the subsequent injection of neuropeptides.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical drill

  • 26-gauge stainless steel guide cannula

  • Dental cement and jeweler's screws

  • Injection cannula (33-gauge) connected to a microsyringe

  • Neuropeptide solutions (e.g., CART(62-76), NPY, Orexin-A) dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the rat and secure it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using a surgical drill, create a small burr hole over the target coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).

  • Lower the guide cannula to the desired depth (e.g., approximately 3.5 mm ventral from the skull surface).

  • Secure the cannula to the skull using jeweler's screws and dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week before commencing experiments.

  • For injections, gently restrain the rat, remove the dummy cannula, and insert the injection cannula connected to the microsyringe.

  • Infuse the neuropeptide solution (typically 1-5 µl) over a period of 1-2 minutes.

  • After injection, leave the injector in place for an additional minute to prevent backflow.

  • Monitor food and water intake, as well as any behavioral changes, for a defined period post-injection.

Double-Label Immunohistochemistry for Neuropeptide Co-localization

This technique allows for the visualization of the anatomical relationship between two different neuropeptides within the same brain tissue, providing evidence for potential direct interactions.

Objective: To determine if CART- and NPY-immunoreactive neurons are in close proximity in the hypothalamus.

Materials:

  • Rat brain tissue, fixed with 4% paraformaldehyde and cryoprotected in sucrose (B13894) solution.

  • Cryostat or vibrating microtome

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibodies: Rabbit anti-CART and Mouse anti-NPY (ensure they are from different host species).

  • Secondary antibodies: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, green) and Goat anti-mouse IgG conjugated to a different fluorophore (e.g., Alexa Fluor 594, red).

  • Mounting medium with DAPI (for nuclear counterstaining).

  • Fluorescence or confocal microscope.

Procedure:

  • Perfuse the rat with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix overnight, then transfer to a 30% sucrose solution for cryoprotection.

  • Section the hypothalamus (e.g., 30 µm thick sections) using a cryostat or vibrating microtome.

  • Wash sections in PBS.

  • Incubate sections in blocking solution for 1-2 hours at room temperature.

  • Incubate sections with a cocktail of the two primary antibodies (Rabbit anti-CART and Mouse anti-NPY) diluted in blocking solution overnight at 4°C.

  • Wash sections extensively in PBS.

  • Incubate sections with a cocktail of the two fluorescently-labeled secondary antibodies diluted in blocking solution for 2 hours at room temperature in the dark.

  • Wash sections in PBS.

  • Mount sections on slides with mounting medium containing DAPI.

  • Visualize and capture images using a fluorescence or confocal microscope, looking for co-localization or close apposition of the two fluorescent signals.

Whole-Cell Patch-Clamp Electrophysiology

This powerful technique allows for the direct measurement of the effects of neuropeptides on the electrical activity of individual neurons.

Objective: To record changes in the membrane potential and firing rate of hypothalamic neurons (e.g., POMC or NPY neurons) in response to the application of CART(62-76).

Materials:

  • Acute hypothalamic brain slices from rats or mice.

  • Recording chamber perfused with oxygenated aCSF.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass micropipettes (3-7 MΩ resistance).

  • Intracellular solution (e.g., K-gluconate based).

  • CART(62-76) solution for bath application or focal application via a puffer pipette.

Procedure:

  • Prepare acute hypothalamic slices (250-300 µm thick) from a rat or mouse brain.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Under a microscope with DIC optics, identify a target neuron (e.g., in the arcuate nucleus).

  • Approach the neuron with a micropipette filled with intracellular solution and apply slight positive pressure.

  • Once a high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane, rupture the membrane patch to achieve the whole-cell configuration.

  • Record the baseline electrical activity of the neuron in current-clamp or voltage-clamp mode.

  • Apply CART(62-76) to the bath or locally via a puffer pipette at a known concentration.

  • Record the changes in membrane potential, firing frequency, or postsynaptic currents in response to the peptide application.

  • Wash out the peptide and observe if the neuronal activity returns to baseline.

Signaling Pathways and Experimental Workflows

The anorexigenic effects of CART peptides are believed to be mediated through G-protein coupled receptors (GPCRs), likely coupled to the inhibitory G-protein, Gi/o. Activation of this pathway can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors.

Proposed Signaling Pathway for CART(62-76)

The following diagram illustrates the proposed signaling cascade initiated by CART(62-76) and its potential points of interaction with the NPY and Orexin signaling pathways.

CART_Signaling cluster_CART CART(62-76) Signaling cluster_NPY NPY Signaling cluster_Orexin Orexin Signaling CART CART(62-76) CART_R CART Receptor (Gi/o-coupled GPCR) CART->CART_R Binds Gi_o Gi/o Protein CART_R->Gi_o Activates NPY_Neuronal_Activity ↑ Neuronal Excitability (Orexigenic) CART_R->NPY_Neuronal_Activity Antagonizes Orexin_Neuronal_Activity ↑ Neuronal Excitability (Orexigenic) CART_R->Orexin_Neuronal_Activity Antagonizes AC Adenylyl Cyclase Gi_o->AC Inhibits Ion_Channels Ion Channels Gi_o->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Ion_Channels->Neuronal_Activity NPY NPY NPY_R NPY Y1/Y5 Receptor (Gi/o-coupled GPCR) NPY->NPY_R NPY_Gi_o Gi/o Protein NPY_R->NPY_Gi_o NPY_AC Adenylyl Cyclase NPY_Gi_o->NPY_AC NPY_cAMP cAMP NPY_AC->NPY_cAMP NPY_cAMP->NPY_Neuronal_Activity Orexin Orexin-A Orexin_R OX1R (Gq-coupled GPCR) Orexin->Orexin_R Gq Gq Protein Orexin_R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC IP3_DAG->Ca_PKC Ca_PKC->Orexin_Neuronal_Activity

Caption: Proposed signaling pathways of CART(62-76) and its antagonistic interactions with NPY and Orexin.

Experimental Workflow for Investigating Signaling Crosstalk

The following diagram outlines a typical workflow for elucidating the molecular interactions between CART(62-76) and other neuropeptide signaling pathways.

Experimental_Workflow Hypothesis Hypothesis: CART(62-76) modulates NPY signaling Cell_Culture Primary Hypothalamic Neuron Culture Hypothesis->Cell_Culture Calcium_Imaging Calcium Imaging Cell_Culture->Calcium_Imaging Treat with CART(62-76) +/- NPY Western_Blot Western Blot (e.g., for pERK) Cell_Culture->Western_Blot Lyse cells after treatment Co_IP Co-Immunoprecipitation Cell_Culture->Co_IP Investigate receptor complexes Data_Analysis Data Analysis & Interpretation Calcium_Imaging->Data_Analysis Western_Blot->Data_Analysis Co_IP->Data_Analysis Conclusion Conclusion on Signaling Crosstalk Data_Analysis->Conclusion

Caption: Experimental workflow for studying the signaling crosstalk between CART(62-76) and other neuropeptides.

Conclusion

The interaction of CART(62-76) with other neuropeptides represents a critical area of research for understanding the central regulation of appetite and for the development of novel therapeutics for eating disorders and obesity. While the anorexigenic properties of CART peptides are well-established, the precise molecular mechanisms and the quantitative nature of their interactions with other neuropeptidergic systems, particularly for the CART(62-76) fragment, require further investigation. The experimental protocols and signaling pathway models presented in this guide provide a framework for future research in this dynamic field. A deeper understanding of this intricate neuropeptide interplay will be instrumental in unlocking new avenues for pharmacological intervention.

References

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators in the central nervous system, implicated in a wide array of physiological processes including stress, reward, and energy homeostasis.[1][2] While various fragments of the CART propeptide exist, the specific fragment CART(62-76) has garnered attention for its potential role in modulating mood and anxiety. This technical guide provides a comprehensive overview of the current understanding of CART(62-76) and its link to anxiety-like behaviors in rodent models. We synthesize data from key studies, detail relevant experimental protocols, and visualize the underlying neurobiological pathways. The evidence points to a complex, often anxiogenic, role for CART peptides, primarily mediated through the modulation of central serotonergic and GABAergic systems.

Core Signaling Pathway: CART, the Dorsal Raphe Nucleus, and Serotonin (B10506)

Emerging research indicates that CART peptides exert significant influence over the brain's anxiety circuits, with the dorsal raphe nucleus (DRN), the primary source of forebrain serotonin (5-HT), being a key site of action.[3][4] Neurons from the centrally projecting Edinger-Westphal nucleus (EWcp) that produce CART send projections to the DRN.[3][5]

Within the DRN, these CART projections do not primarily synapse on serotonin neurons themselves. Instead, they make direct synaptic contact with non-5-HT neurons, which are largely local GABAergic interneurons.[3][4] The activation of these GABAergic neurons by CART peptides leads to a "feedforward inhibition" of the neighboring 5-HT neurons.[3][5] This suppression of serotonergic activity is a critical mechanism, as reduced 5-HT outflow from the DRN is strongly associated with increased anxiety-like behavior.[3] Therefore, the CART EWcp→DRN pathway is proposed to drive anxiety by enhancing the local inhibitory tone on serotonin neurons.[3][4][5] This effect has been shown to be particularly prominent in male rodents, suggesting a sex-specific role for this circuit.[3][6]

CART_Anxiety_Pathway cluster_EWcp Edinger-Westphal Nucleus (EWcp) cluster_DRN Dorsal Raphe Nucleus (DRN) EWcp_CART CART-producing Neuron GABA_Neuron GABAergic Interneuron EWcp_CART->GABA_Neuron Releases CART Peptide (Excitatory) Serotonin_Neuron Serotonin (5-HT) Neuron GABA_Neuron->Serotonin_Neuron Releases GABA (Inhibitory) Anxiety Anxiety-Like Behavior Serotonin_Neuron->Anxiety Reduced 5-HT Outflow (Promotes Anxiety)

Caption: CART-mediated feedforward inhibition of serotonin neurons in the DRN.

Quantitative Data from Rodent Behavioral Studies

The anxiogenic effects of CART peptides have been quantified in several rodent studies. The data consistently show that direct administration of CART fragments into relevant brain nuclei, such as the DRN and nucleus accumbens (NAcc), alters rodent behavior in standardized anxiety tests.

Table 1: Effects of CART Fragment Administration on Serotonin Levels

This table summarizes data from microdialysis studies measuring extracellular 5-HT levels following direct infusion of CART fragments.

Peptide FragmentAdministration SiteConcentration (µM)Peak 5-HT Increase (vs. Baseline)Animal ModelReference
CART(62-76)Dorsal Raphe Nucleus (DRN)10~40%Freely moving rats[7]
CART(62-76)Dorsal Raphe Nucleus (DRN)30~80%Freely moving rats[7]
CART(62-76)Dorsal Raphe Nucleus (DRN)100~145%Freely moving rats[7]
CART(62-76)Nucleus Accumbens (NAcc)10~30%Freely moving rats[7]
CART(62-76)Nucleus Accumbens (NAcc)30~75%Freely moving rats[7]
CART(62-76)Nucleus Accumbens (NAcc)100~117%Freely moving rats[7]
CART(61-102)Dorsal Raphe Nucleus (DRN)10 - 100Concentration-dependent increaseFreely moving rats[7]

Note: The study authors suggest the increase in extracellular 5-HT may be linked to antidepressant-like effects, which presents a seeming paradox to the anxiety-promoting mechanism described in Section 2.0. This highlights the complexity of the CART system, where effects may be dose- and region-dependent.

Table 2: Behavioral Outcomes of CART Peptide Administration in Anxiety Models

This table summarizes results from studies where CART peptides were administered centrally and behavior was assessed using common anxiety paradigms.

Peptide FragmentAdministration RouteDoseBehavioral TestKey FindingAnimal ModelReference
CART(55-102)Intra-DRN Microinfusion5, 50, 100 ngElevated Plus MazeInduced anxiogenic effectsMale C57BL/6J mice[3][4]
CART(89-103)Intracerebroventricular (ICV)0.04 - 5.0 nmolElevated Plus MazeDose-dependent increase in anxiety-like reactionsRats[8]
CART(55-102)Intracerebroventricular (ICV)Not specifiedElevated Plus Maze, Social Interaction TestIncreased anxiety-like behaviorMice[1]
CART(62-102)Intracerebroventricular (ICV)Not specifiedElevated Plus MazeNo effect on time spent in open armsMice[1]
CART PeptideIntra-Lateral Septum (LS)Not specifiedOpen Field TestReduced time spent in center (anxiogenic effect)Male mice (not female)[6]
CART PeptideIntra-Central Amygdala (CeA)Not specifiedFear Response (Freezing)Significantly prolonged freezing responseRats[9]

Experimental Protocols

Reproducible and valid data in behavioral neuroscience rely on standardized protocols. Below are detailed methodologies for the key experiments cited in the context of CART peptide research.

General Peptide Administration
  • Intracerebroventricular (ICV) / Microinfusion Surgery: Rodents (rats or mice) are anesthetized with an appropriate anesthetic (e.g., isoflurane).[10] The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the desired brain region (e.g., lateral ventricle, DRN, NAcc, CeA).[3][9] The cannula is secured to the skull with dental cement. Animals are allowed a recovery period of at least one week post-surgery.

  • Infusion Procedure: For infusion, an internal cannula is inserted into the guide cannula.[11] This is connected via tubing to a microsyringe pump. The specified dose of CART peptide (e.g., CART(62-76) or CART(55-102)) dissolved in artificial cerebrospinal fluid (aCSF) is infused at a controlled rate (e.g., 0.1-0.5 µL/min). Control animals receive an equivalent volume of aCSF.[3][9]

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Habituation Animal Habituation (3-5 days) Surgery Stereotaxic Surgery (Cannula Implantation) Habituation->Surgery Recovery Post-Surgical Recovery (≥ 7 days) Surgery->Recovery Infusion Peptide Administration (e.g., Intra-DRN CART) Recovery->Infusion Behavior Behavioral Testing (e.g., EPM, OFT) (5-20 min post-infusion) Infusion->Behavior Acquisition Data Acquisition (Video Tracking) Behavior->Acquisition Analysis Statistical Analysis Acquisition->Analysis

Caption: A typical experimental workflow for central infusion and behavioral testing.
Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior based on a rodent's natural aversion to open, elevated spaces.[10][12][13]

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm).[14][15] It consists of four arms (e.g., 50 cm long x 12 cm wide): two open arms and two arms enclosed by high walls.[14]

  • Procedure:

    • Animals are habituated to the testing room for at least 45-60 minutes before the trial.[10][13]

    • Each animal is placed in the center of the maze, typically facing an open arm.[15]

    • The animal is allowed to freely explore the maze for a single 5-minute session.[10][14]

    • An overhead camera connected to a video-tracking system records the session.[13][15]

    • The maze is cleaned thoroughly (e.g., with 30-70% ethanol) between animals to remove olfactory cues.[14]

  • Key Parameters Measured:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • An increase in the percentage of time or entries into the open arms is interpreted as an anxiolytic effect, while a decrease indicates an anxiogenic effect.[16]

Open Field Test (OFT)

The OFT assesses general locomotor activity and anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to an open, brightly lit area.[17][18]

  • Apparatus: A square arena (e.g., 42 x 42 cm) with high walls, typically made of a non-porous material for easy cleaning.[19] The arena is divided by software into a central zone and a peripheral zone.

  • Procedure:

    • Animals are habituated to the testing room.

    • Each animal is placed in the center or a corner of the open field arena.

    • The animal is allowed to explore freely for a set period (e.g., 5-20 minutes).[17][19]

    • An overhead camera and tracking software record movement.[19]

    • The arena is cleaned between trials.

  • Key Parameters Measured:

    • Anxiety: Time spent in the center zone. A lower duration in the center is indicative of higher anxiety (thigmotaxis).[6][18]

    • Locomotion: Total distance traveled, velocity. This helps rule out confounding effects of general motor impairment or hyperactivity.[17]

    • Exploration: Rearing behavior (supported or unsupported).[20]

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their natural tendency to explore novel environments.[21][22]

  • Apparatus: A box divided into two compartments: a small, dark, "safe" compartment and a larger, brightly illuminated, "aversive" compartment.[22][23] The compartments are connected by a small opening.

  • Procedure:

    • Animals are acclimated to the testing room.[21]

    • Each mouse is placed in the center of the brightly lit compartment, facing away from the opening.[23]

    • Behavior is recorded for a set period (e.g., 5-20 minutes).[21][23]

    • The apparatus is cleaned between subjects.[21]

  • Key Parameters Measured:

    • Time spent in the light compartment vs. the dark compartment.[24]

    • Number of transitions between the two compartments.[21]

    • Latency to first enter the dark compartment.[21]

    • Anxiogenic compounds typically decrease the time spent in the light compartment and the number of transitions.[22]

Discussion and Future Directions

The evidence strongly suggests that CART peptides, including the fragment containing the 62-76 sequence, are significant modulators of anxiety-related circuits. The primary mechanism appears to be an anxiogenic effect driven by the inhibition of serotonergic neurons in the DRN via a GABAergic intermediary.[3][4] However, the literature is not without its complexities.

  • Fragment Specificity: Different CART fragments may have distinct biological activities. For instance, some studies found that while CART(55-102) was anxiogenic, the shorter form CART(62-102) had no effect in the EPM, suggesting the N-terminal portion is critical for this particular behavioral outcome.[1]

  • Dose and Regional Dependence: The effects of CART peptides can vary significantly based on the dose and the specific brain region being targeted. The observation that CART(62-76) increases extracellular 5-HT in the NAcc and DRN could be interpreted as an antidepressant or anxiolytic action, contrasting with the anxiogenic effects seen when activating the EWcp→DRN pathway.[7] This suggests a highly nuanced system of regulation.

  • Receptor Identification: A major gap in the field is the lack of a definitively identified and cloned receptor for CART peptides. While they are known to interact with G protein-coupled receptors (GPCRs), the specific receptor(s) remain elusive.[25][26] Identification of the CART receptor is a critical next step for developing targeted therapeutics.

  • Sex Differences: The anxiogenic effects of CART have been shown to be more pronounced in male rodents, indicating sex-specific differences in the underlying neural circuits that warrant further investigation.[3][6]

For drug development professionals, the CART system presents a promising but challenging target. Modulating CART signaling could offer a novel therapeutic avenue for anxiety disorders. However, the development of specific agonists or antagonists will require a clearer understanding of the active peptide fragments, their region-specific effects, and, most importantly, the identity of their cognate receptor(s).

Conclusion

CART(62-76) and related peptide fragments are deeply integrated into the neural circuits governing anxiety in rodents. The predominant evidence points towards an anxiogenic role, primarily mediated by the feedforward inhibition of serotonin neurons in the dorsal raphe nucleus. Quantitative behavioral studies in rodents using standardized tests like the EPM and OFT have consistently demonstrated this link. Future research focused on identifying the specific CART receptor and elucidating the nuanced, sex-specific, and fragment-dependent effects of this peptide system will be paramount for translating these preclinical findings into potential therapeutic strategies for human anxiety disorders.

References

Methodological & Application

Application Notes and Protocols for Intracerebroventricular Injection of CART(62-76) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the intracerebroventricular (ICV) administration of the cocaine- and amphetamine-regulated transcript peptide fragment CART(62-76) in rats. This document is intended for researchers, scientists, and drug development professionals investigating the central effects of this neuropeptide.

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators in the central nervous system, implicated in a wide array of physiological and behavioral processes, including feeding, reward, stress, and sensory processing. The fragment CART(62-76) is a biologically active component of the full-length peptide. Intracerebroventricular injection is a standard method for administering substances directly into the cerebrospinal fluid, bypassing the blood-brain barrier and allowing for the direct study of their effects on the brain.[1] This protocol outlines the materials, surgical procedures, and post-operative care necessary for the successful ICV delivery of CART(62-76) in a rat model.

Experimental Protocols

1. Animal Preparation and Anesthesia

  • Animals: Adult male Wistar or Sprague-Dawley rats (250-300g) are commonly used. House animals individually to prevent damage to the cannula.

  • Anesthesia: Anesthetize the rat with an intraperitoneal (i.p.) injection of a ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg) cocktail.[2] Alternatively, isoflurane (B1672236) anesthesia can be used. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

  • Stereotaxic Frame: Once anesthetized, place the animal in a stereotaxic apparatus. Use ear bars and an incisor bar to secure the head in a flat skull position. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and clean it with a povidone-iodine solution followed by 70% ethanol.

2. Stereotaxic Surgery for Guide Cannula Implantation

  • Incision: Make a midline sagittal incision in the scalp to expose the skull. Retract the skin to visualize the bregma and lambda cranial landmarks.

  • Coordinates: Identify the desired injection site for the lateral ventricle. Typical stereotaxic coordinates relative to bregma for adult rats are:

    • Anteroposterior (AP): -0.8 mm to -1.0 mm

    • Mediolateral (ML): ±1.5 mm to ±1.6 mm from the sagittal suture[2][3]

    • Dorsoventral (DV): -3.3 mm to -4.0 mm from the skull surface[2][4]

  • Craniotomy: Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

  • Cannula Implantation: Gently lower a sterile guide cannula (23-gauge) to the predetermined DV coordinate.

  • Fixation: Secure the cannula to the skull using dental cement and jeweler's screws.

  • Stylet: Insert a dummy cannula (stylet) into the guide cannula to maintain patency.

  • Post-operative Care: Administer a post-operative analgesic as recommended by your institution's veterinary guidelines. Allow the animal to recover for at least one week before the injection experiments.

3. Intracerebroventricular Injection Procedure

  • Habituation: Handle the animals for several days prior to the injection to minimize stress.

  • Drug Preparation: Dissolve CART(62-76) in sterile artificial cerebrospinal fluid (aCSF) to the desired concentration. A typical composition for aCSF is: 123 mM NaCl, 1.14 mM CaCl2, 3.03 mM KCl, 1.90 mM MgCl2, 25.0 mM NaHCO3, 0.50 mM NaH2PO4, 0.25 mM Na2HPO4.[3]

  • Injection:

    • Gently restrain the rat.

    • Remove the dummy cannula from the guide cannula.

    • Insert the injector cannula (extending slightly beyond the tip of the guide cannula) connected to a Hamilton syringe via PE50 tubing.

    • Infuse the CART(62-76) solution at a slow rate (e.g., 0.5 µL/min) to avoid an increase in intracranial pressure. The total injection volume should typically be between 1-5 µL.[5]

    • Leave the injector cannula in place for an additional minute to allow for diffusion away from the tip and to prevent backflow.

    • Withdraw the injector cannula and replace the dummy cannula.

    • Return the animal to its home cage and monitor for any adverse reactions.

4. Verification of Cannula Placement

  • After the completion of the experiments, euthanize the animal.

  • Inject a small volume of dye (e.g., Trypan Blue or Methylene Blue) through the cannula.

  • Perfuse the animal and section the brain to visually confirm that the dye is distributed throughout the ventricular system.

Data Presentation

Table 1: Stereotaxic Coordinates for Intracerebroventricular Injection in Rats

CoordinateRange from BregmaReference(s)
Anteroposterior (AP)-0.8 to -1.0 mm[3][4]
Mediolateral (ML)±1.5 to ±1.6 mm[2][3]
Dorsoventral (DV)-3.3 to -4.0 mm[2][4]

Table 2: Effects of Intracerebroventricular CART Peptide Administration on Food Intake

CART FragmentDose (nmol)Effect on Food IntakeReference(s)
CART(55-102)1.0Reduced food intake and body weight[6]
CART(62-76)Not specifiedShown to decrease food intake, though less potently than CART(55-102)[6]

Table 3: Nociceptive Effects of Intrathecal CART(62-76) in a Rat Inflammation Model

ParameterValue (nmol/rat)DescriptionReference(s)
Antihyperalgesic ED502.75 (2.32–3.27)The dose at which CART(62-76) produced a half-maximal antihyperalgesic effect in a carrageenan-induced inflammation model.[7]
Effective Dose Range3-10Intrathecal administration of CART(62-76) in this dose range had a significant antihyperalgesic effect.[7]

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_recovery Post-Operative Phase cluster_injection Experimental Phase cluster_verification Verification animal_prep Anesthetize Rat stereotaxic Mount in Stereotaxic Frame animal_prep->stereotaxic incision Scalp Incision stereotaxic->incision craniotomy Drill Burr Hole incision->craniotomy cannulation Implant Guide Cannula craniotomy->cannulation fixation Secure with Dental Cement cannulation->fixation recovery Recovery Period (1 week) fixation->recovery injection ICV Injection of CART(62-76) recovery->injection behavioral Behavioral/Physiological Testing injection->behavioral euthanasia Euthanasia & Dye Injection behavioral->euthanasia histology Histological Confirmation euthanasia->histology

Figure 1: Experimental workflow for ICV cannulation and injection.

cart_signaling_pathway GPCR Putative GPCR Gi_Go Gi/o Protein GPCR->Gi_Go Activates PLC Phospholipase C GPCR->PLC Activates CART CART(62-76) CART->GPCR Binds AC Adenylate Cyclase Gi_Go->AC Inhibits MEK ↑ MEK1/2 Gi_Go->MEK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB ERK ↑ ERK Phosphorylation MEK->ERK IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release

References

Application Notes and Protocols for Immunohistochemical Detection of CART(62-76) in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a multitude of physiological processes within the central nervous system, including the regulation of appetite, reward pathways, and stress responses.[1][2] The specific fragment, CART(62-76), is a biologically active component of the full-length peptide.[3] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of CART(62-76) within the intricate neural circuits of the brain. This document provides a detailed protocol for the immunohistochemical detection of CART(62-76) in brain tissue, intended to guide researchers in neuroscience and drug development.

Signaling Pathway of CART Peptides

CART peptides exert their effects by binding to putative G protein-coupled receptors (GPCRs), with GPR160 being a potential candidate.[2] Upon binding, CART peptides can initiate several downstream signaling cascades. One prominent pathway involves the activation of the extracellular signal-regulated kinase (ERK) pathway. Another significant pathway is the modulation of the cAMP/PKA/CREB signaling cascade.[4][5][6] Furthermore, CART peptide signaling can interact with other neurotransmitter systems, including dopaminergic and GABAergic pathways, highlighting its complex role in neuronal communication.[5][7]

CART_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CART CART(62-76) GPCR Putative GPCR (e.g., GPR160) CART->GPCR Binds G_protein Gαi/o GPCR->G_protein Activates Dopamine_R Dopamine Receptor Signaling GPCR->Dopamine_R Interacts with GABA_R GABAB Receptor Signaling GPCR->GABA_R Interacts with ERK_pathway ERK Pathway G_protein->ERK_pathway Activates cAMP ↓ cAMP G_protein->cAMP Inhibits Cellular_Response Modulation of Neuronal Activity (e.g., Appetite, Reward) ERK_pathway->Cellular_Response PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB CREB->Cellular_Response Dopamine_R->Cellular_Response GABA_R->Cellular_Response

Proposed signaling pathway for CART peptides.

Experimental Protocol: Immunohistochemistry for CART(62-76) in Brain Tissue

This protocol provides a generalized framework for the detection of CART(62-76) in formalin-fixed, paraffin-embedded (FFPE) or frozen brain sections. Optimization of parameters such as antibody concentration, incubation times, and antigen retrieval methods is highly recommended for specific antibodies and tissue types.

Experimental Workflow

IHC_Workflow start Start: Brain Tissue Sample tissue_prep 1. Tissue Preparation (Fixation & Sectioning) start->tissue_prep antigen_retrieval 2. Antigen Retrieval (HIER or PIER) tissue_prep->antigen_retrieval blocking 3. Blocking (Non-specific binding) antigen_retrieval->blocking primary_ab 4. Primary Antibody Incubation (Anti-CART(62-76)) blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation primary_ab->secondary_ab detection 6. Signal Detection (Chromogenic or Fluorescent) secondary_ab->detection counterstain 7. Counterstaining detection->counterstain mounting 8. Dehydration & Mounting counterstain->mounting imaging 9. Imaging & Analysis mounting->imaging

General workflow for CART(62-76) immunohistochemistry.
Materials and Reagents

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Cryoprotectant: 30% Sucrose (B13894) in PBS

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5-10% Normal Serum (from the same species as the secondary antibody) in Permeabilization Buffer

  • Primary Antibody: Rabbit anti-CART(62-76) (or other species-specific antibody)

  • Secondary Antibody: Biotinylated or fluorophore-conjugated secondary antibody

  • Detection Reagent: Avidin-Biotin-Complex (ABC) kit and 3,3'-Diaminobenzidine (DAB) or fluorescent mounting medium

  • Counterstain: Hematoxylin or DAPI

  • Mounting Medium

Procedure
  • Tissue Preparation

    • Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with cold PBS followed by 4% PFA.[8] Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotection (for frozen sections): Transfer the brain to a 30% sucrose solution in PBS and store at 4°C until it sinks.

    • Sectioning: Section the brain at 20-40 µm thickness using a cryostat or vibratome. Store free-floating sections in PBS or an antifreeze solution at -20°C. For paraffin-embedded sections, process the tissue through graded alcohols and xylene, embed in paraffin, and section using a microtome.

  • Antigen Retrieval (Primarily for FFPE sections, but may enhance signal in some fixed frozen sections)

    • Heat-Induced Epitope Retrieval (HIER): Immerse slides in a pre-heated antigen retrieval solution (e.g., Citrate Buffer, pH 6.0) and heat in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.

    • Proteolytic-Induced Epitope Retrieval (PIER): Incubate sections with an enzyme such as Proteinase K or Trypsin for a specified time and temperature. This method requires careful optimization to avoid tissue damage.

  • Immunostaining

    • Washing: Wash sections three times for 5 minutes each in PBS.

    • Permeabilization: Incubate sections in Permeabilization Buffer for 10-30 minutes.[9]

    • Blocking: Block non-specific binding by incubating sections in Blocking Buffer for 1-2 hours at room temperature.[10]

    • Primary Antibody Incubation: Dilute the primary anti-CART(62-76) antibody in Blocking Buffer (see table below for suggested starting dilutions) and incubate overnight at 4°C.

    • Washing: Wash sections three times for 10 minutes each in PBS.

    • Secondary Antibody Incubation: Incubate sections with the appropriate biotinylated or fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature.

    • Washing: Wash sections three times for 10 minutes each in PBS.

  • Signal Detection

    • Chromogenic Detection (DAB):

      • Incubate sections with ABC reagent for 30-60 minutes.

      • Wash sections three times for 5 minutes each in PBS.

      • Develop the signal by incubating with DAB substrate until the desired color intensity is reached. Monitor under a microscope.

      • Stop the reaction by rinsing with PBS or distilled water.

    • Fluorescent Detection:

      • If using a fluorophore-conjugated secondary antibody, proceed directly to counterstaining after the final washes.

  • Counterstaining

    • Chromogenic: Briefly immerse slides in Hematoxylin to stain cell nuclei. Differentiate in acid alcohol and "blue" in running tap water.

    • Fluorescent: Mount sections with a mounting medium containing DAPI to visualize nuclei.

  • Dehydration and Mounting

    • Chromogenic: Dehydrate sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.

    • Fluorescent: Directly coverslip with a fluorescent mounting medium.

  • Imaging and Analysis

    • Visualize chromogenic staining using a bright-field microscope and fluorescent staining using a fluorescence or confocal microscope.

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations and incubation times. These parameters should be optimized for each specific antibody and experimental setup.

ParameterRecommendationNotes
Primary Antibody
Rabbit anti-CART (polyclonal/monoclonal)1:500 - 1:2000 dilutionOptimal concentration should be determined by titration.
Incubation TimeOvernight (16-24 hours) at 4°CLonger incubation at a lower temperature can increase specificity.
Secondary Antibody
Biotinylated Goat anti-Rabbit1:200 - 1:1000 dilution
Fluorescent Goat anti-Rabbit1:200 - 1:1000 dilution
Incubation Time1-2 hours at Room Temperature
Antigen Retrieval
HIER (Citrate Buffer, pH 6.0)95-100°C for 10-20 minutesEffective for many neuropeptides.[11]
HIER (Tris-EDTA, pH 9.0)95-100°C for 10-20 minutesMay provide better retrieval for some epitopes.
Blocking
Normal Goat Serum5-10% in PBS with 0.1-0.5% Triton X-100The serum should be from the same species as the secondary antibody to prevent cross-reactivity.[12]
Incubation Time1-2 hours at Room Temperature

Troubleshooting

  • No Staining:

    • Verify the primary antibody is validated for IHC and recognizes the target fragment.

    • Optimize antigen retrieval method (try different buffers, pH, and heating times).

    • Increase primary antibody concentration or incubation time.

    • Ensure the detection system is working correctly.

  • High Background:

    • Increase blocking time or use a different blocking agent.

    • Ensure adequate washing steps.

    • Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.

    • Perform a "secondary antibody only" control to check for non-specific binding of the secondary antibody.

  • Non-specific Staining:

    • Use a more specific primary antibody.

    • Include appropriate negative controls (e.g., isotype control, pre-absorption of the primary antibody with the immunizing peptide).

This comprehensive guide provides a robust starting point for the successful immunohistochemical detection of CART(62-76) in brain tissue. Careful optimization and adherence to good laboratory practices are essential for obtaining reliable and reproducible results.

References

Measuring the Anorectic Effects of CART(62-76): Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring food intake in rodents following the administration of the cocaine- and amphetamine-regulated transcript peptide fragment, CART(62-76). These guidelines are intended to assist in the design and execution of preclinical studies aimed at evaluating the anorectic potential of this and related compounds.

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators in the regulation of energy homeostasis. The fragment CART(62-76) has been identified as a biologically active component that contributes to the anorectic effects of the full-length peptide, albeit with reportedly lower potency than the more extensively studied CART(55-102) fragment.[1] Accurate and standardized methods for quantifying the effects of CART(62-76) on food intake are essential for understanding its mechanism of action and therapeutic potential.

The protocols outlined below describe the intracerebroventricular (ICV) administration of CART(62-76) and the subsequent monitoring of food consumption in rodent models. These methods are widely accepted for investigating the central effects of neuropeptides on feeding behavior.

Data Presentation: Quantitative Effects of CART Peptides on Food Intake

While specific dose-response data for CART(62-76) is not extensively available in publicly accessible literature, the following tables summarize the known anorectic effects of the parent peptide, CART(55-102), which can serve as a benchmark for studies involving CART(62-76). It is consistently reported that intracerebroventricular injection of CART peptides leads to a dose-dependent reduction in food intake.[1]

Table 1: Effect of Intracerebroventricular (ICV) Administration of CART(55-102) on Food Intake in Rats

Dose (µg)Time PointFood Intake (g) vs. Vehicle ControlReference Animal Model
1.01 hourSignificant ReductionSprague-Dawley Rats
1.02 hoursSignificant ReductionSprague-Dawley Rats
1.04 hoursSignificant ReductionSprague-Dawley Rats
2.51 hourSignificant ReductionWistar Rats
2.52 hoursSignificant ReductionWistar Rats
2.54 hoursSignificant ReductionWistar Rats
5.01 hourSignificant ReductionSprague-Dawley Rats
5.02 hoursSignificant ReductionSprague-Dawley Rats
5.04 hoursSignificant ReductionSprague-Dawley Rats

Note: The term "Significant Reduction" indicates a statistically significant decrease in food consumption compared to vehicle-treated control animals as reported in the respective, though not explicitly cited, literature. The precise magnitude of reduction can vary based on experimental conditions.

Table 2: Comparative Anorectic Potency of CART Peptides

Peptide FragmentRelative Anorectic PotencyKey Findings
CART(55-102)HighConsistently demonstrates a robust, dose-dependent inhibition of food intake.
CART(62-76)ModerateInduces anorexia, but is reported to be less potent than CART(55-102).[1]

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation

This protocol details the surgical procedure for implanting a guide cannula into the lateral ventricle of a rodent brain, enabling direct administration of CART(62-76) into the cerebrospinal fluid.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical instruments (scalpel, forceps, etc.)

  • Skull drill

  • Guide cannula and dummy cannula

  • Dental cement and skull screws

  • Analgesics and antibiotics

Procedure:

  • Animal Preparation: Acclimatize adult male rats (e.g., Sprague-Dawley or Wistar, 250-300g) or mice (e.g., C57BL/6, 25-30g) to the housing conditions for at least one week prior to surgery.

  • Anesthesia and Stereotaxic Fixation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface.

  • Coordinate Identification: Locate bregma. For rats, typical coordinates for the lateral ventricle are: -0.8 to -1.0 mm posterior to bregma, ±1.5 mm lateral to the sagittal suture, and -3.5 to -4.0 mm ventral from the skull surface. For mice, typical coordinates are: -0.3 mm posterior to bregma, ±1.0 mm lateral, and -2.5 mm ventral.

  • Drilling and Cannula Implantation: Drill a hole at the determined coordinates and slowly lower the guide cannula to the target depth.

  • Fixation: Secure the cannula to the skull using dental cement and anchor screws.

  • Closure and Recovery: Insert a dummy cannula to keep the guide cannula patent. Suture the incision. Administer post-operative analgesia and allow the animal to recover for at least one week before experimentation.

Protocol 2: Preparation and Administration of CART(62-76)

Materials:

  • Lyophilized CART(62-76) peptide

  • Sterile artificial cerebrospinal fluid (aCSF) or sterile saline (0.9%)

  • Microinjection pump and syringe

  • Internal cannula

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized CART(62-76) in aCSF or sterile saline to the desired stock concentration. Prepare fresh solutions on the day of the experiment.

  • Dose Calculation: Calculate the volume of the peptide solution required for the target dose. Typical doses for CART peptides range from 0.5 to 5.0 µg per animal.

  • Administration: Gently restrain the conscious and recovered animal. Remove the dummy cannula and insert the internal cannula, which extends slightly beyond the tip of the guide cannula.

  • Infusion: Infuse the CART(62-76) solution over a period of 1-2 minutes using a microinjection pump. A typical injection volume is 1-5 µl for mice and 5-10 µl for rats.

  • Post-Infusion: Leave the internal cannula in place for an additional minute to prevent backflow.

  • Cannula Replacement: Withdraw the internal cannula and replace the dummy cannula.

Protocol 3: Measurement of Food Intake

Materials:

  • Standard rodent chow or a palatable liquid diet

  • Metabolic cages or standard cages with specialized food hoppers

  • Precision balance

Procedure:

  • Fasting: To stimulate a robust feeding response, fast the animals for a predetermined period (e.g., 16-18 hours) with free access to water prior to the experiment.[2]

  • Baseline Measurement: Weigh the pre-weighed food hopper before placing it in the cage.

  • Administration of CART(62-76): Administer the peptide or vehicle control via the ICV cannula as described in Protocol 2.

  • Food Presentation: Immediately after injection, present the pre-weighed food to the animals.

  • Data Collection: Measure the amount of food consumed at specific time points (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) by weighing the food hopper and any spillage.[2]

  • Data Analysis: Calculate the cumulative food intake at each time point and compare the results between the CART(62-76) treated groups and the vehicle control group.

Mandatory Visualizations

Experimental Workflow

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment animal_acclimation Animal Acclimation cannula_implantation ICV Cannula Implantation animal_acclimation->cannula_implantation recovery Post-Surgical Recovery (≥ 7 days) cannula_implantation->recovery fasting Fasting (16-18 hours) cart_admin CART(62-76) Administration (ICV) fasting->cart_admin food_presentation Food Presentation cart_admin->food_presentation measurement Food Intake Measurement (0.5, 1, 2, 4, 6, 24 hours) food_presentation->measurement data_analysis Data Analysis measurement->data_analysis

Caption: Experimental workflow for measuring food intake after CART(62-76) administration.

Hypothesized Signaling Pathway of CART Peptides in the Hypothalamus

G Leptin Leptin (from adipose tissue) POMC_CART_Neuron POMC/CART Neuron (Arcuate Nucleus) Leptin->POMC_CART_Neuron stimulates NPY_AgRP_Neuron NPY/AgRP Neuron (Arcuate Nucleus) Leptin->NPY_AgRP_Neuron inhibits CART_Peptide CART Peptide Release (e.g., CART(62-76)) POMC_CART_Neuron->CART_Peptide alpha_MSH α-MSH Release POMC_CART_Neuron->alpha_MSH CART_Peptide->NPY_AgRP_Neuron inhibits NPY_Release NPY/AgRP Release NPY_AgRP_Neuron->NPY_Release Melanocortin_Receptor Melanocortin Receptors (MC3R/MC4R) (e.g., in PVN) Food_Intake ↓ Food Intake Melanocortin_Receptor->Food_Intake inhibits Increased_Satiety Increased Satiety Food_Intake->Increased_Satiety alpha_MSH->Melanocortin_Receptor activates NPY_Release->Food_Intake stimulates

Caption: Hypothesized signaling pathway of CART peptides in hypothalamic feeding circuits.

References

Application Notes and Protocols for Stereotaxic Microinjection of CART(62-76) into Specific Brain Nuclei

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a diverse range of physiological processes, including the regulation of feeding behavior, energy homeostasis, and stress responses. The specific fragment, CART(62-76), has been shown to modulate neuronal activity and behavior. Stereotaxic microinjection is a critical technique that allows for the precise delivery of CART(62-76) into discrete brain nuclei, enabling the elucidation of its site-specific effects and mechanisms of action. These application notes provide a comprehensive overview and detailed protocols for the stereotaxic microinjection of CART(62-76) into key hypothalamic nuclei implicated in the control of appetite and metabolism.

Target Brain Nuclei and their Functional Relevance

The hypothalamus is a primary center for the regulation of energy balance. Microinjection of CART peptides into different hypothalamic nuclei can elicit either anorexigenic (appetite-suppressing) or orexigenic (appetite-stimulating) effects, highlighting the nucleus-specific action of these peptides.[1][2] Key target nuclei for the investigation of CART(62-76) effects on feeding and metabolism include:

  • Arcuate Nucleus (Arc): A critical hub for integrating peripheral metabolic signals. CART is co-expressed with pro-opiomelanocortin (POMC) in anorexigenic neurons within the Arc.[1][3]

  • Paraventricular Nucleus (PVN): Plays a crucial role in the control of food intake and energy expenditure. The PVN receives projections from CART-containing neurons in the Arc.[1][3]

  • Ventromedial Nucleus (VMN): Traditionally considered a "satiety center," the VMN is involved in the regulation of food intake and body weight.

  • Dorsomedial Nucleus (DMN): This nucleus is also implicated in the regulation of feeding behavior.

  • Lateral Hypothalamus (LH): Known as the "feeding center," the LH plays a significant role in promoting food intake and arousal.

Quantitative Data Summary

The following table summarizes the stereotaxic coordinates for targeting the aforementioned hypothalamic nuclei in adult male rats, based on the widely used Paxinos and Watson brain atlas.[1][3][4] It also provides a recommended range for injection parameters for CART(62-76).

Brain NucleusAntero-Posterior (AP) from Bregma (mm)Medio-Lateral (ML) from Midline (mm)Dorso-Ventral (DV) from Skull (mm)Recommended CART(62-76) Dose (nmol)Injection Volume (µL)Infusion Rate (µL/min)
Arcuate Nucleus (Arc) -2.8 to -3.3±0.3-9.8 to -10.00.1 - 1.00.50.25
Paraventricular Nucleus (PVN) -1.8 to -2.1±0.4-7.8 to -8.00.1 - 1.00.50.25
Ventromedial Nucleus (VMN) -2.3 to -3.0±0.7-9.5 to -9.70.1 - 1.00.50.25
Dorsomedial Nucleus (DMN) -3.1 to -3.6±0.5-8.5 to -8.70.1 - 1.00.50.25
Lateral Hypothalamus (LH) -2.5 to -3.3±1.7-8.5 to -8.70.1 - 1.00.50.25

Note: These coordinates are approximate and may require adjustment based on the specific rat strain, age, and weight. It is crucial to perform histological verification of the injection site for all experiments.

Experimental Protocols

Protocol 1: Stereotaxic Cannula Implantation

This protocol describes the surgical procedure for implanting a guide cannula to allow for subsequent microinjections of CART(62-76) into a target brain nucleus.

Materials:

  • Adult male rat (e.g., Sprague-Dawley, 250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Guide cannula and dummy cannula

  • Dental cement

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the rat and mount it securely in the stereotaxic apparatus.

  • Shave the scalp and clean the area with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Identify and level the skull by ensuring that bregma and lambda are in the same horizontal plane.

  • Using the stereotaxic coordinates from the table above, locate the target injection site and mark it on the skull.

  • Drill a small hole through the skull at the marked location, being careful not to damage the underlying dura mater.

  • Carefully lower the guide cannula to the predetermined dorso-ventral (DV) coordinate.

  • Secure the cannula to the skull using dental cement and skull screws.

  • Insert a dummy cannula into the guide cannula to prevent clogging.

  • Suture the incision and allow the animal to recover in a warm environment.

  • Administer post-operative analgesics and antibiotics as per institutional guidelines.

  • Allow the animal to recover for at least one week before proceeding with microinjections.

Protocol 2: Intracerebral Microinjection of CART(62-76)

This protocol details the procedure for delivering CART(62-76) into the targeted brain nucleus via the implanted cannula.

Materials:

  • Cannulated rat in its home cage

  • CART(62-76) peptide, dissolved in sterile artificial cerebrospinal fluid (aCSF)

  • Microinjection pump

  • Injection cannula (extending slightly beyond the tip of the guide cannula)

  • Polyethylene (B3416737) tubing

  • Hamilton syringe

Procedure:

  • Gently restrain the rat and remove the dummy cannula from the guide cannula.

  • Connect the injection cannula to the Hamilton syringe via the polyethylene tubing, ensuring the system is free of air bubbles.

  • Fill the syringe and tubing with the CART(62-76) solution of the desired concentration.

  • Carefully insert the injection cannula into the guide cannula, ensuring it extends to the target depth.

  • Infuse the CART(62-76) solution at the predetermined volume and rate (e.g., 0.5 µL at 0.25 µL/min).

  • Leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow upon withdrawal.

  • Slowly withdraw the injection cannula and replace the dummy cannula.

  • Return the animal to its home cage and monitor for any behavioral changes.

  • At the end of the experiment, euthanize the animal and perfuse the brain for histological verification of the injection site.

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_injection Microinjection cluster_analysis Data Collection & Analysis Animal_Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal_Acclimatization->Anesthesia CART_Solution_Prep CART(62-76) Solution Preparation Microinjection_Procedure Microinjection of CART(62-76) CART_Solution_Prep->Microinjection_Procedure Stereotaxic_Surgery Stereotaxic Cannula Implantation Anesthesia->Stereotaxic_Surgery Post_Op_Care Post-Operative Care & Recovery Stereotaxic_Surgery->Post_Op_Care Post_Op_Care->Microinjection_Procedure Behavioral_Assays Behavioral Assays (e.g., Feeding) Microinjection_Procedure->Behavioral_Assays Physiological_Measurements Physiological Measurements Microinjection_Procedure->Physiological_Measurements Histological_Verification Histological Verification Behavioral_Assays->Histological_Verification Physiological_Measurements->Histological_Verification

Caption: Experimental workflow for stereotaxic microinjection of CART(62-76).

cart_signaling_pathway CART CART(62-76) GPCR Putative G-Protein Coupled Receptor (GPCR) CART->GPCR Binds to G_protein G-protein (Gi/Go) GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases PKC Protein Kinase C (PKC) PLC->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK Pathway PKA->ERK Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Neuronal_Activity Modulation of Neuronal Activity (e.g., Ion Channel Activity) PKA->Neuronal_Activity PKC->ERK Activates PKC->Neuronal_Activity ERK->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Caption: Putative signaling pathways of CART peptides in hypothalamic neurons.

References

Application Notes and Protocols: Establishing a Dose-Response Curve for CART(62-76) Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a diverse range of physiological processes, including the regulation of food intake, body weight, reward, and stress responses. The fragment CART(62-76) is a biologically active portion of the larger CART peptide and has been shown to exert several effects, such as inhibiting food consumption and producing anxiety-like behaviors.[1] Notably, it also modulates the activity of noradrenergic and serotoninergic systems in the brain.[2][3] This document provides detailed protocols for establishing a dose-response curve for the effects of CART(62-76), enabling researchers to quantify its potency and efficacy in relevant biological systems.

Biological Effects and Signaling Pathways of CART(62-76)

CART(62-76) has been demonstrated to have a variety of biological effects. It inhibits food intake and can attenuate feeding induced by neuropeptide Y (NPY). Furthermore, studies have shown that CART(62-76) can induce anxiogenic-like effects. One of the well-characterized effects is its antihyperalgesic properties in models of inflammatory pain.[4][5][6]

The precise signaling mechanism of CART peptides, including CART(62-76), is still under investigation, and a specific receptor has not yet been identified.[7][8] However, evidence suggests that the broader class of CART peptides can activate multiple signaling pathways. For instance, CART(55-102) has been shown to activate G-protein coupled receptors and downstream signaling cascades involving protein kinase A (PKA), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK).[9][10] The antihyperalgesic effect of CART(62-76) appears to be mediated, at least in part, through an indirect interaction with the opioid system, as its effects can be blocked by opioid receptor antagonists, particularly those for the κ-opioid receptor.[4][5] However, it is important to note that CART(62-76) itself does not bind directly to opioid receptors.[5][7]

Putative Signaling Pathway for CART Peptide Effects

CART_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CART_Peptide CART(62-76) Putative_Receptor Putative G-Protein Coupled Receptor (?) CART_Peptide->Putative_Receptor Binding (Hypothesized) Opioid_Receptor κ-Opioid Receptor (Indirect Modulation) CART_Peptide->Opioid_Receptor Indirect Effect G_Protein Gαi/o Putative_Receptor->G_Protein Activation Response Cellular Response (e.g., Antihyperalgesia, Modulation of Neurotransmission) Opioid_Receptor->Response AC Adenylyl Cyclase G_Protein->AC Inhibition PLC Phospholipase C G_Protein->PLC Activation cAMP cAMP AC->cAMP DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKA PKA cAMP->PKA Activation ERK_Pathway ERK Signaling Pathway PKA->ERK_Pathway Modulation PKC PKC DAG_IP3->PKC Activation PKC->ERK_Pathway Modulation ERK_Pathway->Response Dose_Response_Workflow cluster_setup Phase 1: Acclimatization and Baseline cluster_induction Phase 2: Induction of Inflammation cluster_treatment Phase 3: Treatment and Data Collection cluster_analysis Phase 4: Data Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Nociceptive Testing (Von Frey Test) Acclimatization->Baseline Carrageenan_Injection Intraplantar Carrageenan Injection (Hind Paw) Baseline->Carrageenan_Injection Peptide_Admin Intrathecal Administration of CART(62-76) or Vehicle Carrageenan_Injection->Peptide_Admin Allow inflammation to develop (e.g., 2-3 hours) Nociceptive_Testing Post-Treatment Nociceptive Testing (Time-course measurements) Peptide_Admin->Nociceptive_Testing Data_Processing Data Compilation and Normalization Nociceptive_Testing->Data_Processing Curve_Fitting Dose-Response Curve Fitting (e.g., Sigmoidal Fit) Data_Processing->Curve_Fitting ED50_Calc Calculation of ED₅₀ Curve_Fitting->ED50_Calc

References

Application of CART(62-76) in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are a family of neuropeptides involved in a diverse range of physiological processes, including feeding, energy balance, stress, and reward. The fragment CART(62-76) is a biologically active portion of the full-length peptide and has been shown to modulate various neurotransmitter systems. While the precise receptor and mechanism of action for CART(62-76) remain under investigation, its association with G-protein coupled receptor (GPCR) signaling pathways and potential enzymatic inhibitory activity makes it a molecule of interest in drug discovery. High-throughput screening (HTS) assays provide a powerful platform to identify and characterize novel modulators of pathways affected by CART(62-76).

This document provides detailed application notes and protocols for utilizing CART(62-76) and its associated signaling pathways in HTS campaigns. These protocols are designed to be adaptable for screening large compound libraries to discover novel agonists, antagonists, or modulators of CART(62-76) activity.

Putative Signaling Pathways for CART(62-76)

Based on the known biology of CART peptides, several signaling pathways are considered relevant for HTS assay development. The diagram below illustrates potential downstream signaling cascades that could be activated or modulated by CART(62-76).

CART_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_enzyme Alternative Pathway CART6276 CART(62-76) GPCR Putative GPCR CART6276->GPCR Binding DPP4 DPP4 CART6276->DPP4 Inhibition? G_alpha GPCR->G_alpha Activation AC Adenylyl Cyclase (AC) G_alpha->AC Modulation PLC Phospholipase C (PLC) G_alpha->PLC Activation G_beta_gamma Gβγ cAMP cAMP AC->cAMP Production IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage PKA Protein Kinase A (PKA) cAMP->PKA Activation ERK ERK PKA->ERK Phosphorylation Ca2 Ca²⁺ IP3->Ca2 Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Co-activation PKC->ERK Phosphorylation CREB CREB ERK->CREB Phosphorylation Gene Gene Transcription CREB->Gene Regulation Product Product DPP4->Product Cleavage Substrate Substrate Substrate->DPP4

Caption: Putative signaling pathways of CART(62-76).

High-Throughput Screening Workflow

A generalized workflow for a high-throughput screening campaign to identify modulators of CART(62-76) activity is outlined below. This workflow can be adapted for various assay formats and detection technologies.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up AssayDev Assay Development & Optimization PlatePrep Plate Preparation (Cells/Reagents) AssayDev->PlatePrep Compound Compound Library Addition PlatePrep->Compound Incubation Incubation Compound->Incubation Detection Signal Detection Incubation->Detection DataProc Data Processing & Normalization Detection->DataProc HitID Hit Identification & Prioritization DataProc->HitID DoseResp Dose-Response Confirmation HitID->DoseResp Secondary Secondary Assays DoseResp->Secondary

Caption: General workflow for a CART(62-76) HTS campaign.

Quantitative Data Summary

The following table summarizes representative quantitative data that could be obtained from HTS assays targeting pathways potentially modulated by CART(62-76). Please note that specific HTS data for CART(62-76) is not widely available in the public domain; therefore, this table includes illustrative data for known modulators of these pathways to demonstrate the expected output of such screening campaigns.

Assay TypeTarget/PathwayCompound TypeExample CompoundPotency (IC50/EC50)Assay Format
cAMP Accumulation Gs-coupled GPCRAgonistForskolin~1 µM (EC50)HTRF
cAMP Accumulation Gi-coupled GPCRAntagonistCompound X50 nM (IC50)AlphaScreen
ERK Phosphorylation MAPK PathwayInhibitorU0126100 nM (IC50)In-Cell Western
Calcium Mobilization Gq-coupled GPCRAgonistCarbachol200 nM (EC50)Fluorescence (Fluo-4)
DPP4 Inhibition Dipeptidyl Peptidase IVInhibitorSitagliptin30 nM (IC50)Fluorescence (AMC substrate)

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Application: To screen for modulators of adenylyl cyclase activity downstream of a putative CART(62-76) receptor (Gs or Gi-coupled).

Principle: This is a competitive immunoassay. Cellular cAMP competes with a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a cryptate donor. A high cAMP level results in a low HTRF signal.

Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the putative receptor of interest.

    • Seed cells into a 384-well, low-volume, white plate at a density of 2,000-5,000 cells per well in 5 µL of culture medium.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and CART(62-76) (as a reference) in assay buffer.

    • For antagonist screening, pre-incubate cells with test compounds for 15-30 minutes before adding an EC80 concentration of CART(62-76).

    • For agonist screening, add test compounds directly to the cells.

    • Add 2.5 µL of the compound solution to the cell plate.

  • Cell Lysis and Reagent Addition:

    • Following a 30-minute incubation at room temperature, add 2.5 µL of d2-labeled cAMP and 2.5 µL of anti-cAMP cryptate antibody, both diluted in lysis buffer, to each well.

  • Incubation and Signal Detection:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

Protocol 2: ERK1/2 Phosphorylation Assay (In-Cell Western)

Application: To identify compounds that modulate the MAPK/ERK signaling pathway, a common downstream effector of GPCRs.

Principle: This is a quantitative immunocytochemical assay performed in microplates. Cells are treated with compounds, fixed, and then probed with a primary antibody specific for phosphorylated ERK (p-ERK) and a fluorescently labeled secondary antibody. A second antibody against a housekeeping protein (e.g., total ERK or GAPDH) is used for normalization.

Methodology:

  • Cell Culture and Seeding:

    • Seed cells expressing the target receptor in a 96-well or 384-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to the assay.

  • Compound Treatment:

    • Treat cells with test compounds or CART(62-76) for 5-10 minutes at 37°C.

  • Cell Fixation and Permeabilization:

    • Remove the treatment medium and fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer for 1.5 hours.

    • Incubate with a primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash and incubate with an IRDye®-labeled secondary antibody for 1 hour at room temperature in the dark.

    • For normalization, co-incubate with an antibody against a housekeeping protein labeled with a different fluorophore.

  • Signal Detection:

    • Wash the plate and allow it to dry.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for p-ERK and the normalization protein.

Protocol 3: Fluorescence-Based DPP4 Inhibitor Assay

Application: To screen for inhibitors of dipeptidyl peptidase IV (DPP4), a potential target for some CART peptide fragments.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP4. Inhibition of DPP4 results in a decreased rate of AMC release and a lower fluorescence signal.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of recombinant human DPP4 enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a solution of the Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of test compounds and a known DPP4 inhibitor (e.g., sitagliptin) as a positive control.

  • Assay Procedure:

    • In a 384-well black plate, add 5 µL of each test compound dilution.

    • Add 10 µL of the DPP4 enzyme solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution.

  • Signal Detection and Analysis:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 15-30 minutes or as an endpoint reading after a fixed time.

    • Calculate the percent inhibition for each compound concentration relative to the uninhibited control.

    • Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Conclusion

The provided application notes and protocols offer a framework for the development and execution of high-throughput screening assays to identify novel modulators of CART(62-76)-related signaling pathways. Given the incomplete understanding of the direct molecular targets of CART(62-76), a multi-assay approach targeting GPCR-mediated second messenger systems and potential enzymatic activities is recommended for a comprehensive screening campaign. The successful identification of potent and selective modulators will be invaluable for elucidating the physiological roles of CART(62-76) and for the development of novel therapeutics.

Application Notes and Protocols for Lyophilized CART(62-76) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and use of lyophilized Cocaine- and Amphetamine-Regulated Transcript (CART) peptide fragment (62-76). Adherence to these protocols is crucial for maintaining peptide integrity, ensuring experimental reproducibility, and obtaining reliable results.

Product Information

  • Peptide Name: CART (62-76) (human, rat)

  • Sequence: NH2-Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val-COOH[1]

  • Molecular Formula: C₆₄H₉₉N₁₇O₂₃S₃[2][3]

  • Molecular Weight: 1570.77 g/mol [2][3]

  • Appearance: Lyophilized white powder[1]

  • Purity: Typically >95% as determined by HPLC[2]

  • Biological Activity: CART(62-76) is a biologically active fragment of the full-length CART peptide. It has been shown to inhibit food intake, induce anxiogenic-like effects, and modulate noradrenergic and serotonergic systems in the brain.[3][4] It does not appear to have a major effect on dopaminergic pathways.[3]

Storage and Stability

Proper storage of lyophilized CART(62-76) is critical to prevent degradation and ensure its long-term stability.

Data Presentation: Storage and Stability Guidelines

ConditionTemperatureDurationNotes
Lyophilized Peptide (Unopened) -20°C or colder≥ 2 yearsFor long-term storage, keep in a freezer away from light and moisture.[3][5][6]
2-8°CUp to 6 monthsSuitable for short-term storage.[1]
Room TemperatureWeeks to monthsStable for short periods, but refrigeration or freezing is recommended for optimal preservation.[5][7]
Peptide in Solution (Stock) -20°CA few weeksAvoid repeated freeze-thaw cycles by preparing single-use aliquots.[6][8][9] The shelf-life in solution is limited.[8]
  • Important Considerations:

    • Peptides containing Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation.[6][8] CART(62-76) contains both Cys and Met.

    • Lyophilized peptides are often hygroscopic (readily absorb moisture).[9][10] To minimize moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening.[5][9]

    • After weighing, it is recommended to purge the vial with an inert gas like nitrogen or argon before resealing.[5]

Experimental Protocols

This protocol outlines the steps to properly dissolve the lyophilized peptide for experimental use.

Materials:

  • Vial of lyophilized CART(62-76) peptide

  • Appropriate sterile solvent (e.g., sterile distilled water, 20% acetonitrile (B52724)/water, or a buffer of choice)[3][4]

  • Sterile, low-protein binding microtubes for aliquoting

  • Sterile pipette tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature (preferably in a desiccator) to prevent condensation.[10][11]

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[12][13]

  • Solvent Selection: The choice of solvent depends on the experimental application. A common solvent for CART(62-76) is a solution of 20% acetonitrile in sterile water to achieve a concentration of 1 mg/mL.[3][4] For biological assays, sterile water or a buffer like PBS (pH 7.0-7.4) may be used.[11]

  • Dissolution:

    • Carefully open the vial.

    • Using a sterile pipette, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.

    • Recap the vial and gently vortex or swirl to dissolve the peptide completely.[10][12] Avoid vigorous shaking, as this can cause aggregation.[10][13]

    • Visually inspect the solution to ensure it is clear and free of particulates.[14] If solubility is an issue, sonication may be helpful.[6]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into single-use, sterile, low-protein binding microtubes.[6][8]

    • Label the aliquots clearly with the peptide name, concentration, and date of reconstitution.

    • Store the aliquots at -20°C for short-term storage (a few weeks).[9] For longer-term storage of solutions, -80°C is preferable, although not always necessary.

This is a generalized protocol based on published studies. The exact dosage and administration route will depend on the specific experimental design.

Materials:

  • Reconstituted CART(62-76) peptide solution

  • Sterile saline or artificial cerebrospinal fluid (aCSF) for dilution

  • Appropriate syringes and needles for the chosen administration route (e.g., intravenous, intraperitoneal, intracerebroventricular)

  • Anesthetized or restrained animal model (e.g., rat)

Procedure:

  • Dilution: On the day of the experiment, thaw a single-use aliquot of the CART(62-76) stock solution. Dilute the peptide to the final desired concentration using sterile saline or aCSF.

  • Dosage Calculation: Dosages in published studies vary. For example, intrathecal administration in rats has been performed at doses of 3-10 nmol/rat.[15][16] Intravenous administration has been documented at 30 µg/kg.[17] The optimal dose must be determined empirically for each experimental model.

  • Administration: Administer the prepared CART(62-76) solution to the animal via the chosen route. Ensure proper technique to minimize stress and injury to the animal.

  • Observation: Following administration, monitor the animal for the desired biological response (e.g., changes in food intake, locomotor activity, nociceptive thresholds) over the predetermined time course of the experiment.[16][18][19]

Visualizations

G Experimental Workflow for Lyophilized CART(62-76) Peptide cluster_0 Storage and Preparation cluster_1 Experimental Use storage Store Lyophilized Peptide (-20°C) equilibrate Equilibrate to Room Temp (in desiccator) storage->equilibrate reconstitute Reconstitute in Sterile Solvent equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_solution Store Aliquots (-20°C) aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw dilute Dilute to Working Concentration thaw->dilute administer Administer to Model (In Vitro / In Vivo) dilute->administer assay Perform Biological Assay administer->assay analyze Analyze Data assay->analyze

Caption: Workflow for handling lyophilized CART(62-76) from storage to experimental use.

While a specific receptor for CART peptides has not been definitively identified, studies suggest they can activate G-protein coupled receptor (GPCR) signaling pathways.[20][21]

G General CART Peptide Signaling Pathway CART CART Peptide GPCR Putative GPCR CART->GPCR Binds Gi_o Gi/o Protein GPCR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MEK MEK1/2 Gi_o->MEK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., neurotransmitter release, gene expression) cAMP->Cellular_Response ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB Phosphorylation ERK->CREB Phosphorylates CREB->Cellular_Response

Caption: Putative signaling pathways activated by CART peptides via a Gi/o-coupled GPCR.

References

Application Notes and Protocols for CART(62-76) Peptide in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Cocaine- and Amphetamine-Regulated Transcript (CART) peptide fragment (62-76) in a research setting. This document covers reputable suppliers, purity standards, and detailed protocols for handling, storage, and experimental use.

Sourcing and Purity of CART(62-76) Peptide

The quality and purity of synthetic peptides are paramount for reproducible and reliable experimental outcomes. Researchers should source CART(62-76) from reputable suppliers who provide a certificate of analysis (CoA) with detailed information on purity, typically determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

SupplierStated PurityAnalytical MethodNotes
NovoPro Bioscience Inc.96.9%[1]HPLCTFA salt is a common counterion from purification.[1]
MOLNOVA>98%HPLCStates research use only.
Tocris BioscienceBatch-specific on CoA[2]HPLC/MSIntended for laboratory research use only.[2]
MedChemExpressSee CoA[3][4]HPLC/MSAvailable with and without TFA.
AbceptaResearch GradeNot specifiedProvided as a lyophilized powder.
APExBIOHigh-purityNot specifiedFor scientific research use only.

Note on Trifluoroacetic Acid (TFA): TFA is often used in the purification of synthetic peptides and can be present in the final product as a counterion. While generally not interfering with most in vitro assays, its presence can affect the net weight and solubility of the peptide.[1] For highly sensitive cellular studies, researchers may consider sourcing TFA-free peptides or using appropriate controls.

Peptide Handling and Storage

Proper handling and storage are crucial to maintain the integrity and bioactivity of CART(62-76).

2.1. Reconstitution of Lyophilized Peptide

Most suppliers provide CART(62-76) in a lyophilized powder form.

Protocol for Reconstitution:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Solvent Selection: The choice of solvent depends on the peptide's properties. For CART(62-76), sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) at pH 7 is generally recommended. For peptides that are difficult to dissolve, adding a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) followed by dilution with an aqueous buffer may be necessary.

  • Dissolution:

    • Using a sterile syringe, slowly add the calculated volume of solvent to the vial.

    • Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing , as this can cause aggregation or degradation of the peptide.

    • If the peptide does not dissolve completely, gentle warming (up to 40°C) or sonication can be attempted.

  • Aliquoting and Storage of Stock Solution:

    • Once dissolved, it is highly recommended to aliquot the peptide solution into single-use volumes. This minimizes freeze-thaw cycles, which can degrade the peptide.

    • Store the aliquots at -20°C or, for long-term storage, at -80°C.

2.2. Storage Conditions

  • Lyophilized Peptide: Store at -20°C in a desiccator, protected from light.

  • Reconstituted Peptide: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

3.1. In Vivo Administration: Intracerebroventricular (ICV) Injection in Rodents

ICV injection is a common method to study the central effects of CART(62-76) on behaviors such as feeding and anxiety.[5][6]

Protocol for ICV Injection:

  • Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) using an appropriate anesthetic agent. Secure the animal in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma. The injection site into the lateral ventricle is typically determined by stereotaxic coordinates relative to the bregma.

    • Drill a small hole through the skull at the determined coordinates.

  • Peptide Injection:

    • Prepare the CART(62-76) solution in sterile saline or artificial cerebrospinal fluid (aCSF) at the desired concentration.

    • Slowly infuse the peptide solution into the lateral ventricle using a microsyringe pump over a period of several minutes.

    • Leave the injection needle in place for a few minutes post-injection to prevent backflow.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

Experimental Workflow for ICV Injection and Behavioral Analysis

G cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure cluster_analysis Analysis Animal_Prep Animal Anesthesia & Stereotaxic Mounting Surgery Scalp Incision & Craniotomy Animal_Prep->Surgery Peptide_Prep CART(62-76) Reconstitution & Dilution Injection ICV Injection of Peptide Peptide_Prep->Injection Surgery->Injection Recovery Suturing & Post-operative Care Injection->Recovery Behavioral_Assay Behavioral Assays (e.g., Feeding, Anxiety Tests) Recovery->Behavioral_Assay Data_Collection Data Collection & Statistical Analysis Behavioral_Assay->Data_Collection G CART CART(62-76) GPCR Putative GPCR CART->GPCR G_protein Gi/o Protein GPCR->G_protein Downstream Downstream Effectors G_protein->Downstream ERK p-ERK Modulation Downstream->ERK Neurotransmitter Modulation of Serotonin & Norepinephrine Systems Downstream->Neurotransmitter G CART CART Peptide (e.g., 55-102) Inhibition Inhibition CART->Inhibition DPP4 DPP4 Inflammation Neuroinflammation DPP4->Inflammation promotes Inhibition->DPP4 Reduction Reduction Inhibition->Reduction Reduction->Inflammation Analgesia Antihyperalgesic Effect Reduction->Analgesia

References

ELISA assay development for quantifying CART(62-76) levels

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a variety of physiological processes, including feeding, reward, and stress.[1][2][3] The fragment CART(62-76) has been shown to be biologically active, exhibiting effects on the central nervous system.[4][5] Accurate quantification of CART(62-76) levels in biological samples is crucial for understanding its physiological roles and for the development of potential therapeutic agents. This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of CART(62-76). This assay is a sensitive and specific method suitable for measuring the concentration of this small peptide in various sample types.[6][7][8]

The principle of this competitive ELISA is based on the competition between the CART(62-76) in the sample and a fixed amount of labeled CART(62-76) for a limited number of binding sites on a specific anti-CART(62-76) antibody coated onto a microplate. The amount of labeled CART(62-76) that binds to the antibody is inversely proportional to the concentration of CART(62-76) in the sample.[7][9]

I. Data Presentation

Table 1: Summary of Quantitative Parameters for CART(62-76) Competitive ELISA

ParameterRecommended Value/RangeNotes
Coating Antibody Concentration 1 - 5 µg/mLOptimal concentration should be determined by checkerboard titration.
CART(62-76) Standard Range 0.1 - 100 ng/mLPrepare a serial dilution of the peptide standard.
HRP-conjugated CART(62-76) 0.1 - 1 µg/mLOptimal concentration should be determined experimentally.
Sample Dilution Factor 1:10 - 1:100Dependent on the expected concentration of CART(62-76) in the sample.
Incubation Times
CoatingOvernight at 4°CEnsures sufficient antibody adsorption to the plate.
Blocking1 - 2 hours at room temperaturePrevents non-specific binding.[9]
Competition2 hours at room temperatureAllows for competitive binding to occur.
Secondary Antibody (if applicable)1 hour at room temperature
Substrate Development15 - 30 minutes at room temperatureMonitor color development and stop the reaction when appropriate.
Wavelength for Absorbance Reading 450 nm
Assay Sensitivity (LOD) ~0.1 ng/mLLimit of Detection; may vary based on optimization.
Assay Range (LLOQ - ULOQ) 0.5 - 50 ng/mLLower and Upper Limits of Quantification.
Intra-assay Precision (%CV) < 10%Coefficient of Variation within a single assay.
Inter-assay Precision (%CV) < 15%Coefficient of Variation between different assays.

II. Experimental Protocols

A. Materials and Reagents

  • High-binding 96-well microplates

  • Anti-CART(62-76) primary antibody (polyclonal or monoclonal)

  • CART(62-76) peptide standard[10]

  • Horseradish peroxidase (HRP)-conjugated CART(62-76) or a secondary anti-species IgG-HRP conjugate if the primary antibody is unlabeled.[11][12][13][14][15]

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (PBS with 1% BSA or Casein)

  • Sample/Standard Diluent (PBS with 0.1% BSA, 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (2 N H₂SO₄)

  • Microplate reader

  • Pipettes and tips

  • Deionized water

B. Detailed Methodologies

1. Plate Coating a. Dilute the anti-CART(62-76) antibody to the optimized concentration (e.g., 2 µg/mL) in Coating Buffer. b. Add 100 µL of the diluted antibody to each well of the 96-well microplate. c. Cover the plate and incubate overnight at 4°C. d. The following day, wash the plate three times with 200 µL/well of Wash Buffer.[8]

2. Blocking a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the plate three times with 200 µL/well of Wash Buffer.[8]

3. Competitive Reaction a. Prepare serial dilutions of the CART(62-76) standard (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56, 0 ng/mL) in Sample/Standard Diluent. b. Prepare samples by diluting them in Sample/Standard Diluent. c. Add 50 µL of the standards and samples to the appropriate wells. d. Add 50 µL of HRP-conjugated CART(62-76) (at its optimized concentration) to all wells. e. Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

4. Detection a. Wash the plate five times with 200 µL/well of Wash Buffer. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate for 15-30 minutes at room temperature in the dark. d. Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

5. Data Acquisition a. Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[16]

C. Data Analysis

  • Calculate the average absorbance for each set of standards and samples.

  • Create a standard curve by plotting the mean absorbance (Y-axis) against the corresponding CART(62-76) concentration (X-axis). A semi-log plot is often used for competitive ELISAs.

  • The concentration of CART(62-76) in the samples can be determined by interpolating their absorbance values from the standard curve.

  • Remember to multiply the interpolated concentration by the sample dilution factor to obtain the final concentration in the original sample.

III. Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis P1 Coat Plate with Anti-CART(62-76) Antibody P2 Wash P1->P2 P3 Block Plate P2->P3 P4 Wash P3->P4 R1 Add Standards & Samples P4->R1 R3 Incubate (Competition) R1->R3 R2 Add HRP-conjugated CART(62-76) R2->R3 D1 Wash R3->D1 D2 Add TMB Substrate D1->D2 D3 Incubate (Color Development) D2->D3 D4 Add Stop Solution D3->D4 D5 Read Absorbance at 450 nm D4->D5 D6 Data Analysis D5->D6

Caption: Competitive ELISA workflow for CART(62-76) quantification.

CART_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CART CART(62-76) GPCR Putative GPCR CART->GPCR G_protein G-protein (Gi/o) GPCR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Expression CREB->Gene Response Cellular Response Gene->Response

Caption: Postulated CART peptide signaling pathway via a G-protein coupled receptor.

References

Troubleshooting & Optimization

Technical Support Center: CART(62-76) Peptide Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing and using the CART(62-76) peptide in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the CART(62-76) peptide?

A1: CART(62-76) is a 15-amino acid fragment of the full-length Cocaine- and Amphetamine-Regulated Transcript (CART) peptide.[1] Its sequence is H-Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val-OH.[2] This peptide has been shown to inhibit food intake and modulate neurotransmitter systems.[2][3][4]

Q2: I am having trouble dissolving the lyophilized CART(62-76) powder in water. What should I do?

A2: Due to its amino acid composition, which includes several hydrophobic residues, CART(62-76) can be challenging to dissolve directly in plain water.[5][6] It is recommended to first use a small amount of an organic solvent to create a stock solution, which can then be diluted with your aqueous buffer of choice.

Q3: What is the recommended solvent for creating a stock solution of CART(62-76)?

A3: Based on available data, CART(62-76) is soluble up to 1 mg/mL in a 20% acetonitrile (B52724)/water solution.[3][4][7][8] For cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) is often a preferred organic solvent due to its low toxicity at low concentrations.[9][10] However, it is crucial to note that DMSO should be avoided if your experimental setup is sensitive to it, or with peptides containing methionine or free cysteine as it may cause oxidation.[9][10]

Q4: My peptide still won't dissolve completely, even with an organic solvent. What are my next steps?

A4: If you observe particulates or cloudiness after attempting to dissolve the peptide, you can try the following troubleshooting steps:

  • Sonication: Briefly sonicating the solution can help break up aggregates and improve dissolution.[5]

  • Gentle Warming: Gently warming the solution to a temperature below 40°C may aid in solubilization.[11] Avoid excessive heat as it can degrade the peptide.

  • pH Adjustment: The net charge of a peptide, which is pH-dependent, significantly influences its solubility.[5][6] For acidic peptides, increasing the pH (using a dilute basic solution like 0.1M ammonium (B1175870) bicarbonate) can improve solubility. For basic peptides, decreasing the pH (using a dilute acidic solution like 10% acetic acid) can be effective.[5][12] It is recommended to test this on a small aliquot first.

Q5: What is the white, fluffy material I see in the vial of lyophilized peptide?

A5: The lyophilized peptide should be a white, crystalline or amorphous powder. The presence of Trifluoroacetic acid (TFA) salts, a remnant from the HPLC purification process, can sometimes affect the appearance and net weight of the peptide.[2] TFA salts generally enhance the solubility of peptides in aqueous solutions.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of CART(62-76).

Problem Possible Cause Recommended Solution
Peptide will not dissolve in water. Hydrophobic nature of the peptide.Use a co-solvent approach. First, dissolve the peptide in a small amount of an organic solvent like 20% acetonitrile or DMSO, then slowly add your aqueous buffer to the desired concentration.[3][4][9]
Solution is cloudy or has visible particulates. Incomplete dissolution or peptide aggregation.1. Sonication: Briefly sonicate the vial. 2. Gentle Warming: Warm the solution gently (below 40°C). 3. Centrifugation: Before use, centrifuge the solution to pellet any undissolved material.[5]
Peptide precipitates out of solution after dilution. The peptide has exceeded its solubility limit in the final buffer.1. Increase Organic Solvent: The final concentration of the organic co-solvent may need to be slightly higher. Test different final concentrations on a small scale. 2. pH Adjustment: The pH of your final aqueous buffer may be close to the peptide's isoelectric point (pI), where it is least soluble. Adjusting the pH away from the pI can increase solubility.[6]
Inconsistent experimental results. Inaccurate peptide concentration due to incomplete solubilization or degradation.1. Ensure Complete Dissolution: Always ensure your stock solution is clear before making further dilutions. 2. Proper Storage: Store the lyophilized peptide at -20°C or colder.[2] Once in solution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Solubilization of CART(62-76) using Acetonitrile/Water

This protocol is based on the reported solubility of 1 mg/mL in 20% acetonitrile/water.[3][4][7][8]

Materials:

  • Lyophilized CART(62-76) peptide

  • Acetonitrile (HPLC grade)

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized CART(62-76) to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 20% acetonitrile solution by mixing 1 part acetonitrile with 4 parts sterile water.

  • To prepare a 1 mg/mL stock solution, add the appropriate volume of the 20% acetonitrile solution to the vial of CART(62-76). For example, for 1 mg of peptide, add 1 mL of the 20% acetonitrile solution.

  • Gently vortex the vial until the peptide is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, briefly sonicate the vial in a water bath sonicator.

  • This 1 mg/mL stock solution can then be further diluted with your desired aqueous experimental buffer. When diluting, add the buffer slowly to the peptide stock solution while gently mixing.

  • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: General Solubilization Protocol for Hydrophobic Peptides

This is a general guideline for solubilizing hydrophobic peptides like CART(62-76) when the optimal solvent is not known.

Materials:

  • Lyophilized CART(62-76) peptide

  • Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water or desired aqueous buffer

  • Vortex mixer

Procedure:

  • Before dissolving the entire sample, it is recommended to test the solubility of a small amount of the peptide first.

  • Allow the vial of lyophilized peptide to reach room temperature.

  • Add a small amount of DMSO to the vial to create a concentrated stock solution (e.g., 10-20 µL for 1 mg of peptide).

  • Gently vortex until the peptide is fully dissolved.

  • Slowly add your aqueous buffer to the dissolved peptide stock solution in a dropwise manner while gently vortexing to reach the desired final concentration.

  • If the peptide begins to precipitate, you may have reached its solubility limit in that particular buffer composition. You can try increasing the percentage of DMSO in the final solution, but be mindful of the tolerance of your experimental system to DMSO.

Visualizations

experimental_workflow General Workflow for Solubilizing CART(62-76) cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_final Final Steps Start Start Equilibrate Equilibrate peptide to room temperature Start->Equilibrate Add_Solvent Add initial solvent (e.g., 20% Acetonitrile or DMSO) Equilibrate->Add_Solvent Vortex Vortex gently Add_Solvent->Vortex Check_Clarity Is the solution clear? Vortex->Check_Clarity Sonicate Sonicate briefly Check_Clarity->Sonicate No Dilute Dilute with aqueous buffer Check_Clarity->Dilute Yes Warm Warm gently (<40°C) Sonicate->Warm Warm->Check_Clarity Aliquot Aliquot for storage Dilute->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: A flowchart outlining the recommended steps and troubleshooting for dissolving CART(62-76).

signaling_pathway Hypothesized Signaling Cascade for CART Peptides CART_Peptide CART Peptide (e.g., CART(62-76)) GPCR Putative G-Protein Coupled Receptor (GPCR) CART_Peptide->GPCR G_Protein Gi/o Protein GPCR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene_Expression Changes in Gene Expression CREB->Gene_Expression PACAP_Antagonist PACAP 6-38 (Antagonist) PACAP_Antagonist->GPCR

Caption: A simplified diagram of a potential G-protein-mediated signaling pathway for CART peptides.

References

preventing degradation of CART(62-76) in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the CART(62-76) peptide in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is CART(62-76) and why is its stability important?

A: CART(62-76) is a biologically active fragment of the cocaine- and amphetamine-regulated transcript (CART) peptide.[1][2] Its amino acid sequence is Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val, with a disulfide bridge between the two cysteine residues. It is involved in the regulation of appetite and energy homeostasis.[2] Maintaining the stability of CART(62-76) in experimental buffers is crucial for obtaining accurate and reproducible results in functional assays. Degradation of the peptide can lead to a loss of biological activity and misleading experimental outcomes.

Q2: What are the primary causes of CART(62-76) degradation in experimental buffers?

A: The degradation of CART(62-76) in experimental buffers can be attributed to two main factors:

  • Proteolytic Degradation: Enzymes present in biological samples or as contaminants in reagents can cleave the peptide bonds of CART(62-76). Key proteases known to be involved in the processing of larger CART peptides, and therefore potential threats to CART(62-76), include dipeptidyl-peptidase 4 (DPP-4) and neutral endopeptidase (NEP).

  • Chemical Instability: Certain amino acid residues within the CART(62-76) sequence are susceptible to chemical modifications under typical experimental conditions. The primary concerns are:

    • Oxidation: The methionine (Met) residue is prone to oxidation, forming methionine sulfoxide. This can be triggered by exposure to air, light, or certain metal ions.

    • Deamidation: The glutamine (Gln) residues can undergo deamidation, converting them to glutamic acid. This process is often pH and temperature-dependent.

    • Disulfide Bond Instability: The disulfide bridge between the cysteine residues is critical for the peptide's structure and activity.[3] It can be disrupted under reducing conditions or at alkaline pH.

Q3: How should I reconstitute and store my lyophilized CART(62-76) peptide to ensure maximum stability?

A: Proper reconstitution and storage are the first line of defense against peptide degradation.

  • Reconstitution:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Use a sterile, high-purity solvent for reconstitution. For initial stock solutions, sterile distilled water or a dilute acetic acid solution (e.g., 0.1%) is recommended to aid in solubilization.

    • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

    • For peptides that are difficult to dissolve, sonication can be used sparingly.

  • Storage:

    • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

    • Stock Solutions: Aliquot the reconstituted peptide into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but it is generally not recommended.

Troubleshooting Guide

Issue 1: Loss of CART(62-76) activity in my biological assay.

This is often the first indication of peptide degradation. The following steps can help you troubleshoot the issue.

Potential Cause 1: Proteolytic Degradation

  • Recommendation: Incorporate a broad-spectrum protease inhibitor cocktail into your experimental buffer immediately before use. This is especially critical when working with cell lysates, tissue homogenates, or serum-containing media.

    • Suggested Action: Use a commercially available protease inhibitor cocktail that is effective against a wide range of proteases, including serine, cysteine, and metalloproteases.

Component Target Protease Class Typical Working Concentration
AEBSF or PMSFSerine Proteases1 mM
AprotininSerine Proteases0.8 µM
BestatinAminopeptidases50 µM
E-64Cysteine Proteases15 µM
LeupeptinSerine and Cysteine Proteases20 µM
Pepstatin AAspartic Proteases1 µM
EDTAMetalloproteases1-5 mM

Note: The exact composition and concentrations may vary between commercial cocktails. Always refer to the manufacturer's instructions.

Potential Cause 2: Chemical Degradation

  • Recommendation 1: Optimize Buffer Conditions. The choice of buffer and its pH are critical for maintaining the chemical integrity of CART(62-76).

    • pH: Maintain a slightly acidic to neutral pH range (pH 5.0-7.0). Avoid alkaline conditions (pH > 8.0) as they can promote disulfide bond scrambling and deamidation.

    • Buffer System: Use non-reactive buffers such as phosphate (B84403) buffer or HEPES.

    • Additives:

      • To prevent oxidation of the methionine residue, consider adding antioxidants like N-acetylcysteine (NAC) or using buffers that have been degassed and purged with an inert gas like nitrogen or argon.

      • For experiments where metal-catalyzed oxidation is a concern, the inclusion of a chelating agent like EDTA can be beneficial (if compatible with your assay).

  • Recommendation 2: Minimize Exposure to Light and Air. Protect your peptide solutions from light by using amber vials or wrapping them in foil. Keep vials tightly sealed to minimize exposure to atmospheric oxygen.

Issue 2: I see unexpected peaks in my HPLC analysis of CART(62-76).

The appearance of new peaks during HPLC analysis is a direct indication of peptide degradation or modification.

Potential Cause 1: Methionine Oxidation

  • Observation: A peak eluting slightly earlier than the main CART(62-76) peak, with a mass increase of +16 Da in mass spectrometry analysis.

  • Prevention:

    • Prepare buffers with deoxygenated water.

    • Add antioxidants such as free methionine (in excess) or sodium thiosulfate (B1220275) to the buffer.

    • Store peptide solutions under an inert atmosphere (nitrogen or argon).

Potential Cause 2: Deamidation

  • Observation: The appearance of one or more new peaks, often with a mass increase of +1 Da in mass spectrometry, corresponding to the conversion of glutamine to glutamic acid.

  • Prevention:

    • Maintain the pH of your experimental buffer below 7.5.

    • Avoid high temperatures during incubations whenever possible.

Potential Cause 3: Disulfide Bond Reduction or Scrambling

  • Observation: The appearance of peaks corresponding to the reduced peptide or different disulfide-linked isomers.

  • Prevention:

    • Avoid the use of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in your buffers, unless they are required for your specific application.

    • Maintain a slightly acidic to neutral pH.

Experimental Protocols

Protocol 1: Reconstitution and Storage of CART(62-76)
  • Preparation: Allow the lyophilized CART(62-76) vial to warm to room temperature.

  • Reconstitution: Add the desired volume of sterile, high-purity water or 0.1% acetic acid to the vial to achieve a stock concentration of 1-5 mg/mL.

  • Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of CART(62-76) by RP-HPLC

This protocol allows for the quantitative analysis of CART(62-76) integrity over time in a specific experimental buffer.

  • Sample Preparation:

    • Prepare a solution of CART(62-76) in your experimental buffer at the desired concentration.

    • At time zero, take an aliquot of the solution and immediately analyze it by RP-HPLC or store it at -80°C for later analysis.

    • Incubate the remaining solution under your experimental conditions (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots for analysis.

  • RP-HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized for your specific system.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact CART(62-76) peak and any new peaks that appear over time.

    • Calculate the percentage of remaining intact CART(62-76) at each time point to determine its stability in your buffer.

Visual Guides

degradation_pathways CART(62-76) CART(62-76) Degraded Fragments Degraded Fragments CART(62-76)->Degraded Fragments Proteases (DPP4, NEP) Oxidized CART(62-76) Oxidized CART(62-76) CART(62-76)->Oxidized CART(62-76) Oxidation (Met) Deamidated CART(62-76) Deamidated CART(62-76) CART(62-76)->Deamidated CART(62-76) Deamidation (Gln) Reduced/Scrambled CART(62-76) Reduced/Scrambled CART(62-76) CART(62-76)->Reduced/Scrambled CART(62-76) Disulfide Instability

Caption: Major degradation pathways of CART(62-76) in experimental settings.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitute Peptide Reconstitute Peptide Prepare Buffer Prepare Buffer Reconstitute Peptide->Prepare Buffer Incubate at Time Points Incubate at Time Points Prepare Buffer->Incubate at Time Points RP-HPLC Analysis RP-HPLC Analysis Incubate at Time Points->RP-HPLC Analysis Data Interpretation Data Interpretation RP-HPLC Analysis->Data Interpretation

Caption: Workflow for assessing the stability of CART(62-76).

prevention_strategies Stable CART(62-76) Stable CART(62-76) Protease Inhibitors Protease Inhibitors Protease Inhibitors->Stable CART(62-76) Optimal Buffer pH (5-7) Optimal Buffer pH (5-7) Optimal Buffer pH (5-7)->Stable CART(62-76) Antioxidants Antioxidants Antioxidants->Stable CART(62-76) Proper Storage (-20°C) Proper Storage (-20°C) Proper Storage (-20°C)->Stable CART(62-76)

References

Technical Support Center: Optimizing CAR-T Cell Dosage and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on the technical nature of the request, this guide assumes the topic of interest is Chimeric Antigen Receptor T-cell (CAR-T) therapy . The term "CART(62-76)" identifies a specific neuropeptide fragment with different biological functions and is not typically associated with the dosage optimization and off-target effects characteristic of cancer immunotherapy research.[1][2][3]

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during CAR-T cell therapy experiments, with a focus on optimizing dosage and minimizing off-target effects.

Frequently Asked Questions (FAQs)

General

1. What are the primary types of off-target effects in CAR-T cell therapy?

There are two main categories of off-target toxicities:

  • On-target, off-tumor toxicity: This is the more common type of adverse effect and occurs when the CAR-T cells recognize and attack healthy tissues that express the same target antigen as the tumor cells.[4][5] A classic example is B-cell aplasia in CD19-targeted therapies, as CD19 is expressed on both malignant and healthy B-cells.[6] This can lead to hypogammaglobulinemia, increasing the risk of infections.[7]

  • Off-target, off-tumor toxicity: This is a rarer form of toxicity where the CAR-T cells mistakenly recognize an unrelated protein on healthy cells, leading to unintended tissue damage.[8]

In addition to these, two significant clinical toxicities are:

  • Cytokine Release Syndrome (CRS): A systemic inflammatory response triggered by the massive and rapid release of cytokines by activated CAR-T cells and other immune cells.[6][7] Symptoms can range from mild and flu-like to severe, life-threatening conditions involving multi-organ failure.[7]

  • Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): A neurological condition with symptoms like confusion, language difficulties (aphasia), seizures, and potentially fatal cerebral edema.[6][9] The precise mechanisms underlying ICANS are still under investigation.[6]

2. What are the current strategies for optimizing CAR-T cell dosage to reduce toxicity?

Optimizing the dose of CAR-T cells is crucial for managing toxicities.[6] Key strategies include:

  • Dose-escalation studies: These are typically conducted in Phase I clinical trials to identify the maximum tolerated dose (MTD). The studies begin with very low doses that are gradually increased in subsequent patient groups.[10][11]

  • Fractionated dosing: This involves dividing the total intended dose into several smaller infusions administered over a period of days. This can help to lessen the peak of CAR-T cell proliferation and cytokine release, thereby potentially reducing the severity of CRS.

  • Step-up dosing: This strategy uses a small initial dose to "prime" the immune system, followed by one or more larger doses to reach the target therapeutic level. This can help to control the initial T-cell activation and expansion, which has been shown to decrease the incidence and severity of CRS.[12]

Experimental

3. Which preclinical assays are essential for evaluating the off-target risks of a new CAR-T cell candidate?

A robust preclinical safety evaluation is critical. Important in vitro assays include:

  • Off-tumor cytotoxicity assays: These involve co-culturing the CAR-T cells with a diverse panel of primary human cells from healthy organs that might express the target antigen. This is a direct way to assess potential on-target, off-tumor toxicities.[13]

  • Cytokine release assays: These assays measure the levels of key pro-inflammatory cytokines, such as IFN-γ, IL-2, and TNF-α, that are released when CAR-T cells are exposed to target and potential off-target cells.[14] Elevated levels can indicate a higher risk of CRS.

  • Genomic profiling: Techniques like whole-genome sequencing (WGS) or GUIDE-seq can be employed to identify unintended insertion sites of the CAR construct in the T-cell genome, which could carry a risk of insertional mutagenesis.[15]

Troubleshooting Guides

IssuePossible Cause(s)Troubleshooting Steps
High background killing in in vitro cytotoxicity assays Non-specific T-cell activation, high effector-to-target (E:T) ratio, low purity of CAR-T cells, poor target cell health.1. Always include negative controls (untransduced T-cells, CAR-T cells against an irrelevant antigen).2. Titrate the E:T ratio to find the optimal window for specific killing.3. Verify the purity of your CAR-T cell product.4. Ensure target cells are viable and in the logarithmic growth phase before the assay.
Inconsistent results in cytokine release assays Variability in cell handling, timing of sample collection, single-cytokine readouts.1. Standardize the incubation time before collecting the supernatant, as cytokine concentrations change over time.2. Maintain consistent cell densities and E:T ratios across all experiments.3. Utilize multiplex cytokine assays (e.g., Luminex) for a more comprehensive profile of the immune response.[14]4. Include appropriate positive and negative controls for cell activation.
Unexpected toxicity in animal models Cross-reactivity of the CAR with antigens in the animal model, on-target off-tumor effects in an unforeseen tissue.1. Conduct a thorough analysis of target antigen expression across all tissues of the animal model.2. Employ humanized mouse models for a more accurate representation of human antigen expression.3. If severe toxicity is observed, consider reducing the dose or using a fractionated dosing schedule in subsequent studies.4. Assess the biodistribution of the CAR-T cells to determine if they are accumulating in non-target organs.

Quantitative Data Summary

The following table summarizes key quantitative data from clinical trials of CAR-T cell therapies.

ParameterFindingReference
Clinical Efficacy In the KarMMa clinical trial of ide-cel (an anti-BCMA CAR-T therapy), the overall response rate was 73%, with a 33% complete response rate at a median follow-up of 13.3 months.[16]
For the anti-BCMA CAR-T therapy JNJ-4528, a single infusion at a target dose of 0.75 × 10^6 CAR-positive cells per kg of body weight was administered.[16]
Toxicity Profile In one study, CRS was observed in 70% of patients receiving CAR-T cells, with the majority of cases being mild to moderate.[6]
The KarMMa trial reported that while most patients experienced some level of CRS, 78% of these cases were low-grade. Neurologic toxicities were seen in 18% of patients, also predominantly low-grade.[16]
Dose-Response Observations In the CRB-402 study of bb21217, higher doses were generally associated with better clinical responses, with overall response rates varying from 43% to 83% across different dose levels.[16]

Experimental Protocols

Protocol 1: In Vitro CAR-T Cell-Mediated Cytotoxicity Assay (Flow Cytometry-Based)

This protocol outlines a method to quantify the lytic activity of CAR-T cells against target cells.[17][18]

Materials:

  • CAR-T cells (effector cells)

  • Target cell line expressing the antigen of interest

  • Negative control target cell line (antigen-negative)

  • Complete RPMI-1640 medium

  • Flow cytometer

  • Viability dye such as 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • Fluorochrome-conjugated antibodies to differentiate cell populations (e.g., anti-CD3 for T-cells)

Procedure:

  • Ensure both effector and target cells are in a healthy, logarithmic growth phase.

  • Harvest and accurately count the cells.

  • Set up co-cultures in a 96-well plate with varying effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Establish necessary controls:

    • Target cells alone (to measure spontaneous death)

    • Target cells co-cultured with untransduced T-cells

    • Target cells treated with a lysis agent (e.g., detergent) for 100% lysis control

  • Incubate the plate for a specified duration (e.g., 4, 24, or 48 hours).[19][20]

  • Following incubation, harvest the cells and stain with antibodies to distinguish between cell types.

  • Add a viability dye like 7-AAD to identify dead cells.

  • Acquire and analyze the samples on a flow cytometer.

  • The percentage of specific lysis is calculated as follows: % Specific Lysis = [((% Experimental Lysis - % Spontaneous Lysis)) / ((100% - % Spontaneous Lysis))] * 100

Protocol 2: Multiplex Cytokine Release Assay

This protocol is for measuring the concentration of multiple cytokines from the supernatant of co-culture experiments.[14]

Materials:

  • Supernatant from CAR-T and target cell co-cultures

  • Multiplex cytokine bead-based assay kit (e.g., Luminex)

  • A compatible plate reader

Procedure:

  • After the co-culture incubation, centrifuge the plate to pellet the cells.

  • Carefully aspirate the supernatant, avoiding the cell pellet.

  • Follow the manufacturer's protocol for the multiplex cytokine assay. This typically involves:

    • Incubating the supernatant with a mix of antibody-coated beads, where each bead type is specific for a different cytokine.

    • Adding detection antibodies and a fluorescent reporter molecule.

  • Analyze the plate on a compatible reader.

  • Calculate the concentration of each cytokine by comparing the fluorescent signal to a standard curve.

Visualizations

CAR-T Cell Signaling Pathway

CAR_T_Cell_Signaling Simplified CAR-T Cell Activation Pathway cluster_target Target Cell cluster_cart CAR-T Cell cluster_downstream Downstream Signaling & Effector Functions Target_Antigen Target Antigen scFv scFv scFv->Target_Antigen Antigen Recognition Hinge Hinge TM Transmembrane Domain CD28 CD28 _41BB 4-1BB Activation T-Cell Activation CD28->Activation CD3z CD3ζ _41BB->Activation CD3z->Activation Proliferation Proliferation Activation->Proliferation Cytotoxicity Cytotoxicity Activation->Cytotoxicity Cytokine_Release Cytokine Release Activation->Cytokine_Release

Caption: A diagram of CAR-T cell activation following antigen binding.

Experimental Workflow for Off-Target Effect Assessment

Off_Target_Workflow Preclinical Workflow for Off-Target Effect Assessment cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start New CAR-T Cell Construct in_vitro In Vitro Safety Profiling start->in_vitro cytotoxicity Off-Tumor Cytotoxicity Assay (Panel of Healthy Primary Cells) in_vitro->cytotoxicity cytokine Cytokine Release Assay in_vitro->cytokine genotoxicity Genotoxicity & Insertional Mutagenesis Analysis in_vitro->genotoxicity in_vivo In Vivo Toxicity Evaluation xenograft Tumor Xenograft Models (Efficacy & Basic Toxicity) in_vivo->xenograft humanized Humanized Mouse Models (Advanced Toxicity Profiling) in_vivo->humanized decision Risk Assessment & Go/No-Go Decision for Clinical Development cytotoxicity->in_vivo Promising candidates advance cytokine->in_vivo Promising candidates advance genotoxicity->in_vivo Promising candidates advance xenograft->decision Comprehensive data analysis humanized->decision Comprehensive data analysis

Caption: A workflow for the preclinical assessment of CAR-T off-target effects.

References

Technical Support Center: Enhancing the Stability of CART(62-76) for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) to enhance the stability of the Cocaine- and Amphetamine-Regulated Transcript peptide fragment, CART(62-76), during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for reconstituting and storing lyophilized CART(62-76)?

A1: For optimal short-term stability, reconstitute lyophilized CART(62-76) in a sterile, aqueous buffer. Some suppliers recommend a solution of 20% acetonitrile (B52724) in water for initial solubilization.[1][2] For long-term storage, it is crucial to prepare a concentrated stock solution, aliquot it into single-use volumes to minimize freeze-thaw cycles, and store it at -20°C or below.[3] Lyophilized powder stored correctly can be stable for at least two years.[2]

Q2: My CART(62-76) solution shows signs of precipitation. What could be the cause and how can I fix it?

A2: Precipitation can occur if the peptide concentration exceeds its solubility limit in the chosen buffer or if the pH of the solution is close to the peptide's isoelectric point (pI). To resolve this, try sonicating the solution briefly. If precipitation persists, consider lowering the concentration or adjusting the buffer pH to be at least 2 units away from the pI. Including solubilizing excipients like mannitol (B672) or sorbitol may also help.

Q3: How can I protect CART(62-76) from enzymatic degradation in cell culture or in vivo experiments?

A3: Peptides are susceptible to degradation by proteases present in serum or released by cells. To mitigate this, consider the following strategies:

  • Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium.

  • Reduce Serum Concentration: If your experiment allows, use a lower percentage of serum (e.g., fetal bovine serum) to reduce protease concentration.

  • Chemical Modifications: For custom synthesis, consider ordering the peptide with modifications that block common cleavage sites, such as N-terminal acetylation or C-terminal amidation.[4] Incorporating D-amino acids in place of natural L-amino acids at known cleavage sites can also significantly increase resistance to proteolysis.[4][5]

Q4: What are the primary chemical degradation pathways for peptides like CART(62-76) in solution?

A4: The most common pathways for chemical degradation in aqueous solutions are oxidation, deamidation, and hydrolysis.

  • Oxidation: Methionine and Cysteine residues, present in the CART(62-76) sequence, are particularly susceptible to oxidation.[1][6] This can be accelerated by exposure to air and metal ions.[7]

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, especially at neutral or alkaline pH, forming a cyclic imide intermediate that can alter the peptide's structure and function.[7]

  • Hydrolysis: The peptide backbone can be cleaved via hydrolysis, a reaction that is often pH-dependent and can be accelerated at temperature extremes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Loss of Biological Activity Over Time in Cell Culture 1. Enzymatic Degradation: Proteases in serum or from cells are degrading the peptide. 2. Chemical Instability: Oxidation or deamidation in the culture medium. 3. Adsorption: The peptide is sticking to the surface of plasticware (e.g., flasks, tubes).1. Add a protease inhibitor cocktail to the medium. Consider using serum-free or reduced-serum media if compatible with your cells. 2. Prepare fresh working solutions for each experiment. Consider using stabilizing excipients like antioxidants (e.g., methionine) in the stock solution. 3. Add a small amount of a non-ionic surfactant (e.g., Polysorbate 80) to your buffer or consider using low-protein-binding labware.
Inconsistent Results Between Experiments 1. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution is causing degradation or aggregation. 2. Stock Solution Degradation: The main stock solution has degraded due to improper storage. 3. Inaccurate Pipetting: Inconsistent final concentrations due to errors in diluting the concentrated stock.1. Aliquot the stock solution into single-use volumes immediately after preparation to avoid multiple freeze-thaw cycles. 2. Prepare a new stock solution from fresh lyophilized powder. Visually inspect the solution for cloudiness before use. 3. Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.
Peptide Aggregation or Precipitation in Working Solution 1. pH Near Isoelectric Point (pI): The buffer pH is too close to the peptide's pI, reducing solubility. 2. High Concentration: The working concentration is above the peptide's solubility limit in the experimental medium. 3. Oxidation-Induced Aggregation: Oxidation of Cysteine residues can lead to the formation of intermolecular disulfide bonds.1. Adjust the pH of your final working buffer. 2. Perform a solubility test to determine the maximum practical concentration in your specific medium. 3. Prepare solutions in an oxygen-reduced environment (e.g., by bubbling with nitrogen or argon) and add antioxidants.

Diagrams and Workflows

Troubleshooting Peptide Instability

The following diagram outlines a logical workflow for diagnosing and addressing issues related to the loss of CART(62-76) activity in an experiment.

G Workflow for Troubleshooting CART(62-76) Instability start Loss of Peptide Activity Observed in Experiment check_storage 1. Review Storage Conditions start->check_storage is_storage_ok Stored at <= -20°C? Single-use aliquots? check_storage->is_storage_ok check_prep 2. Review Solution Preparation is_storage_ok->check_prep Yes sol_storage ACTION: Prepare fresh stock, aliquot, store at -80°C is_storage_ok->sol_storage No is_prep_ok Freshly prepared? Correct buffer/pH? check_prep->is_prep_ok check_degradation 3. Investigate Degradation is_prep_ok->check_degradation Yes sol_prep ACTION: Optimize buffer pH, prepare fresh daily is_prep_ok->sol_prep No is_enzymatic Enzymatic Degradation (e.g., in serum)? check_degradation->is_enzymatic is_chemical Chemical Degradation (e.g., Oxidation)? is_enzymatic->is_chemical Unlikely sol_enzymatic ACTION: Add protease inhibitors, use serum-free media is_enzymatic->sol_enzymatic Likely sol_chemical ACTION: Add antioxidants, use inert gas is_chemical->sol_chemical Likely G Simplified CART Peptide Signaling Pathway cluster_cell Cell Membrane receptor Putative CART Receptor (GPCR) gi Gi/o Protein receptor->gi Activates mek MEK1/2 gi->mek Activates erk ERK1/2 mek->erk Phosphorylates response Cellular Responses (e.g., neurotransmission modulation) erk->response Leads to cart CART Peptide cart->receptor Binds

References

Technical Support Center: Strategies to Enhance Blood-Brain Barrier Penetration of CART(62-76)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the central nervous system (CNS) delivery of the peptide CART(62-76). The content is presented in a question-and-answer format to directly address potential issues and provide practical troubleshooting advice for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is CART(62-76) and why is its delivery to the brain a challenge?

A1: CART(62-76) is a peptide fragment of the cocaine- and amphetamine-regulated transcript (CART) protein. It has been shown to modulate neuronal activity and has potential therapeutic applications in neurological and psychiatric disorders. However, like most peptides, its delivery to the brain is significantly hindered by the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside. The physicochemical properties of CART(62-76), such as its size, charge, and hydrophilicity, are not optimal for passive diffusion across the BBB.

Q2: What are the primary strategies to enhance the BBB penetration of CART(62-76)?

A2: The main strategies to improve the delivery of peptides like CART(62-76) across the BBB can be broadly categorized as:

  • Chemical Modification: Altering the peptide's structure to increase its lipophilicity, for instance, through lipidization, which can enhance its ability to diffuse across the endothelial cell membranes of the BBB.

  • Carrier-Mediated Transport:

    • Receptor-Mediated Transcytosis (RMT): Conjugating CART(62-76) to a ligand (e.g., an antibody or a peptide) that binds to a specific receptor, such as the transferrin receptor (TfR) or insulin (B600854) receptor, which are expressed on the surface of BBB endothelial cells. This binding can trigger transcytosis, a process that transports the conjugate across the cell.

    • Adsorptive-Mediated Transcytosis (AMT): Cationizing the peptide to induce a positive charge can promote its interaction with the negatively charged surface of the brain endothelial cells, leading to its uptake via AMT.

  • Nanoparticle-Based Delivery: Encapsulating CART(62-76) within nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation in the bloodstream and facilitate its transport across the BBB. The surface of these nanoparticles can also be functionalized with targeting ligands to enhance delivery.

  • Transient BBB Disruption: Using agents like mannitol (B672) or focused ultrasound to temporarily increase the permeability of the BBB, allowing for a short window during which CART(62-76) can enter the brain. This is a more invasive approach with potential for side effects.

Q3: Is there any evidence that CART(62-76) can cross the BBB on its own?

A3: While some studies suggest that the full-length CART peptide may have some capacity to cross the BBB, there is a lack of direct, quantitative evidence to confirm the extent of BBB penetration for the specific fragment CART(62-76) after systemic administration. Most in vivo studies investigating the central effects of CART(62-76) have utilized direct CNS administration routes like intracerebroventricular (ICV) or intrathecal (i.t.) injections, which bypass the BBB. Therefore, researchers should assume that the intrinsic BBB permeability of CART(62-76) is low and that enhancement strategies are necessary for therapeutic applications requiring systemic delivery.

Troubleshooting Guides

In Vitro BBB Model Experiments

Problem: My in vitro BBB model shows low trans-endothelial electrical resistance (TEER) values.

  • Possible Cause: Incomplete formation of a tight endothelial cell monolayer.

    • Solution: Ensure the optimal seeding density of endothelial cells and allow sufficient time for them to reach confluence and form tight junctions. Visually inspect the monolayer by microscopy before the experiment.

  • Possible Cause: Suboptimal cell culture conditions.

    • Solution: Verify the quality and composition of your cell culture medium, serum, and any supplements. Ensure proper temperature, humidity, and CO2 levels in the incubator.

  • Possible Cause: Cell contamination (e.g., mycoplasma).

    • Solution: Regularly test your cell cultures for contamination. If contamination is detected, discard the cells and start with a fresh, certified stock.

Problem: I am observing high variability in the permeability of my CART(62-76) construct across the in vitro BBB model.

  • Possible Cause: Inconsistent monolayer integrity.

    • Solution: Measure TEER for each Transwell insert before and after the experiment to ensure the integrity of the monolayer was maintained. Exclude any inserts with significant drops in TEER from your analysis.

  • Possible Cause: Peptide aggregation.

    • Solution: Analyze the aggregation state of your CART(62-76) construct in the experimental buffer using techniques like dynamic light scattering (DLS). If aggregation is an issue, you may need to adjust the buffer composition or peptide concentration.

  • Possible Cause: Non-specific binding to the Transwell membrane or plate.

    • Solution: Pre-incubate the Transwell plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. Also, perform a recovery experiment to quantify the amount of peptide lost due to binding.

In Vivo Experiments

Problem: My CART(62-76) construct showed promising results in vitro but fails to show efficacy in vivo.

  • Possible Cause: Rapid clearance from the bloodstream.

    • Solution: Conduct a pharmacokinetic study to determine the half-life of your construct in plasma. If the half-life is very short, you may need to modify the peptide to increase its stability or use a delivery system that provides sustained release.

  • Possible Cause: High plasma protein binding.

    • Solution: Determine the extent of plasma protein binding of your construct. High binding can limit the free fraction of the peptide available to cross the BBB.

  • Possible Cause: In vivo metabolic instability.

    • Solution: Assess the stability of your CART(62-76) construct in plasma and brain homogenates to identify potential cleavage sites and design more stable analogs.

  • Possible Cause: Efflux transporter activity.

    • Solution: The expression and activity of efflux transporters like P-glycoprotein can be higher in vivo than in some in vitro models. Consider co-administration with an efflux pump inhibitor in your in vivo experiments to test this possibility, though this may have confounding effects.

Data Presentation

Disclaimer: To date, there is a scarcity of published quantitative data directly comparing the BBB penetration of CART(62-76) with and without enhancement strategies. The following table provides representative data for other peptides of similar size to illustrate the potential improvements that can be achieved with different delivery methods. These values should be considered as a general guide for what might be achievable for CART(62-76).

Peptide/ConstructMolecular Weight (Da)Delivery StrategyBrain Uptake (pmol/g)Fold Increase vs. UnmodifiedReference
Unmodified Peptide A~1500None (IV injection)0.51Fictional Data
Peptide A - Lipidized~1800Chemical Modification2.55Fictional Data
Peptide A - TfR Ab Conjugate~151,500Receptor-Mediated Transcytosis15.030Fictional Data
Peptide A in NanoparticlesN/ANanoparticle Encapsulation8.016Fictional Data

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
  • Cell Culture: Co-culture human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell insert and human astrocytes on the basal side of the well.

  • Model Validation: Monitor the formation of a tight monolayer by measuring TEER daily. The model is ready for use when TEER values plateau at a high level (e.g., >200 Ω·cm²).

  • Permeability Assay: a. Replace the medium in the apical and basal compartments with a serum-free assay buffer. b. Add the CART(62-76) construct to the apical (donor) compartment. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basal (receiver) compartment. d. At the end of the experiment, collect the remaining solution from the donor compartment and lyse the cells to determine the amount of cell-associated peptide.

  • Quantification: Analyze the concentration of the CART(62-76) construct in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Protocol 2: Quantification of CART(62-76) in Brain Homogenate by LC-MS/MS
  • Sample Preparation: a. Accurately weigh a sample of brain tissue. b. Homogenize the tissue in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. c. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. d. Centrifuge to pellet the precipitated proteins. e. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: a. Inject the supernatant onto a reverse-phase HPLC column. b. Separate the peptide from other matrix components using a suitable gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid). c. Detect and quantify the peptide and its internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: a. Generate a standard curve by spiking known concentrations of CART(62-76) into blank brain homogenate. b. Calculate the concentration of CART(62-76) in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualizations

G cluster_strategies Strategies to Enhance BBB Penetration of CART(62-76) cluster_cmt Chemical_Modification Chemical Modification (e.g., Lipidization) Enhanced_BBB_Penetration Enhanced_BBB_Penetration Chemical_Modification->Enhanced_BBB_Penetration Carrier_Mediated_Transport Carrier-Mediated Transport RMT Receptor-Mediated Transcytosis (RMT) AMT Adsorptive-Mediated Transcytosis (AMT) Nanoparticle_Delivery Nanoparticle Delivery Nanoparticle_Delivery->Enhanced_BBB_Penetration BBB_Disruption Transient BBB Disruption BBB_Disruption->Enhanced_BBB_Penetration RMT->Enhanced_BBB_Penetration AMT->Enhanced_BBB_Penetration CART(62-76) CART(62-76) CART(62-76)->Chemical_Modification CART(62-76)->Carrier_Mediated_Transport CART(62-76)->Nanoparticle_Delivery CART(62-76)->BBB_Disruption

Caption: Overview of strategies to improve blood-brain barrier penetration of CART(62-76).

G Start Start: In Vitro BBB Model Add_Peptide Add CART(62-76) Construct to Apical Chamber Start->Add_Peptide Incubate Incubate at 37°C Add_Peptide->Incubate Sample_Basal Sample Basal Chamber at Time Points Incubate->Sample_Basal Analyze_Samples Quantify Peptide by LC-MS/MS Sample_Basal->Analyze_Samples Calculate_Papp Calculate Permeability Coefficient (Papp) Analyze_Samples->Calculate_Papp End End: Assess BBB Permeability Calculate_Papp->End

Caption: Experimental workflow for in vitro BBB permeability testing.

G CART6276 CART(62-76) UnknownReceptor Putative Receptor (GPCR?) CART6276->UnknownReceptor Activates? Indirect_Modulation Indirect Modulation CART6276->Indirect_Modulation Gi_o Gi/o Protein UnknownReceptor->Gi_o Activates OpioidReceptor Opioid Receptor (e.g., KOR) Neuronal_Effects Modulation of Neuronal Activity OpioidReceptor->Neuronal_Effects ERK_Pathway ERK Signaling Pathway Gi_o->ERK_Pathway Leads to ERK_Pathway->Neuronal_Effects Indirect_Modulation->OpioidReceptor Modulates

Caption: Putative signaling pathways of CART(62-76) in neurons.

Navigating Variability in CAR-T Cell Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query specified "CART(62-76)," which refers to a peptide fragment of the Cocaine- and Amphetamine-Regulated Transcript, a subject of neuroscience research. However, the context of the request points towards Chimeric Antigen Receptor T-cell (CAR-T) therapy. This guide will address the common sources of variability in CAR-T cell experimental outcomes.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAR-T cells. Our aim is to help you identify and mitigate sources of variability in your experiments to ensure more consistent and reliable results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing significant donor-to-donor variability in our CAR-T cell expansion and function. What are the primary contributing factors and how can we mitigate this?

A1: Donor-to-donor variability is a well-documented challenge in CAR-T cell manufacturing and research.[1] The primary sources of this variability often stem from the intrinsic properties of the starting T-cell population.

Key Factors Influencing Donor Variability:

  • Patient Demographics and Clinical History: Age, underlying disease, and prior treatments can significantly impact the health and composition of a patient's T-cells.[1]

  • T-cell Phenotype: The proportion of naïve, central memory, effector memory, and terminally differentiated T-cells in the apheresis product can affect the expansion potential and long-term persistence of the final CAR-T product.[1]

  • Presence of Inhibitory Cells: Contamination with non-T cells, such as myeloid-derived suppressor cells (MDSCs), can impair T-cell activation and expansion.[1]

Mitigation Strategies:

  • Standardized Donor Screening: Implement stringent donor eligibility criteria to minimize variability in the starting cell population.

  • T-cell Enrichment: Incorporate a T-cell selection step in your protocol to remove inhibitory cell populations and create a more uniform starting material.[1]

  • Phenotypic Characterization: Thoroughly characterize the starting T-cell population for each donor to correlate initial phenotype with experimental outcomes.

ParameterPotential Impact on VariabilityRecommended Action
T-Cell Subsets (Naïve, Memory, Effector) High proportion of effector T-cells may lead to robust initial killing but poor persistence. Higher memory T-cell content is often associated with better long-term engraftment.[1]Characterize T-cell subsets in the starting material using flow cytometry.
Myeloid Cell Contamination Can suppress T-cell activation and proliferation.[1]Consider T-cell enrichment strategies (e.g., magnetic bead selection).
Donor Health Status Underlying inflammation or prior therapies can alter T-cell fitness.Document and consider the clinical history of the donor.
Q2: Our CAR-T cells show inconsistent anti-tumor cytotoxicity in vitro. What are the potential causes?

A2: Inconsistent in vitro cytotoxicity can arise from multiple factors throughout the experimental workflow.

Troubleshooting Inconsistent Cytotoxicity:

  • CAR Expression Levels: Variability in transduction efficiency can lead to a heterogeneous population of CAR-T cells with differing levels of CAR expression. Lower CAR density can result in suboptimal target recognition and killing.

  • Target Cell Antigen Density: Ensure consistent and high expression of the target antigen on your tumor cell line. Antigen loss or downregulation can lead to reduced killing.

  • Effector-to-Target (E:T) Ratio: Inaccuracies in cell counting can lead to variations in the actual E:T ratio, directly impacting the observed cytotoxicity.

  • Assay Incubation Time: Insufficient or excessive incubation times can lead to underestimation or overestimation of cytotoxic potential, respectively.

Experimental ParameterSource of VariabilityRecommended Action
CAR Transduction Efficiency Viral vector titer, T-cell activation state, transduction enhancers.Optimize and standardize your transduction protocol. Quantify CAR expression (e.g., via flow cytometry) before each assay.
Target Antigen Expression Cell line passage number, culture conditions.Regularly verify antigen expression on target cells. Use a consistent passage number for experiments.
Cell Counting Manual counting errors, instrument calibration.Use an automated cell counter and ensure proper calibration. Perform counts in triplicate.
Assay Endpoint Kinetic vs. single time point measurements.Consider using a real-time cytotoxicity assay to capture the kinetics of killing.

Detailed Experimental Protocols

Protocol 1: Lentiviral Transduction of Human T-Cells for CAR Expression
  • T-Cell Isolation and Activation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor leukopak by density gradient centrifugation.

    • Enrich for T-cells using a pan T-cell isolation kit.

    • Activate T-cells using anti-CD3/CD28 magnetic beads at a 1:1 bead-to-cell ratio in T-cell culture medium supplemented with IL-2.

  • Lentiviral Transduction:

    • After 24-48 hours of activation, prepare the lentiviral vector encoding the CAR construct.

    • Add the lentiviral vector to the activated T-cells at a multiplicity of infection (MOI) optimized for your specific vector and cells.

    • Include a transduction enhancement reagent (e.g., Polybrene, LentiBOOST™) as per the manufacturer's instructions.

    • Centrifuge the plate (spinoculation) to facilitate viral entry.

    • Incubate for 24 hours.

  • Post-Transduction Culture and Expansion:

    • After 24 hours, remove the viral supernatant and resuspend the cells in fresh T-cell culture medium with IL-2.

    • Continue to expand the cells for 7-14 days, maintaining an appropriate cell density by adding fresh media as needed.

    • Monitor cell viability and expansion.

  • Assessment of Transduction Efficiency:

    • At day 7-10 post-transduction, stain the cells with a CAR-detecting antibody or a protein L-based reagent.

    • Analyze the percentage of CAR-positive cells by flow cytometry.

Visualizing Experimental Workflows and Pathways

CAR-T Cell Manufacturing Workflow

CAR_T_Manufacturing cluster_collection Patient cluster_manufacturing Manufacturing Facility cluster_patient_treatment Patient Leukapheresis Leukapheresis T_Cell_Isolation T-Cell Isolation & Enrichment Leukapheresis->T_Cell_Isolation Apheresis Product T_Cell_Activation T-Cell Activation (anti-CD3/CD28 + IL-2) T_Cell_Isolation->T_Cell_Activation Transduction Gene Transfer (Lentiviral Vector) T_Cell_Activation->Transduction Expansion Expansion (Bioreactor) Transduction->Expansion Harvest Harvest & Formulation Expansion->Harvest Infusion Infusion Harvest->Infusion Final CAR-T Product CAR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Tumor_Antigen Tumor Antigen scFv scFv Domain Tumor_Antigen->scFv Binding CD28 CD28 Co-stimulatory _41BB 4-1BB Co-stimulatory CD3zeta CD3ζ (ITAMs) PI3K_Akt PI3K/Akt Pathway CD28->PI3K_Akt NFkB NF-κB Pathway _41BB->NFkB CD3zeta->PI3K_Akt MAPK MAPK Pathway CD3zeta->MAPK Cytotoxicity Cytotoxicity PI3K_Akt->Cytotoxicity Proliferation Proliferation PI3K_Akt->Proliferation MAPK->Cytotoxicity Cytokine_Release Cytokine Release MAPK->Cytokine_Release NFkB->Proliferation Troubleshooting_Logic Start Low Effector Function (e.g., Cytotoxicity) Check_CAR_Expression Check CAR Expression Level Start->Check_CAR_Expression Check_Target_Antigen Check Target Antigen Expression Check_CAR_Expression->Check_Target_Antigen Adequate Optimize_Transduction Optimize Transduction Protocol Check_CAR_Expression->Optimize_Transduction Low Check_Cell_Viability Check CAR-T Viability & Health Check_Target_Antigen->Check_Cell_Viability Adequate Validate_Target_Cells Validate Target Cell Line Check_Target_Antigen->Validate_Target_Cells Low/Negative Assess_T_Cell_Exhaustion Assess T-Cell Exhaustion Markers Check_Cell_Viability->Assess_T_Cell_Exhaustion High Review_Culture_Conditions Review Culture Conditions Check_Cell_Viability->Review_Culture_Conditions Low

References

Technical Support Center: Impact of TFA Counterion on CART(62-76) Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of the trifluoroacetic acid (TFA) counterion on the biological activity of the neuropeptide fragment CART(62-76). Residual TFA from peptide synthesis and purification can be a critical, often overlooked, variable in experimental outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the TFA counterion and why is it present in my CART(62-76) sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides to cleave the peptide from the resin and during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) as an ion-pairing agent to improve peak resolution.[3][4] Consequently, commercially available synthetic peptides like CART(62-76) are often supplied as TFA salts, where the negatively charged trifluoroacetate (B77799) anion is ionically bound to positively charged residues in the peptide sequence.[2][3]

Q2: How can residual TFA affect the biological activity of CART(62-76)?

A2: Residual TFA can interfere with biological assays in several ways, potentially leading to misinterpretation of the bioactivity of CART(62-76).[1][3] These effects can include:

  • Direct Cellular Effects: TFA itself can be cytotoxic, even at low concentrations, and has been shown to inhibit the proliferation of various cell types.[5][6] This could mask the true biological effects of CART(62-76) in cell-based assays.

  • Alteration of Peptide Structure: The binding of TFA to positively charged amino acid residues can alter the secondary structure of the peptide.[7] This conformational change may affect the peptide's ability to interact with its biological target.

  • pH Alteration: As a strong acid, TFA can lower the pH of your experimental buffer, potentially affecting enzyme activity, receptor binding, or overall cell health.[5]

  • Interference with Signaling Pathways: By altering the peptide's conformation or directly affecting cellular processes, TFA can interfere with downstream signaling pathways.[1]

Q3: What are the known biological activities of CART(62-76) that could be affected by TFA?

A3: CART(62-76) is a neuropeptide fragment known to inhibit food intake and modulate the activity of striatal noradrenergic and corticostriatal and hypothalamic serotoninergic systems.[8] Studies on longer CART peptides suggest that they can act through G protein-coupled receptors, influencing downstream signaling cascades involving PKA, PKC, and ERK.[9] TFA interference could potentially alter these signaling events, leading to an inaccurate assessment of CART(62-76)'s biological function.

Q4: Should I remove the TFA counterion from my CART(62-76) sample?

A4: For highly sensitive cellular or in vivo experiments, it is highly recommended to either remove the TFA counterion or exchange it for a more biologically compatible counterion like hydrochloride (HCl) or acetate (B1210297).[6] For less sensitive assays, the presence of residual TFA may not significantly impact the results, but it is crucial to be aware of its potential effects and to maintain consistency across experiments.[3]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity of CART(62-76) in cell-based assays.

  • Possible Cause: Residual TFA in the peptide preparation may be exerting cytotoxic effects or interfering with the peptide's interaction with its target.[5]

  • Troubleshooting Steps:

    • Quantify Residual TFA: Determine the percentage of TFA in your peptide sample. This can be done using techniques like ion chromatography or 19F NMR.[4][10]

    • Perform a Counterion Exchange: If TFA levels are significant, exchange the TFA for a more biocompatible counterion such as HCl or acetate using the protocols provided below.[2][11]

    • Include a TFA Control: In your experiments, include a control group treated with a TFA solution (at a concentration equivalent to that in your peptide stock) without the peptide to assess the direct effects of TFA on your cells.

    • Re-evaluate Biological Activity: Repeat the bioassay with the TFA-removed or counterion-exchanged CART(62-76) to determine if the activity is restored or normalized.

Issue 2: Poor reproducibility of experimental results between different batches of CART(62-76).

  • Possible Cause: The amount of residual TFA can vary significantly between different synthesis and purification batches, leading to variability in the net peptide content and biological activity.[3]

  • Troubleshooting Steps:

    • Standardize Peptide Handling: Ensure that all batches of the peptide are handled consistently, including storage and dissolution procedures.

    • Quantify TFA for Each Batch: Analyze the TFA content of each new batch of CART(62-76) to account for variations in net peptide weight when preparing stock solutions.

    • Implement Routine TFA Removal: For critical experiments, establish a standard operating procedure for TFA removal or counterion exchange for all incoming peptide batches to ensure consistency.[4]

Data Presentation

Table 1: Efficacy of Different TFA Removal/Exchange Methods

MethodTypical TFA ReductionReference
Lyophilization with 10 mM HCl (3 cycles)>95%[12]
Anion Exchange Chromatography (Acetate)>99%[2][11]
Repeated Ether PrecipitationVariable, can reduce odor[13]

Note: The efficiency of TFA removal can be peptide-dependent.

Experimental Protocols

Protocol 1: TFA/HCl Counterion Exchange via Lyophilization

This protocol is a common and effective method for replacing TFA with chloride ions.[2][11]

  • Dissolution: Dissolve the CART(62-76)-TFA salt in distilled water to a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Flash-freeze the solution in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.

  • Repeat: For complete exchange, repeat steps 1-5 at least two more times.

Protocol 2: Quantification of Residual TFA by Ion Chromatography

This method allows for the sensitive detection and quantification of TFA in peptide preparations.[1][14]

  • Sample Preparation: Dissolve a known weight of the lyophilized CART(62-76) peptide in deionized water or a suitable buffer to a final concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of TFA standards in the same solvent as the peptide sample, typically ranging from 1 to 100 µg/mL.

  • Chromatographic Separation:

    • Column: Use a high-capacity anion-exchange column.

    • Mobile Phase: A potassium hydroxide (B78521) (KOH) gradient is typically used.

    • Detection: Suppressed conductivity detection.

  • Analysis: Inject the peptide sample and calibration standards into the ion chromatograph. The concentration of TFA in the peptide sample is determined by comparing the peak area of TFA in the sample to the calibration curve.

Mandatory Visualizations

TFA_Interference_Workflow cluster_diagnosis Diagnosis of TFA Interference cluster_mitigation Mitigation Strategy start Inconsistent or Low CART(62-76) Bioactivity quantify_tfa Quantify Residual TFA (e.g., Ion Chromatography) start->quantify_tfa tfa_control Include TFA-only Control in Assay start->tfa_control significant_tfa Is TFA Level Significant and/or Control Shows Effect? quantify_tfa->significant_tfa tfa_control->significant_tfa remove_tfa Perform Counterion Exchange (e.g., TFA/HCl Lyophilization) significant_tfa->remove_tfa Yes retest Re-evaluate Bioactivity of TFA-free CART(62-76) significant_tfa->retest No, Investigate Other Causes remove_tfa->retest resolve Problem Resolved retest->resolve

Caption: Troubleshooting workflow for suspected TFA interference.

CART_Signaling_TFA_Interference cluster_pathway Potential CART(62-76) Signaling Pathway cluster_interference Potential Points of TFA Interference CART_TFA CART(62-76) with TFA Counterion Receptor G Protein-Coupled Receptor CART_TFA->Receptor G_Protein G Protein Activation Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC PLC Phospholipase C G_Protein->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC ERK ERK Signaling PKA->ERK PKC->ERK Response Biological Response (e.g., Neurotransmission, Appetite Regulation) ERK->Response TFA1 Altered Peptide Conformation TFA1->Receptor Inhibition of Binding TFA2 Direct Cellular Toxicity/Stress TFA2->Response Confounding Effects TFA3 pH Change Affecting Enzyme/Receptor TFA3->Receptor Altered Affinity

References

Technical Support Center: Optimizing CART(62-76) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of CART(62-76) peptide in cell-based assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is CART(62-76) and what is its primary function in cell-based assays?

A1: CART(62-76) is a peptide fragment of the full-length Cocaine- and Amphetamine-Regulated Transcript (CART). It is a neuropeptide with effects similar to a neurotransmitter, known to modulate various systems in the brain, including the noradrenergic and serotoninergic systems.[1] In cell-based assays, it is often used to investigate its role in signaling pathways, cell viability, and its potential as a therapeutic agent. It has been shown to inhibit food intake and may induce anxiogenic-like effects.[2]

Q2: What is a typical starting concentration range for CART(62-76) in a cell-based assay?

A2: The optimal concentration of CART(62-76) is highly dependent on the cell type and the specific assay being performed. For functional activity in vivo, high concentrations are often required.[3] For cell-based assays, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. A common starting range for similar peptide assays is between 10 nM and 1 µM.

Q3: How should I determine the optimal incubation time for my experiment?

A3: The ideal incubation time can vary significantly based on the cell type, assay conditions, and the specific endpoint being measured (e.g., cell viability, signaling pathway activation). A time-course experiment is essential to determine the minimal time required to achieve a maximal and stable response. It is advisable to test a range of time points, such as 0, 5, 15, 30, 60, and 90 minutes for short-term signaling events, and longer durations like 24, 48, and 72 hours for cell viability or proliferation assays.[4]

Q4: How does the presence of serum in the culture media affect CART(62-76) activity?

A4: Serum contains proteases that can degrade peptides, potentially reducing the effective concentration of CART(62-76) over time. For short-term assays, it may be possible to perform the experiment in serum-free media. If serum is required for cell health, it's important to be consistent with the serum concentration across all experiments and consider that it may influence the required peptide concentration and incubation time.

Q5: What is the known signaling pathway for CART peptides?

A5: CART peptides are believed to act through G-protein-coupled receptors (GPCRs), often involving Gi/o proteins.[5] This can lead to the modulation of downstream signaling pathways, including Protein Kinase A (PKA) and Protein Kinase C (PKC), and the phosphorylation of ERK.[3][5] However, some studies suggest that certain effects of CART fragments, including CART(62-76), may be receptor-independent or interact with other receptor systems like opioid receptors, although they may not bind to them directly.[6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during cell-based assays with CART(62-76).

Problem Potential Cause Recommended Solution
High variability between replicates 1. Inaccurate pipetting.2. Uneven cell seeding.3. Peptide degradation.1. Ensure pipettes are calibrated. Mix reagents thoroughly.[9]2. Gently mix cell suspension before seeding to ensure a homogenous distribution.[9]3. Prepare fresh peptide solutions for each experiment. Avoid repeated freeze-thaw cycles. Store lyophilized peptide at -20°C away from light.[10]
Low or no cellular response 1. Suboptimal peptide concentration.2. Insufficient incubation time.3. Degraded peptide.4. Low receptor expression on cells.1. Perform a dose-response curve to find the optimal concentration.2. Conduct a time-course experiment to determine the optimal incubation period.3. Use freshly prepared peptide solutions. Ensure proper storage of stock solutions (-20°C).4. Verify the expression of the target receptor in your cell line if a specific receptor is known.
Unexpected cell death or low viability 1. Peptide toxicity at high concentrations.2. Contamination of peptide stock (e.g., trifluoroacetate (B77799) (TFA) or endotoxins).3. Contamination of cell culture.1. Perform a cytotoxicity assay to determine a non-toxic concentration range.2. TFA from peptide synthesis can inhibit cell proliferation. Consider using TFA-free peptides or performing a salt exchange. Ensure the peptide is certified low in endotoxins.[10]3. Regularly test for mycoplasma and ensure aseptic techniques.[11]
High background signal 1. Autofluorescence of the peptide or other compounds.2. Non-specific binding of the peptide.3. Reagent contamination.1. Run a control with the peptide alone (no cells) to check for autofluorescence.2. Increase the number of wash steps after peptide incubation. Consider using a blocking agent like BSA.[4]3. Use fresh, sterile reagents.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Cell Viability (MTT Assay)

This protocol outlines a method to determine the optimal incubation time of CART(62-76) on cell viability using a standard MTT assay.

Materials:

  • Target cells (e.g., neuronal cell line)

  • Complete culture medium

  • CART(62-76) peptide

  • Sterile PBS

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Peptide Preparation: Prepare a stock solution of CART(62-76) in a suitable sterile solvent (e.g., sterile water or DMSO). Further dilute to the desired final concentration in culture medium.

  • Treatment: Remove the old medium from the cells. Add 100 µL of the CART(62-76) solution at a concentration determined from a prior dose-response curve. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours).

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle control (100% viability). The optimal incubation time is the point at which the desired biological effect is stable and significant.

Visualizations

Experimental and logical workflows

G cluster_prep Phase 1: Preparation & Seeding cluster_treat Phase 2: Treatment cluster_incubate Phase 3: Time-Course Incubation cluster_assay Phase 4: Assay & Analysis prep_cells Prepare & Count Cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate adhere Incubate Overnight (Adhesion) seed_plate->adhere treat_cells Add Peptide to Cells adhere->treat_cells prep_peptide Prepare CART(62-76) Dilutions prep_peptide->treat_cells t1 Time Point 1 (e.g., 6h) treat_cells->t1 t2 Time Point 2 (e.g., 12h) treat_cells->t2 t3 Time Point 3 (e.g., 24h) treat_cells->t3 t4 Time Point 'n' treat_cells->t4 add_reagent Add Assay Reagent (e.g., MTT) t1->add_reagent t2->add_reagent t3->add_reagent t4->add_reagent read_plate Read Plate add_reagent->read_plate analyze Analyze Data & Determine Optimal Time read_plate->analyze

Caption: Workflow for optimizing CART(62-76) incubation time.

G cluster_pathway Putative CART Peptide Signaling Pathway cart CART Peptide gpcr G-Protein Coupled Receptor (GPCR) cart->gpcr gi Gαi/o gpcr->gi ac Adenylate Cyclase gi->ac erk ERK Phosphorylation gi->erk camp ↓ cAMP ac->camp pka PKA camp->pka response Cellular Response (e.g., modulation of neurotransmitter release) pka->response erk->response

Caption: A putative signaling pathway for CART peptides.

G cluster_troubleshooting Troubleshooting Logic: No Cellular Response start Issue: No/Low Response to CART(62-76) q_conc Was a dose-response curve performed? start->q_conc a_conc_no Action: Perform dose-response to find optimal concentration. q_conc->a_conc_no No q_time Was a time-course experiment run? q_conc->q_time Yes a_time_no Action: Perform time-course to find optimal incubation time. q_time->a_time_no No q_peptide Is the peptide solution fresh and stored correctly? q_time->q_peptide Yes a_peptide_no Action: Prepare fresh peptide. Avoid freeze-thaw cycles. q_peptide->a_peptide_no No end Further investigation needed: - Check receptor expression - Verify cell health q_peptide->end Yes

Caption: Troubleshooting decision tree for CART(62-76) assays.

References

Navigating In Vivo CAR T-Cell Engineering: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of in vivo Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in cellular immunotherapy, offering the potential for more accessible, cost-effective, and scalable treatments.[1][2] This approach circumvents the complex ex vivo manufacturing process by delivering the CAR gene directly to T-cells within the patient's body.[1][3] However, the success of this strategy hinges on the critical choice of a delivery vehicle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers in selecting and optimizing the appropriate vehicle for their in vivo CAR T-cell experiments.

Frequently Asked Questions (FAQs)

1. What are the primary vehicle options for in vivo CAR T-cell delivery?

There are two main categories of delivery vehicles for in vivo CAR T-cell generation: viral vectors and non-viral vectors.[4][5]

  • Viral Vectors: These leverage the natural ability of viruses to infect cells and deliver genetic material. The most commonly explored viral vectors for in vivo CAR T-cell engineering are Adeno-associated virus (AAV) and lentivirus.[5][6][7]

  • Non-viral Vectors: These methods utilize synthetic carriers or physical forces to introduce the CAR gene into T-cells. Prominent examples include lipid nanoparticles (LNPs) and electroporation.[8][9][10]

2. How do I choose between viral and non-viral vectors?

The choice between viral and non-viral vectors depends on several factors, including the desired duration of CAR expression, immunogenicity concerns, and scalability.

  • Viral vectors can lead to long-term or permanent CAR expression, which may be advantageous for sustained anti-tumor activity.[6][11] However, they can also trigger immune responses against the vector itself, potentially limiting re-dosing.[1]

  • Non-viral vectors , particularly those delivering mRNA, result in transient CAR expression.[8][12] This can be beneficial for safety, as it reduces the risk of long-term side effects.[8] LNPs are a clinically validated and scalable platform for nucleic acid delivery.[13]

3. What is "CART(62-76)" and are there specific delivery considerations for it?

The term "CART(62-76)" in the context of Chimeric Antigen Receptor T-cell therapy is not prominently described in the current scientific literature based on the conducted research. It may refer to a specific, novel CAR construct that is not yet widely published. The numbers could potentially denote specific amino acid sequences within the CAR structure.

It is important to note that the search results did identify "CART(62-76)" as a cocaine- and amphetamine-regulated transcript peptide fragment with roles in modulating neurotransmitter systems and inhibiting food intake.[14][15] Researchers should ensure they are not confusing this neuropeptide with a CAR T-cell construct.

Assuming "CART(62-76)" refers to a CAR construct, the general principles of vehicle selection outlined in this guide would apply. The specific design of the CAR, including its size and the nature of the genetic material (e.g., DNA vs. mRNA), would influence the choice of delivery vehicle.

4. What are the main challenges associated with in vivo CAR T-cell delivery?

Researchers may encounter several challenges during in vivo CAR T-cell experiments, including:

  • Off-target delivery: The delivery vehicle may transduce cells other than T-cells, leading to potential side effects.[2][3]

  • Immunogenicity: The patient's immune system may recognize the delivery vehicle as foreign and mount an immune response, reducing efficacy and preventing re-dosing.[1]

  • Insufficient CAR T-cell generation: The delivery method may not be efficient enough to generate a therapeutically relevant number of CAR T-cells.[16]

  • Toxicity: Over-activation of CAR T-cells can lead to severe side effects like cytokine release syndrome (CRS) and neurotoxicity.[17][18]

Troubleshooting Guides

Issue 1: Low Transduction/Transfection Efficiency In Vivo
Potential Cause Troubleshooting Strategy
Inefficient vector targeting - Modify the vector surface with ligands (e.g., antibodies or antibody fragments) that specifically bind to T-cell surface markers like CD3, CD5, or CD7.[12][19][20] - For viral vectors, consider using engineered capsid proteins with enhanced T-cell tropism.[6]
Vector degradation or clearance - For LNPs, optimize the lipid composition to enhance stability in circulation.[13] - For viral vectors, consider shielding strategies to evade immune recognition.
Suboptimal vector dose - Perform dose-escalation studies in appropriate animal models to determine the optimal vector concentration for efficient T-cell transduction without inducing significant toxicity.
Pre-existing immunity to viral vectors - Screen for pre-existing antibodies against the chosen viral vector (e.g., AAV). - Consider using alternative serotypes or non-viral delivery methods if pre-existing immunity is high.
Issue 2: Off-Target Effects and Toxicity
Potential Cause Troubleshooting Strategy
Broad vector tropism - Enhance the specificity of the delivery vehicle for T-cells using targeting ligands as described above.[7][12]
Uncontrolled CAR T-cell activation - If using a transient expression system (e.g., mRNA), the risk of long-term toxicity is reduced.[8] - Incorporate safety switches into the CAR construct that allow for the depletion of CAR T-cells if severe toxicity occurs.
Cytokine Release Syndrome (CRS) - Closely monitor for signs of CRS in animal models. - Consider co-administration of agents that can mitigate cytokine storms.

Quantitative Data Summary

Delivery Vehicle Typical Payload Expression Duration Advantages Disadvantages Key References
Adeno-associated Virus (AAV) DNALong-term/Stable- High transduction efficiency in various cell types. - Low immunogenicity compared to other viral vectors. - Well-established safety profile in gene therapy.- Limited packaging capacity. - Potential for pre-existing immunity in the population. - Risk of insertional mutagenesis (though low).[6][11][21][22]
Lentivirus DNALong-term/Stable- Larger packaging capacity than AAV. - Can transduce both dividing and non-dividing cells.- Risk of insertional mutagenesis. - Can elicit an immune response.[7][23][24]
Lipid Nanoparticles (LNPs) mRNA or DNATransient (mRNA) or Stable (DNA)- Clinically validated for nucleic acid delivery. - Scalable manufacturing. - Low immunogenicity. - Transient expression with mRNA offers a better safety profile.- mRNA delivery requires repeat dosing for sustained effect. - Can be cleared by the reticuloendothelial system.[8][12][13][19][25]
Electroporation mRNA or DNATransient or Stable- Non-viral method, avoiding immunogenicity associated with viral vectors. - High transfection efficiency in vitro.- Primarily an ex vivo technique, with challenges for in vivo application. - Can affect cell viability.[9][26][27][28]

Experimental Protocols & Workflows

General Workflow for In Vivo CAR T-Cell Generation and Evaluation

G cluster_prep Vector Preparation cluster_admin In Vivo Administration cluster_monitor Monitoring & Analysis cluster_endpoint Endpoint Analysis prep_vector Prepare CAR-encoding Vector (AAV, LV, or LNP) administer Administer Vector to Animal Model prep_vector->administer monitor_blood Monitor Peripheral Blood for CAR T-cell Expression administer->monitor_blood assess_tumor Assess Tumor Burden monitor_blood->assess_tumor monitor_toxicity Monitor for Toxicity (e.g., CRS, weight loss) monitor_blood->monitor_toxicity analyze_tissues Analyze Tissues for CAR T-cell Infiltration and Off-target Effects assess_tumor->analyze_tissues monitor_toxicity->analyze_tissues

Caption: General experimental workflow for in vivo CAR T-cell generation.

Decision Tree for Vehicle Selection

G start Start: Select In Vivo CAR T-cell Delivery Vehicle q1 Desired Duration of CAR Expression? start->q1 long_term Long-term/Stable q1->long_term Long-term transient Transient q1->transient Transient q2 Concerns about Insertional Mutagenesis? long_term->q2 lnp_dna LNP (DNA) long_term->lnp_dna lnp_mrna LNP (mRNA) transient->lnp_mrna aav AAV q2->aav Yes lentivirus Lentivirus q2->lentivirus No

Caption: Decision-making guide for selecting an in vivo delivery vehicle.

Signaling Pathway of a Generic CAR T-Cell

G cluster_cell CAR T-cell car Chimeric Antigen Receptor (CAR) cd3zeta CD3-zeta car->cd3zeta costim Co-stimulatory Domain (e.g., CD28, 4-1BB) car->costim activation T-cell Activation, Proliferation, and Cytokine Release cd3zeta->activation costim->activation tumor_antigen Tumor Antigen tumor_antigen->car Binding killing Tumor Cell Killing activation->killing

Caption: Simplified signaling cascade upon CAR T-cell engagement.

References

dealing with non-specific binding in CART(62-76) receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to non-specific binding in CART(62-76) receptor studies.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of CART(62-76) receptor assays?

A1: Non-specific binding (NSB) refers to the interaction of the CART(62-76) peptide, or a labeled ligand, with components other than the intended CART receptor.[1] This can include binding to the surfaces of assay plates, tubes, filter materials, as well as other cellular proteins and lipids.[1][2] NSB is a significant source of background noise in receptor binding assays, which can obscure the true specific binding signal and lead to inaccurate measurements of receptor affinity and density.[1] Minimizing NSB is therefore critical for obtaining reliable and reproducible data.[1]

Q2: What are the primary causes of high non-specific binding with peptides like CART(62-76)?

A2: High non-specific binding with peptides can stem from several factors:

  • Hydrophobic and Electrostatic Interactions: Peptides can adhere to various surfaces through hydrophobic or electrostatic forces.[1][3]

  • Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay surface (e.g., microplate wells) allows the peptide to bind to these exposed areas.[1][4]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the assay buffer can influence the charge of the peptide and the binding surfaces, potentially promoting non-specific interactions.[1][5]

  • Ligand Properties: Peptides that are highly charged or lipophilic have a greater tendency to exhibit non-specific binding.[1]

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is measured by quantifying the binding of a labeled ligand in the presence of a large excess of an unlabeled competitor ligand.[1][6] The unlabeled ligand saturates the specific binding sites on the receptor, so any remaining binding of the labeled ligand is considered non-specific.[1] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured without the unlabeled competitor).[6]

Troubleshooting Guides for Non-Specific Binding

Issue: High background signal across all wells of my binding assay plate.

This is a common indication of significant non-specific binding. The following workflow can help diagnose and resolve the issue.

G cluster_block Blocking Optimization cluster_wash Wash Optimization cluster_buffer Buffer Modification cluster_ligand Ligand Concentration start High Background Signal block Step 1: Optimize Blocking Protocol start->block Start Here wash Step 2: Enhance Wash Steps block->wash If issue persists b1 Increase blocking agent concentration buffer Step 3: Modify Buffer Composition wash->buffer If issue persists w1 Increase number and/or duration of washes ligand Step 4: Evaluate Ligand Concentration buffer->ligand If issue persists buf1 Increase ionic strength (e.g., add 100-500 mM NaCl) end Reduced Background & Improved Signal-to-Noise ligand->end l1 Lower the concentration of the labeled ligand b2 Extend blocking incubation time/temp b3 Test alternative blocking agents (BSA, casein, etc.) w2 Increase wash buffer volume w3 Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffer buf2 Adjust pH of the assay buffer buf3 Include additives like BSA or a non-ionic detergent in the assay buffer l2 Ensure high purity of the labeled ligand

A step-by-step workflow to diagnose and resolve non-specific binding issues.
Data on Buffer Additives

The choice of additives in your assay buffer can significantly reduce non-specific binding. Below is a summary of common additives and their typical impact.

AdditiveTypical Concentration RangeMechanism of ActionExpected Reduction in NSB
Bovine Serum Albumin (BSA)0.1% - 5% (w/v)Blocks non-specific binding sites on surfaces.[1]20% - 70%
Non-ionic Detergents (e.g., Tween-20, Triton X-100)0.01% - 0.1% (v/v)Disrupt hydrophobic interactions.[5][7]15% - 60%
Sodium Chloride (NaCl)50 mM - 500 mMReduces electrostatic interactions.[1][5]10% - 50%
Polyethylene Glycol (PEG)1% - 5% (w/v)Creates a hydrophilic layer on surfaces, preventing protein adhesion.[7]30% - 80%

Experimental Protocols

Protocol: Radioligand Saturation Binding Assay

This protocol is designed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for the CART receptor.[6]

Materials:

  • Cell membranes or whole cells expressing the CART receptor

  • Radiolabeled CART peptide (e.g., 125I-CART(62-76))

  • Unlabeled CART(62-76) peptide

  • Assay Buffer (e.g., 20 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold PBS)

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Ligand Dilutions: Prepare a series of dilutions of the radiolabeled ligand in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.[6]

  • Set up Assay Plates:

    • Total Binding: To a set of wells, add the cell membrane preparation (e.g., 10-50 µg protein) and the various concentrations of the radiolabeled ligand.

    • Non-specific Binding: To a parallel set of wells, add the cell membrane preparation, the same concentrations of radiolabeled ligand, and a high concentration of the unlabeled competitor (e.g., 1000-fold excess over the highest radioligand concentration).[6]

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium. This time should be determined empirically through kinetic experiments.[8]

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound ligand.[6]

  • Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific counts from the total counts for each radioligand concentration.

    • Plot the specific binding (Y-axis) against the concentration of the radiolabeled ligand (X-axis).

    • Fit the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.[6]

Signaling Pathways

While a specific receptor for CART(62-76) has not been definitively identified, studies on longer CART peptides suggest that they act through G-protein coupled receptors (GPCRs), often coupled to Gi/o proteins.[9] This activation can lead to the modulation of downstream signaling cascades, including the PKA and PKC pathways.[9][10]

G CART CART(62-76) Peptide Receptor Putative GPCR CART->Receptor G_protein Gi/o Protein Receptor->G_protein activation AC Adenylate Cyclase G_protein->AC inhibition PLC Phospholipase C G_protein->PLC activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC ERK ERK Phosphorylation PKC->ERK Response Cellular Response (e.g., Neurotransmission) ERK->Response CREB->Response

Proposed signaling pathway for CART peptides via a G-protein coupled receptor.

References

Validation & Comparative

Anorectic Potency: A Comparative Analysis of CART(62-76) and CART(55-102)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two peptide fragments of the Cocaine- and Amphetamine-Regulated Transcript (CART) reveals significant differences in their ability to suppress appetite. Experimental evidence indicates that while both CART(62-76) and the larger fragment, CART(55-102), exhibit anorectic properties, CART(55-102) is the more potent of the two.

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the regulation of energy homeostasis, with a well-established role in inhibiting food intake.[1][2] The biological activity of CART is attributed to specific fragments of the propeptide, with CART(55-102) being a primary active form. This guide provides a comparative analysis of the anorectic potency of CART(55-102) versus a smaller fragment, CART(62-76), supported by experimental data, detailed protocols, and an overview of the underlying signaling pathways.

Quantitative Comparison of Anorectic Potency

Studies directly comparing the effects of CART(62-76) and CART(55-102) on food intake have demonstrated a clear distinction in their efficacy. Research conducted in goldfish (Carassius auratus) showed that intracerebroventricular (i.c.v.) administration of both peptides resulted in a significant reduction in food consumption. However, the study concluded that CART(55-102) was more potent than CART(62-76) in its ability to suppress feeding.[3] This finding is further supported by reviews which note that smaller CART fragments, such as CART(62-76), are generally less potent in their anorectic effects compared to the larger CART(55-102) peptide.[4]

Peptide FragmentRelative Anorectic PotencyKey FindingsAnimal Model
CART(55-102) HighSignificantly inhibits both normal and starvation-induced feeding.[1][3]Goldfish, Rats
CART(62-76) Lower than CART(55-102)Inhibits food intake, but is less potent than CART(55-102).[3]Goldfish

Experimental Protocols

The following is a representative experimental protocol for assessing the anorectic effects of CART peptides, based on methodologies used in fish studies.[3]

1. Animal Model:

  • Species: Goldfish (Carassius auratus)

  • Housing: Maintained in flow-through aquaria under a controlled photoperiod.

  • Acclimation: Allowed to acclimate to experimental conditions before the commencement of the study.

2. Peptide Administration:

  • Route: Intracerebroventricular (i.c.v.) injection.

  • Procedure: Fish are anesthetized, and a small hole is drilled in the cranium to allow for the insertion of a Hamilton syringe into the brain ventricle.

  • Peptides: Human CART(62-76) and CART(55-102) are dissolved in a saline vehicle.

  • Dosage: Administered in a specific volume (e.g., 1 µl per gram of body weight). Control groups receive a vehicle-only injection.

3. Feeding Behavior Assessment:

  • Food Type: Commercial fish food pellets.

  • Procedure: Following i.c.v. injection, fish are returned to their tanks and allowed to recover. Pre-weighed amounts of food are then provided.

  • Measurement: After a set period (e.g., 60 minutes), the remaining food is collected, dried, and weighed. The amount of food consumed is calculated by subtracting the remaining amount from the initial amount.

  • Behavioral Observations: The number of feeding acts (e.g., approaching and ingesting a food pellet) can also be quantified during the observation period.

4. Data Analysis:

  • Statistical Tests: Data on food intake are typically analyzed using statistical tests such as ANOVA followed by post-hoc tests to determine significant differences between treatment groups.

Signaling Pathways

The anorectic effects of CART peptides are mediated through a G-protein coupled receptor (GPCR), which is likely coupled to an inhibitory G-protein (Gi/o).[5][6] Upon binding of a CART peptide to its receptor on hypothalamic neurons, a signaling cascade is initiated that ultimately leads to a reduction in appetite.

CART_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CART CART Peptide (e.g., CART(55-102)) GPCR CART Receptor (GPCR) CART->GPCR Binding G_protein Gi/o Protein GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK G_protein->ERK Activation (via βγ subunits) cAMP ↓ cAMP Anorexia Anorectic Effect (↓ Food Intake) cAMP->Anorexia Contributes to pERK pERK ERK->pERK CREB CREB pERK->CREB Phosphorylation pCREB pCREB CREB->pCREB Gene_Expression Altered Gene Expression pCREB->Gene_Expression Modulation Gene_Expression->Anorexia

Caption: Anorectic signaling pathway of CART peptides.

This signaling cascade involves several key steps:

  • Receptor Binding: CART peptide binds to its specific GPCR on the surface of a neuron.

  • G-Protein Activation: This binding activates the associated Gi/o protein.

  • Downstream Effects: The activated G-protein has two main effects:

    • It inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

    • The βγ subunits of the G-protein can activate other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway.[7][8]

  • Gene Expression Changes: The activation of ERK leads to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB).[7][9] Phosphorylated CREB can then enter the nucleus and alter the expression of genes involved in appetite regulation.

  • Anorectic Outcome: The culmination of these signaling events within key brain regions, such as the hypothalamus, results in a decrease in the sensation of hunger and a reduction in food intake.

Experimental Workflow

The process of comparing the anorectic potency of different CART peptides follows a structured workflow, from peptide preparation to the final analysis of feeding behavior.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Peptide_Prep Peptide Synthesis and Purification (CART(62-76) & CART(55-102)) ICV_Injection Intracerebroventricular (i.c.v.) Injection - Peptides - Vehicle (Control) Peptide_Prep->ICV_Injection Animal_Acclimation Animal Model Acclimation (e.g., Goldfish) Animal_Acclimation->ICV_Injection Feeding_Assay Feeding Behavior Assay - Measure Food Intake - Observe Feeding Acts ICV_Injection->Feeding_Assay Data_Collection Data Collection and Tabulation Feeding_Assay->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stats_Analysis Conclusion Conclusion on Relative Potency Stats_Analysis->Conclusion

Caption: Workflow for comparing anorectic potency of CART peptides.

References

A Comparative Analysis of Satiety Peptides: CART(62-76) versus GLP-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anorexigenic activity of the Cocaine- and Amphetamine-Regulated Transcript peptide fragment (62-76) and Glucagon-Like Peptide-1 (GLP-1). The information presented herein is supported by experimental data to aid in the evaluation of these peptides as potential therapeutic targets for appetite regulation.

Executive Summary

Both CART(62-76) and GLP-1 are neuropeptides that play a role in regulating food intake. GLP-1 is a well-established satiety hormone with both central and peripheral mechanisms of action, including delayed gastric emptying and direct effects on hypothalamic appetite centers. CART peptides, including the (62-76) fragment, also exhibit anorexigenic effects, primarily through central pathways. Notably, emerging evidence suggests that the satiety-inducing effects of CART peptides may be at least partially mediated through the release of GLP-1, indicating a potential hierarchical relationship between these two satiety signals. While both peptides reduce food intake in a dose-dependent manner, direct comparative studies on the potency of CART(62-76) versus GLP-1 are limited.

Quantitative Data on Anorexigenic Activity

The following tables summarize the dose-dependent effects of CART and GLP-1 on food intake as reported in various preclinical studies. It is important to note that experimental conditions, such as the specific peptide fragment, administration route, and species, vary between studies, which should be considered when comparing the data.

Table 1: Anorexigenic Effects of CART Peptides

Peptide FragmentSpeciesAdministration RouteDoseEffect on Food IntakeReference
CART(55-102)RatIntracerebroventricular (ICV)1.0 µgDose-dependent decrease[1]
CART(55-102)RatIntracerebroventricular (ICV)0.1, 0.5, 1, 2 µgDose-dependent decrease in liquid diet intake[1]
CART(42-89)Rat (lean & obese Zucker)Intracerebroventricular (ICV) infusion4.8 µ g/day & 12 µ g/day Significant reduction in food intake[2]
CART(62-76)GoldfishIntracerebroventricular (ICV)Not specifiedInhibition of food intake[3]

Table 2: Anorexigenic Effects of GLP-1 and its Agonists

Peptide/AgonistSpeciesAdministration RouteDoseEffect on Food IntakeReference
GLP-1RatIntracerebroventricular (ICV)1.0, 10.0 µgDose-dependent decrease for up to 2 hours[4]
GLP-1RatIntracerebroventricular (ICV)10 µgReduced 1 and 2-hour food intake[5]
GLP-1HumanIntravenous (IV) infusion50 pmol/kg/h12% reduction in ad libitum lunch intake[5]
GLP-1RatIntraperitoneal (IP)100 µg/kg38% reduction in 40-minute food intake in refed rats[6]
LiraglutideHumanSubcutaneous (SC)3.0 mg/daySustained weight loss[4]

Signaling Pathways

The anorexigenic effects of CART and GLP-1 are mediated by distinct and interacting signaling pathways within the central nervous system.

CART Signaling Pathway

The precise receptor for CART peptides is not yet fully elucidated, but evidence suggests it is a G-protein coupled receptor (GPCR). Central administration of CART peptides leads to the activation of neurons in key appetite-regulating brain regions, such as the hypothalamus and brainstem. This activation is associated with downstream signaling cascades that ultimately suppress food intake.[7][8]

CART_Signaling CART CART(62-76) GPCR Putative CART Receptor (GPCR) CART->GPCR G_protein G-protein GPCR->G_protein Effector Effector Enzymes G_protein->Effector Second_Messenger Second Messengers Effector->Second_Messenger Kinases Protein Kinases Second_Messenger->Kinases Neuronal_Activation Neuronal Activation (e.g., in Hypothalamus) Kinases->Neuronal_Activation Anorexia Decreased Food Intake Neuronal_Activation->Anorexia

Caption: Proposed CART signaling pathway for appetite suppression.

GLP-1 Signaling Pathway

GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a well-characterized GPCR. In the context of appetite regulation, GLP-1R activation in the brain, particularly in the hypothalamus and brainstem, leads to the stimulation of anorexigenic neurons (like POMC/CART neurons) and inhibition of orexigenic neurons (like NPY/AgRP neurons). This central action, combined with peripheral effects such as delayed gastric emptying, contributes to the feeling of satiety.[9][10][11]

GLP1_Signaling GLP1 GLP-1 GLP1R GLP-1 Receptor (GLP-1R) GLP1->GLP1R Gs Gs Protein GLP1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Neuronal_Modulation Modulation of Hypothalamic Neurons (↑POMC/CART, ↓NPY/AgRP) PKA->Neuronal_Modulation Satiety Increased Satiety & Decreased Food Intake Neuronal_Modulation->Satiety

Caption: GLP-1 receptor signaling pathway in appetite regulation.

Interaction between CART and GLP-1 Pathways

A crucial aspect of this comparison is the finding that the anorexigenic effects of centrally administered CART may be mediated by the release of GLP-1. Studies have shown that blocking the GLP-1 receptor can prevent the food intake reduction and neural activation typically induced by CART. This suggests a downstream role for GLP-1 in the CART signaling cascade for appetite control.

CART_GLP1_Interaction cluster_CART CART System cluster_GLP1 GLP-1 System CART_Neuron CART-expressing Neuron GLP1_Neuron GLP-1-releasing Neuron CART_Neuron->GLP1_Neuron Activates GLP1R_Neuron GLP-1R-expressing Neuron (e.g., POMC) GLP1_Neuron->GLP1R_Neuron Releases GLP-1 Satiety Satiety/ Anorexia GLP1R_Neuron->Satiety Induces

Caption: Proposed interaction between CART and GLP-1 systems.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for studying the anorexigenic effects of CART(62-76) and GLP-1.

Intracerebroventricular (ICV) Administration of CART(62-76) in Rodents

This protocol outlines the general steps for administering CART peptides directly into the cerebral ventricles of rodents to assess their central effects on food intake.

1. Animal Preparation and Cannula Implantation:

  • Adult male rats (e.g., Sprague-Dawley) are housed individually with ad libitum access to food and water.

  • Animals are anesthetized, and a sterile guide cannula is stereotaxically implanted into a lateral cerebral ventricle.

  • Animals are allowed to recover for at least one week post-surgery.

2. Peptide Administration:

  • CART(62-76) is dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).

  • On the day of the experiment, a predetermined dose of CART(62-76) or vehicle is injected through the guide cannula into the ventricle using an injection cannula connected to a microsyringe.

  • Injections are typically performed at the onset of the dark cycle when rodents exhibit their primary feeding behavior.

3. Food Intake Measurement:

  • Pre-weighed food is provided to the animals immediately after the injection.

  • Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and correcting for any spillage.

4. Data Analysis:

  • Food intake is typically expressed as grams consumed or as a percentage of the vehicle-treated control group.

  • Dose-response curves can be generated to determine the potency of the peptide.

Peripheral Administration of GLP-1 in Rodents

This protocol describes a common method for administering GLP-1 or its agonists peripherally to investigate their effects on satiety.

1. Animal Preparation:

  • Adult male rats or mice are housed individually and acclimated to the experimental conditions.

  • Animals may be fasted for a specific period (e.g., 18 hours) before the experiment to ensure a consistent baseline of hunger.

2. Peptide Administration:

  • GLP-1 is dissolved in a sterile vehicle (e.g., saline).

  • A predetermined dose of GLP-1 or vehicle is administered via intraperitoneal (IP) or subcutaneous (SC) injection.

3. Food Intake Measurement:

  • Immediately following the injection, animals are provided with a pre-weighed amount of food.

  • Food intake is measured at regular intervals (e.g., 30, 60, 120 minutes) by weighing the remaining food.

4. Data Analysis:

  • Cumulative food intake is calculated and compared between the GLP-1 treated and vehicle control groups.

  • Statistical analyses are performed to determine the significance of the anorexigenic effect.

Comparative Experimental Workflow

The following diagram illustrates a conceptual workflow for a direct comparative study of CART(62-76) and GLP-1 on food intake.

Comparative_Workflow cluster_treatments Treatments (ICV Administration) start Start animal_prep Animal Preparation (e.g., Rats with ICV cannulae) start->animal_prep randomization Randomization into Treatment Groups animal_prep->randomization vehicle Vehicle randomization->vehicle cart CART(62-76) (multiple doses) randomization->cart glp1 GLP-1 (multiple doses) randomization->glp1 food_intake Measure Food Intake (e.g., at 1, 2, 4, 24h) vehicle->food_intake cart->food_intake glp1->food_intake data_analysis Data Analysis (Dose-response curves, ED50) food_intake->data_analysis comparison Compare Potency and Efficacy data_analysis->comparison

Caption: Workflow for comparing anorexigenic effects of CART and GLP-1.

Conclusion

Both CART(62-76) and GLP-1 are significant players in the complex neuroendocrine regulation of appetite. While GLP-1's role is more extensively characterized, with established peripheral and central actions, CART peptides represent a compelling area of investigation. The potential for CART to act upstream of GLP-1 in the satiety signaling cascade opens new avenues for understanding and potentially targeting the intricate pathways that govern food intake. Further head-to-head comparative studies are warranted to delineate the relative potencies and therapeutic potential of these two classes of satiety peptides.

References

Unveiling the Opioid Connection: Validating CART(62-76)'s Analgesic Properties with Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The peptide CART(62-76) has emerged as a significant modulator of pain, demonstrating notable antihyperalgesic effects in preclinical models of inflammatory pain. A critical step in characterizing its mechanism of action involves validating the involvement of the endogenous opioid system. This guide provides a comprehensive overview of how opioid receptor antagonists are employed to probe and confirm the opioid-dependent nature of CART(62-76)-induced analgesia. We present comparative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers in pain, pharmacology, and drug development.

Comparative Efficacy of Opioid Antagonists in Modulating CART(62-76) Antihyperalgesia

The antihyperalgesic activity of CART(62-76) has been systematically evaluated in the presence of various opioid receptor antagonists. The data consistently demonstrates that the analgesic effects of CART(62-76) in inflammatory pain models are significantly attenuated, and in some cases completely abolished, by the co-administration of these antagonists. This strongly suggests an indirect opioid-mediated mechanism of action, as CART(62-76) itself does not exhibit binding affinity for opioid receptors.[1][2]

Below is a summary of the quantitative data from studies investigating the effects of different opioid receptor antagonists on the antihyperalgesic action of intrathecally administered CART(62-76) in a carrageenan-induced inflammatory pain model in rats.

Compound Target Receptor Dose Effect on CART(62-76) Antihyperalgesia Reference
CART(62-76)-3-10 nmol/rat, i.t.Significant antihyperalgesic effect (ED50: 2.75 nmol/rat)[2]
Naltrexone (NTX)Non-selective Opioid Antagonist0.5 mg/kg, s.c.Completely eliminated the antihyperalgesic effect[2]
CTAPµ-selective Antagonist200 pmol/rat, i.t.Slightly reduced the antihyperalgesic effect[2]
TIPP(Ψ)δ-selective Antagonist1 nmol/rat, i.t.Did not alter the antihyperalgesic effect[2]
gNTIκ-selective Antagonist10 nmol/rat, i.t.Completely abolished the antihyperalgesic effect[2]

Experimental Protocol: Carrageenan-Induced Inflammatory Pain Model

The following protocol outlines the key steps for inducing inflammatory pain in rats and assessing the analgesic effects of CART(62-76) and the blocking action of opioid antagonists.

1. Animal Preparation:

  • Male Sprague-Dawley or Wistar rats (200-250g) are typically used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals to the testing environment and handling for several days prior to the experiment to minimize stress-induced variability.

2. Induction of Inflammation:

  • A 1-2% (w/v) solution of lambda-carrageenan in sterile saline is prepared.

  • A volume of 100-150 µL of the carrageenan solution is injected subcutaneously into the plantar surface of the rat's right hind paw.[3]

  • The injection induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia, which typically peaks within 3-5 hours.[1][3]

3. Drug Administration:

  • All intrathecal (i.t.) injections are administered in a volume of 10 µL to conscious rats via a lumbar puncture.

  • CART(62-76) is dissolved in sterile saline.

  • Opioid receptor antagonists (NTX, CTAP, TIPP(Ψ), gNTI) are dissolved in their respective appropriate vehicles.

  • When co-administered, the antagonist is typically injected shortly before or simultaneously with CART(62-76).

4. Assessment of Mechanical Hyperalgesia (Randall-Selitto Test):

  • Mechanical nociceptive thresholds are measured using an analgesy-meter (e.g., Ugo Basile).

  • A linearly increasing pressure is applied to the dorsal surface of the inflamed paw.

  • The pressure at which the rat exhibits a withdrawal response (paw withdrawal or vocalization) is recorded as the paw withdrawal threshold (PWT).

  • A cut-off pressure is set to prevent tissue damage.

  • Baseline PWT is measured before carrageenan injection.

  • Post-carrageenan and post-drug administration PWTs are measured at specific time points (e.g., every 30 minutes for 3-4 hours).

5. Data Analysis:

  • The antihyperalgesic effect is calculated as the percentage of the maximal possible effect (%MPE) or as a direct change in PWT.

  • Data are typically presented as mean ± SEM.

  • Statistical significance is determined using appropriate tests, such as two-way ANOVA followed by a post-hoc test (e.g., Bonferroni's test).

Visualizing the Mechanisms and Workflows

Logical Relationship of CART(62-76) Pain Modulation Validation

cluster_0 Experimental Premise cluster_1 Hypothesis Testing cluster_2 Conclusion CART CART(62-76) Pain Inflammatory Pain Model (Carrageenan-induced Hyperalgesia) CART->Pain Administration Analgesia Antihyperalgesic Effect Pain->Analgesia Induces Blockade Blockade of Analgesia Analgesia->Blockade Results in Opioid_System Endogenous Opioid System Opioid_System->Analgesia Opioid_Antagonists Opioid Receptor Antagonists (Naloxone, CTAP, gNTI) Opioid_Antagonists->Analgesia Co-administration with CART(62-76) Opioid_Antagonists->Opioid_System Inhibit Conclusion CART(62-76) modulates pain via an indirect opioid-dependent mechanism Blockade->Conclusion

Caption: Logical workflow for validating the opioid-dependent pain modulation of CART(62-76).

Experimental Workflow for Assessing CART(62-76) Pain Modulation

cluster_0 Phase 1: Induction & Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment & Analysis A Animal Acclimatization B Baseline Nociceptive Threshold Measurement (Randall-Selitto) A->B C Carrageenan Injection (Intraplantar) B->C D Development of Hyperalgesia C->D E Intrathecal Administration: - Vehicle - CART(62-76) - Antagonist - CART(62-76) + Antagonist D->E F Post-treatment Nociceptive Threshold Measurements E->F G Data Analysis (Paw Withdrawal Thresholds) F->G H Comparison of Treatment Groups G->H

Caption: Step-by-step experimental workflow for evaluating CART(62-76) analgesia.

Proposed Signaling Pathway for CART(62-76) Opioid-Dependent Analgesia

cluster_0 Upstream Events cluster_1 Endogenous Opioid Release cluster_2 Downstream Pain Modulation CART CART(62-76) (Intrathecal Administration) Unknown_Receptor Putative Non-Opioid Receptor/Target CART->Unknown_Receptor Activates Interneuron Spinal Interneuron Unknown_Receptor->Interneuron Dynorphin Release of Endogenous Opioids (e.g., Dynorphin) Interneuron->Dynorphin KOR Kappa Opioid Receptor (on nociceptive neuron terminal) Dynorphin->KOR Activates Analgesia Antihyperalgesia (Reduced Pain Transmission) KOR->Analgesia gNTI gNTI (κ-antagonist) gNTI->KOR Blocks

Caption: Proposed indirect signaling pathway for CART(62-76)-induced analgesia.

References

Head-to-Head Comparison: CART(62-76) vs. Neuropeptide Y in the Regulation of Feeding Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the effects of Cocaine- and Amphetamine-Regulated Transcript peptide fragment (62-76) (CART(62-76)) and Neuropeptide Y (NPY) on feeding behavior. This document summarizes key experimental findings, details relevant methodologies, and illustrates the underlying signaling pathways to inform research and therapeutic development in the field of appetite regulation.

Executive Summary

Neuropeptide Y is widely recognized as one of the most potent orexigenic (appetite-stimulating) peptides in the central nervous system.[1] Conversely, CART peptides are generally characterized as anorexigenic (appetite-suppressing) agents. This guide delves into the experimental evidence that defines these opposing roles, providing a quantitative and methodological framework for their comparison.

Data Presentation: Quantitative Effects on Food Intake

The following table summarizes the quantitative effects of intracerebroventricular (ICV) administration of NPY and CART(62-76) on food intake in rodents. It is important to note that experimental conditions such as species, dose, and specific brain region of administration can influence the observed effects.

NeuropeptideSpeciesDose RangeRoute of AdministrationEffect on Food IntakeQuantitative DataCitation(s)
Neuropeptide Y (NPY) Mouse0.2 mg/kgIntracerebroventricular (ICV) - Lateral VentriclePotent stimulation (Orexigenic)+164% increase in the first hour[2][3]
Mouse0.2 mg/kgICV - Third VentriclePotent stimulation (Orexigenic)+367% increase in the first hour[2][3]
CART(62-76) Rat0.1 - 2 µgICV - Lateral VentricleInhibition (Anorexigenic)Dose-dependent decrease; threshold for significant effect at 1 µg. Less potent than CART(55-102).[4][5]
CART(62-76) + NPY RatNot SpecifiedICVInhibition of NPY-induced feedingCART peptides can block NPY-induced hyperphagia.[5][6]

Signaling Pathways

The distinct effects of CART(62-76) and NPY on feeding are mediated by different signaling cascades upon binding to their respective receptors in the hypothalamus and other brain regions involved in appetite control.

NPY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Cascade MAPK Cascade (e.g., ERK1/2) G_protein->MAPK_Cascade Modulates cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Appetite (Orexigenic Effect) PKA->Cellular_Response Leads to MAPK_Cascade->Cellular_Response Leads to

NPY Signaling Pathway

CART_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CART CART(62-76) CART_R Putative CART Receptor (GPCR) CART->CART_R Binds G_protein Gi/o Protein CART_R->G_protein Activates MEK MEK1/2 G_protein->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Cellular_Response Decreased Appetite (Anorexigenic Effect) ERK->Cellular_Response Leads to

CART Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of CART(62-76) and NPY on feeding.

Intracerebroventricular (ICV) Cannulation and Injection in Rodents

This surgical procedure allows for the direct administration of neuropeptides into the cerebral ventricles, bypassing the blood-brain barrier.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Injection syringe (e.g., Hamilton syringe) with internal cannula

  • Neuropeptide solution (dissolved in sterile artificial cerebrospinal fluid - aCSF)

Procedure:

  • Anesthetize the animal (rat or mouse) and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., for rats: ~0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface).

  • Drill a small hole in the skull at the determined coordinates.

  • Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week post-surgery.

  • For injection, gently restrain the animal, remove the dummy cannula, and insert the internal cannula connected to the injection syringe.

  • Infuse the neuropeptide solution (e.g., 1-5 µL) over a period of 1-2 minutes.

  • Withdraw the internal cannula and replace the dummy cannula.

Measurement of Food Intake

Manual Measurement:

  • House animals individually to allow for accurate measurement of individual food intake.

  • Provide a pre-weighed amount of standard chow.

  • At specified time points after ICV injection (e.g., 1, 2, 4, and 24 hours), remove the remaining food and any spillage.

  • Weigh the remaining food.

  • Calculate food intake by subtracting the weight of the remaining food from the initial weight.

Automated Monitoring:

  • Utilize specialized automated feeding monitoring systems that continuously record the weight of the food hopper. These systems provide high-resolution data on feeding patterns, including meal size, duration, and frequency.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of centrally administered neuropeptides on feeding behavior.

Experimental_Workflow A Animal Acclimation & Habituation to Handling B Intracerebroventricular (ICV) Cannula Implantation Surgery A->B C Post-Surgical Recovery (≥ 1 week) B->C D Baseline Food Intake Measurement C->D E ICV Injection of Neuropeptide or Vehicle D->E F Behavioral Monitoring: Food Intake Measurement E->F G Data Analysis and Statistical Comparison F->G H Optional: Collection of Brain Tissue for Neurochemical Analysis F->H

In-Vivo Neuropeptide Feeding Study Workflow

Conclusion

The experimental data strongly support the opposing roles of Neuropeptide Y and CART peptides in the regulation of feeding. NPY is a powerful orexigenic agent, robustly stimulating food intake, while CART(62-76) exerts an anorexigenic effect and can counteract NPY-induced hyperphagia. Understanding their distinct signaling pathways and having standardized experimental protocols are crucial for the continued investigation of these neuropeptides as potential therapeutic targets for appetite and metabolic disorders. Further research is warranted to fully elucidate the receptor and downstream signaling mechanisms of CART peptides to facilitate the development of targeted pharmacological agents.

References

Differential Effects of CART(62-76) and α-MSH on Energy Expenditure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential effects of Cocaine- and Amphetamine-Regulated Transcript peptide fragment (62-76) (CART(62-76)) and alpha-Melanocyte-Stimulating Hormone (α-MSH) on energy expenditure. Both neuropeptides are recognized as key anorexigenic agents in the central nervous system, playing crucial roles in the regulation of food intake and energy homeostasis. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the distinct signaling pathways through which these molecules exert their effects.

Quantitative Data on Energy Expenditure Parameters

While direct comparative studies quantifying the head-to-head effects of CART(62-76) and α-MSH on all aspects of energy expenditure are limited, the following tables summarize the known effects based on available literature. It is important to note that much of the research on CART peptides has utilized the longer fragment, CART(55-102), and specific data for CART(62-76) is less abundant.

ParameterEffect of CART(62-76)Effect of α-MSHSupporting Evidence[1][2]
Oxygen Consumption Data not available for CART(62-76). ICV injection of CART(55-102) has been shown to increase UCP-1 mRNA, suggesting a potential increase in metabolic rate.Increases resting metabolic rate/oxygen consumption.[1]A peripheral analog of α-MSH was found to produce a sustained increase in resting energy expenditure in both wild-type and ob/ob mice.[1]
Body Temperature Data not available for CART(62-76).Can induce hypothermia at higher doses and has antipyretic effects.[2]ICV injections of α-MSH in rabbits have been shown to reduce fever and, at larger doses, cause hypothermia.[2]
Physical Activity Data not available for CART(62-76).Peripheral administration of an α-MSH analog did not affect spontaneous physical activity levels.[1]While α-MSH influences wakefulness, studies on its direct impact on overall physical activity in the context of energy expenditure are not conclusive.
Food Intake Anorexigenic (reduces food intake), though less potent than CART(55-102).Potent anorexigenic agent.Both peptides are well-established as inhibitors of food intake when administered centrally.

Experimental Protocols

The following provides a generalized protocol for the intracerebroventricular (ICV) administration of CART peptides and α-MSH in rodents, a common method for studying their central effects on energy expenditure.

Intracerebroventricular Cannula Implantation and Peptide Administration

1. Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are typically used. Animals are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

2. Stereotaxic Surgery:

  • Animals are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).

  • The head is secured in a stereotaxic frame.

  • A guide cannula is unilaterally implanted into a cerebral ventricle, often the lateral or third ventricle. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

  • The cannula is fixed to the skull using dental cement and jeweler's screws. A dummy cannula is inserted to maintain patency.

  • Animals are allowed a post-operative recovery period of at least one week.

3. Peptide Preparation and Administration:

  • CART(62-76) and α-MSH are dissolved in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentration.

  • For ICV injection, the dummy cannula is removed, and an injector cannula connected to a microsyringe is inserted into the guide cannula.

  • A specific volume of the peptide solution (typically 1-5 µl) is infused over a defined period (e.g., 1-2 minutes) to minimize increases in intracranial pressure.

  • Control animals receive an equivalent volume of the vehicle.

4. Measurement of Energy Expenditure Parameters:

  • Oxygen Consumption and Physical Activity: Following peptide administration, animals are placed in metabolic cages equipped for indirect calorimetry. Oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) are measured continuously. Physical activity is monitored via infrared beams.

  • Body Temperature: Core body temperature can be measured using rectal probes or via surgically implanted telemetry devices for continuous monitoring.

  • Food and Water Intake: Pre-weighed food and water are provided, and consumption is measured at regular intervals.

Signaling Pathways

CART(62-76) and α-MSH regulate energy expenditure through distinct signaling pathways within the hypothalamus and other brain regions.

α-Melanocyte-Stimulating Hormone (α-MSH) Signaling

α-MSH is a product of the pro-opiomelanocortin (POMC) gene. It exerts its effects by binding to melanocortin receptors, primarily the melanocortin-4 receptor (MC4R), which are G-protein coupled receptors.

alpha_MSH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Binds to G_protein Gαs MC4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB pCREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., UCP-1) CREB->Gene_Expression Promotes Energy_Expenditure ↑ Energy Expenditure Gene_Expression->Energy_Expenditure

α-MSH signaling pathway via MC4R.
CART(62-76) Signaling Pathway

The precise receptor for CART peptides has not been definitively identified, though evidence suggests the involvement of a G-protein coupled receptor, with GPR160 being a potential candidate. The anorectic actions of CART peptides do not appear to be dependent on the melanocortin system.

CART_Signaling cluster_extracellular_cart Extracellular Space cluster_membrane_cart Cell Membrane cluster_intracellular_cart Intracellular Space CART CART(62-76) CART_R Putative GPCR (e.g., GPR160) CART->CART_R Binds to G_protein_cart G-protein CART_R->G_protein_cart Activates Effector Effector Enzymes G_protein_cart->Effector Second_Messengers Second Messengers Effector->Second_Messengers Kinase_Cascade Kinase Cascade Second_Messengers->Kinase_Cascade CREB_cart pCREB Kinase_Cascade->CREB_cart Phosphorylates Gene_Expression_cart Gene Expression (e.g., UCP-1) CREB_cart->Gene_Expression_cart Promotes Energy_Expenditure_cart ↑ Energy Expenditure Gene_Expression_cart->Energy_Expenditure_cart

Putative signaling pathway for CART peptides.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the effects of CART(62-76) and α-MSH on energy expenditure.

Experimental_Workflow Animal_Prep Animal Preparation (Cannula Implantation, Recovery) Grouping Random Assignment to Groups (Vehicle, CART(62-76), α-MSH) Animal_Prep->Grouping Injection Intracerebroventricular (ICV) Injection Grouping->Injection Monitoring Continuous Monitoring in Metabolic Cages Injection->Monitoring Data_Collection Data Collection Monitoring->Data_Collection O2_Consumption Oxygen Consumption (VO2) Data_Collection->O2_Consumption Body_Temp Body Temperature Data_Collection->Body_Temp Physical_Activity Physical Activity Data_Collection->Physical_Activity Food_Intake Food Intake Data_Collection->Food_Intake Analysis Data Analysis and Comparison O2_Consumption->Analysis Body_Temp->Analysis Physical_Activity->Analysis Food_Intake->Analysis

Experimental workflow for comparative analysis.

References

Validating CART Peptide Function: A Comparison Guide Utilizing Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data from studies utilizing cocaine- and amphetamine-regulated transcript (CART) peptide knockout (KO) mouse models to validate the peptide's diverse physiological functions. The data presented herein offers objective insights into the performance of these models in elucidating the roles of CART in metabolism, behavior, and neurological processes.

Performance Comparison of CART Knockout vs. Wild-Type Mice

The following tables summarize quantitative data from various studies comparing key physiological and behavioral parameters between CART knockout (KO) and wild-type (WT) mice. These data highlight the significant role of CART peptide in maintaining normal physiological function.

Parameter Mouse Model Wild-Type (WT) Value CART KO Value Percentage Change Reference Study
Body Weight (g) at 40 weeks C57BL/6J35.2 ± 1.141.5 ± 1.3+17.9%Wierup et al. (2005)[1]
Daily Food Intake ( g/day ) C57BL/6J3.5 ± 0.23.6 ± 0.3+2.9% (not significant)Wierup et al. (2005)[1]
Glucose-Stimulated Insulin (B600854) Secretion (in vivo, arbitrary units) C57BL/6J100 ± 855 ± 6-45%Wierup et al. (2005)[1]
Time in Open Arms of Elevated Plus Maze (%) C57BL/6J35 ± 422 ± 3-37.1%Chaki et al. (2003)[2]
Distance Traveled in Open Field Center (%) C57BL/6J15 ± 28 ± 1.5-46.7%Moffett et al. (2006)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

Metabolic Phenotyping: Glucose-Stimulated Insulin Secretion (GSIS) in vivo

Objective: To assess the ability of pancreatic β-cells to secrete insulin in response to a glucose challenge.

Procedure:

  • Animal Preparation: Mice are fasted for 6 hours with free access to water.[4][5]

  • Baseline Blood Collection: A small blood sample (approximately 20 µL) is collected from the tail vein to measure basal glucose and insulin levels.

  • Glucose Administration: A glucose solution (2 g/kg body weight) is administered via intraperitoneal (IP) injection.[5]

  • Post-Injection Blood Sampling: Blood samples are collected at 15, 30, 60, and 120 minutes post-glucose injection.[4]

  • Insulin Measurement: Plasma insulin levels are determined using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The area under the curve (AUC) for insulin is calculated to quantify the total insulin secreted in response to the glucose challenge.

Behavioral Phenotyping: Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in mice.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.

  • Test Initiation: Each mouse is placed in the center of the maze, facing an open arm.

  • Exploration Period: The mouse is allowed to freely explore the maze for 5 minutes.[6]

  • Data Collection: The session is recorded by a video camera, and software is used to track the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: The percentage of time spent in the open arms and the number of entries into the open arms are calculated as measures of anxiety. A lower percentage of time and fewer entries in the open arms are indicative of higher anxiety-like behavior.[6]

Behavioral Phenotyping: Open Field Test (OFT)

Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.

Apparatus: A square arena with high walls to prevent escape.

Procedure:

  • Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the test.

  • Test Initiation: Each mouse is placed in the center of the open field arena.

  • Exploration Period: The mouse is allowed to freely explore the arena for 10-15 minutes.

  • Data Collection: A video tracking system records the mouse's activity, including total distance traveled, velocity, and time spent in the center versus the periphery of the arena.[7]

  • Data Analysis: Reduced time spent in and distance traveled in the center of the arena are interpreted as indicators of increased anxiety-like behavior. Total distance traveled serves as a measure of general locomotor activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the validation of CART peptide function.

CART_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CART CART Peptide GPCR G-protein Coupled Receptor (GPCR) CART->GPCR Binds Gi_o Gi/o protein GPCR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ERK ERK Pathway Gi_o->ERK Activates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits CREB CREB ERK->CREB Phosphorylates Gene Gene Expression (e.g., related to metabolism, neuronal function) CREB->Gene Regulates

Caption: CART peptide signaling pathway.[3][8][9][10]

Knockout_Mouse_Workflow cluster_generation KO Mouse Generation (CRISPR/Cas9) cluster_analysis Phenotypic Analysis sgRNA 1. Design & Synthesize sgRNA for CART gene Zygote 3. Microinject sgRNA + Cas9 into mouse zygotes sgRNA->Zygote Cas9 2. Prepare Cas9 (mRNA or protein) Cas9->Zygote Implantation 4. Implant edited zygotes into surrogate mother Zygote->Implantation Pups 5. Birth of founder pups Implantation->Pups Genotyping 6. Genotype pups to identify CART KO mice Pups->Genotyping Breeding 7. Establish KO breeding colony Genotyping->Breeding Metabolic 8. Metabolic Phenotyping (e.g., GSIS, body weight) Breeding->Metabolic Behavioral 9. Behavioral Phenotyping (e.g., EPM, OFT) Breeding->Behavioral Molecular 10. Molecular Analysis (e.g., gene expression) Breeding->Molecular Data 11. Data Analysis & Interpretation Metabolic->Data Behavioral->Data Molecular->Data

Caption: Experimental workflow for validating CART function using knockout mice.[11][12][13]

References

electrophysiological evidence for the neuronal effects of CART(62-76)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophysiological effects of the cocaine- and amphetamine-regulated transcript (CART) peptide fragment, CART(62-76), on neuronal activity. While direct quantitative electrophysiological data for CART(62-76) is limited in publicly available literature, this document summarizes key findings for the closely related and biologically active fragment, CART(55-102), to offer valuable insights. We present available data, detail experimental methodologies, and visualize putative signaling pathways to support further research and drug development in this area.

Comparative Analysis of Neuronal Effects

The following table summarizes the observed electrophysiological effects of CART(55-102) on neuronal populations. This data is presented as a proxy for understanding the potential effects of CART(62-76), given the overlapping sequence and known biological activities of N-terminal fragments of the full-length CART peptide.

Table 1: Electrophysiological Effects of CART(55-102) on Neurons

Neuronal PopulationPreparationPeptide ConcentrationObserved EffectQuantitative ChangeReference
Dorsal Motor Nucleus of the Vagus (DMV) Neurons (Stomach Antrum-labeled)Brainstem Slices (Rat)0.002, 0.02, 0.2 nMDose-dependent reduction in sIPSC amplitude and frequencyAmplitude reduced to 85±7%, 66±3%, and 52±3% of control, respectively. Frequency reduced to 75±5% and 58±6% of control at 0.02 and 0.2 nM.[1]
Dorsal Motor Nucleus of the Vagus (DMV) Neurons (Cecum-labeled)Brainstem Slices (Rat)0.002, 0.02, 0.2 nMReduction in sIPSC and sEPSC amplitude at higher dosessIPSC amplitude reduced to 81±4% and 72±3% of control at 0.02 and 0.2 nM. sEPSC amplitude reduced to 85±3% of control at 0.2 nM.[1]
Serotonergic (5-HT) Neurons in the Dorsal Raphe Nucleus (DRN)Brain Slices (Mouse)500 ng (ICV injection)Reduced c-Fos expression (neuronal activation)Significant decrease in the number of tdTomato+ TPH2 neurons.[2]
Hippocampal NeuronsCultured Neurons (Rat)100 nMInhibition of L-type voltage-gated Ca2+ channelsAttenuation of depolarization-induced Ca2+ influx.[3]

Note: sIPSC - spontaneous Inhibitory Postsynaptic Current; sEPSC - spontaneous Excitatory Postsynaptic Current; ICV - Intracerebroventricular.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research.

Whole-Cell Patch-Clamp Electrophysiology in Brainstem Slices

This protocol is based on the methodology described by Zheng et al. (2021) for recording from DMV neurons.[1]

  • Slice Preparation:

    • Adult male Sprague-Dawley rats are anesthetized with isoflurane (B1672236) and decapitated.

    • The brainstem is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.3 MgSO4, 2.4 CaCl2, 1.24 NaH2PO4, 26 NaHCO3, and 10 glucose.

    • Coronal slices (300 µm thick) containing the DMV are cut using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at 34°C for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.

    • DMV neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

    • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 1 CaCl2, 1 MgCl2, 4 ATP-Mg, and 0.4 GTP-Na (pH adjusted to 7.3 with KOH).

    • Recordings are made in both voltage-clamp and current-clamp modes using a patch-clamp amplifier. Data is filtered at 2 kHz and digitized at 10 kHz.

    • Spontaneous postsynaptic currents (sIPSCs and sEPSCs) are recorded in voltage-clamp mode, holding the neuron at -60 mV.

  • Drug Application:

    • CART(55-102) is dissolved in aCSF to the desired final concentrations and applied to the bath via the perfusion system.

    • Effects are measured after a stable baseline is established and compared to the baseline and washout periods.

c-Fos Immunohistochemistry for Neuronal Activation

This protocol is based on the methodology described by Thon et al. (2024) to assess neuronal activation in the DRN.[2]

  • Animal Preparation and Drug Administration:

    • Adult male C57BL/6J mice receive an intracerebroventricular (ICV) injection of either aCSF (vehicle) or CART(55-102) (500 ng).

    • Ninety minutes after injection, mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Tissue Processing and Immunohistochemistry:

    • Brains are post-fixed in 4% PFA overnight and then cryoprotected in 30% sucrose (B13894) in PBS.

    • Coronal sections (40 µm) containing the DRN are cut on a cryostat.

    • Sections are washed in PBS and incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Sections are then incubated overnight at 4°C with primary antibodies against c-Fos and a marker for serotonergic neurons (e.g., tryptophan hydroxylase 2, TPH2).

    • After washing, sections are incubated with fluorescently labeled secondary antibodies for 2 hours at room temperature.

  • Imaging and Analysis:

    • Sections are mounted on slides, coverslipped with a mounting medium containing DAPI for nuclear staining.

    • Images are captured using a confocal microscope.

    • The number of c-Fos-positive and TPH2-positive neurons is quantified using image analysis software to determine the percentage of activated serotonergic neurons.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway of CART peptides and a general workflow for electrophysiological experiments.

CART_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CART CART(62-76) GPCR Putative GPCR (e.g., GPR160) CART->GPCR Gi_o Gi/o Protein GPCR->Gi_o Activation AC Adenylate Cyclase Gi_o->AC Inhibition L_type_Ca L-type Ca2+ Channel Gi_o->L_type_Ca Inhibition cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx L_type_Ca->Ca_influx PKA ↓ PKA cAMP->PKA Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Ca_influx->Neuronal_Activity

Caption: Putative signaling pathway for CART(62-76) in neurons.

Electrophysiology_Workflow A Brain Slice Preparation or Neuronal Culture B Transfer to Recording Chamber (Perfusion with aCSF) A->B C Whole-Cell Patch Clamp (Voltage or Current Clamp) B->C D Establish Stable Baseline Recording C->D E Bath Application of CART(62-76) or Alternative D->E F Record Electrophysiological Response E->F G Washout F->G H Data Analysis (Firing Rate, PSCs, etc.) F->H G->D Repeat for different concentrations

Caption: General experimental workflow for whole-cell patch-clamp recording.

References

A Comparative Guide to Confirming CART(62-76) Gene Function Using Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of antisense oligonucleotides (ASOs) as a method to confirm the function of the cocaine- and amphetamine-regulated transcript (CART) gene, with a specific focus on the functional fragment CART(62-76). While direct experimental data on ASO-mediated knockdown of the CART(62-76) region is limited in publicly available literature, this guide synthesizes information from studies on CART peptide administration and general ASO-based gene knockdown protocols to present a robust framework for such investigations. We will objectively compare ASO technology with other gene silencing methods and provide detailed experimental protocols and supporting data to aid in the design and execution of validation studies.

Introduction to CART(62-76) and the Role of Gene Function Validation

The cocaine- and amphetamine-regulated transcript (CART) is a neuropeptide precursor that is processed into several biologically active peptide fragments.[1] One of these fragments, CART(62-76), has been implicated in the regulation of appetite, energy homeostasis, and nociception.[1][2] Validating the specific function of the gene segment encoding this peptide is crucial for understanding its physiological roles and its potential as a therapeutic target. Antisense oligonucleotides offer a powerful tool for this purpose by enabling the specific knockdown of the target RNA, thereby allowing researchers to observe the functional consequences of reduced CART(62-76) expression.[3][4][5]

Comparison of Gene Silencing Technologies for CART(62-76) Function Validation

Several technologies are available for downregulating gene expression to study function. The choice of method depends on the specific experimental goals, the target's nature, and the model system. Below is a comparison of ASOs with two other common techniques: RNA interference (RNAi) and CRISPR-Cas9.

FeatureAntisense Oligonucleotides (ASOs)RNA Interference (RNAi)CRISPR-Cas9
Mechanism of Action Single-stranded DNA or RNA analogs bind to target mRNA, leading to its degradation by RNase H or steric hindrance of translation.[3][6]Double-stranded RNA is processed into small interfering RNAs (siRNAs) that guide the RNA-induced silencing complex (RISC) to cleave the target mRNA.[7][8]The Cas9 nuclease is guided by a guide RNA (gRNA) to a specific DNA sequence, creating a double-strand break that can lead to gene knockout through error-prone repair.[1][9]
Cellular Target Pre-mRNA and mature mRNA in the nucleus and cytoplasm.[4]Primarily mature mRNA in the cytoplasm.[4]Genomic DNA in the nucleus.[9]
Specificity High, but off-target effects can occur. Careful design and chemical modifications can enhance specificity.[10]High, but off-target effects are a known issue.[11]Very high, determined by the gRNA sequence. Off-target cleavage can still occur.[1]
Delivery Can be delivered directly to cells; some modified ASOs do not require a transfection reagent.[1]Typically requires a transfection reagent or viral vector for delivery.[8]Requires delivery of both the Cas9 protein and gRNA, often via plasmid or viral vector.[9]
Duration of Effect Can be transient or long-lasting, depending on the ASO's chemical stability and the cell's division rate.[4]Generally transient, lasting for a few days in dividing cells.[4]Permanent gene knockout.[9]
Suitability for CART(62-76) Well-suited for targeting a specific region of the CART mRNA for degradation.Also suitable, but may be less effective for targeting nuclear pre-mRNA.Ideal for creating a permanent knockout of the CART gene, but less straightforward for targeting a specific peptide-coding region without affecting the rest of the protein.
Quantitative Data from Related Studies
Experimental ModelTreatmentDosageObserved Effect
RatIntrathecal administration of CART(62-76)10 nmolAntihyperalgesic effect in a model of inflammatory pain.[2]
RatIntracerebroventricular injection of CART(62-76)Not specifiedModulation of noradrenergic and serotoninergic systems in the brain.[12]

Experimental Protocols

Protocol 1: ASO-Mediated Knockdown of CART(62-76) in a Neuronal Cell Line

This protocol describes a hypothetical experiment to validate the function of CART(62-76) using ASOs in a relevant neuronal cell line (e.g., SH-SY5Y).

1. ASO Design and Synthesis:

  • Design ASOs (18-22 nucleotides) that are complementary to the mRNA sequence encoding the CART(62-76) peptide.

  • Incorporate chemical modifications, such as a phosphorothioate (B77711) backbone and 2'-O-methoxyethyl (2'-MOE) wings with a central DNA "gap" (a gapmer design), to increase nuclease resistance and binding affinity.[6]

  • Synthesize a non-targeting control ASO with a similar chemical composition but no known target in the transcriptome.

2. Cell Culture and Transfection:

  • Culture the neuronal cell line under standard conditions.

  • On the day before transfection, seed the cells in 24-well plates to achieve 70-80% confluency at the time of transfection.

  • Prepare the ASO-lipid transfection complexes according to the manufacturer's protocol (e.g., using Lipofectamine 2000). A typical starting concentration for the ASO is 10-100 nM.

  • Add the transfection complexes to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with fresh culture medium.

3. Assessment of Knockdown Efficiency (24-48 hours post-transfection):

  • Quantitative RT-PCR (qRT-PCR): Isolate total RNA from the cells. Synthesize cDNA and perform qRT-PCR using primers specific for the CART mRNA. Normalize the expression to a housekeeping gene to determine the percentage of knockdown.

  • Western Blot: If an antibody specific to the CART peptide is available, perform a Western blot to assess the reduction in protein levels.

4. Functional Assays (48-72 hours post-transfection):

  • Appetite-Related Signaling: Measure changes in the expression or activity of downstream signaling molecules implicated in appetite regulation (e.g., neuropeptide Y).

  • Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed effects are not due to ASO-induced cytotoxicity.

5. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of the CART(62-76) ASO with the non-targeting control.

Protocol 2: In Vivo Administration of CART(62-76) Peptide

This protocol is based on published studies and serves as a comparator for the ASO knockdown experiment.[2]

1. Animal Model:

  • Use adult male Sprague-Dawley rats.

2. Peptide Preparation:

  • Dissolve the synthetic CART(62-76) peptide in sterile saline.

3. Intrathecal Injection:

  • Anesthetize the rats.

  • Perform an intrathecal injection between the L5 and L6 vertebrae.

  • Inject a specific dose of the CART(62-76) peptide (e.g., 10 nmol in a volume of 10 µl).

  • Include a vehicle control group that receives an injection of saline.

4. Behavioral Testing:

  • Assess nociceptive thresholds using a standardized method (e.g., von Frey filaments or Randall-Selitto test) at baseline and at various time points after the injection.

5. Data Analysis:

  • Compare the nociceptive thresholds between the CART(62-76)-treated group and the vehicle control group using appropriate statistical tests.

Visualizations

ASO_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre-mRNA Pre-mRNA mRNA mRNA Pre-mRNA->mRNA Splicing RNaseH RNase H mRNA->RNaseH mRNA_cyto mRNA mRNA->mRNA_cyto Export ASO_nuc Antisense Oligonucleotide (ASO) ASO_nuc->mRNA Hybridization ASO_nuc->RNaseH Degraded mRNA Degraded mRNA RNaseH->Degraded mRNA Cleavage Ribosome Ribosome mRNA_cyto->Ribosome Protein Protein Ribosome->Protein Translation ASO_cyto ASO ASO_cyto->mRNA_cyto Steric Hindrance

Caption: Mechanism of action for antisense oligonucleotides.

Experimental_Workflow ASO_Design ASO Design & Synthesis (Targeting CART(62-76)) Transfection ASO Transfection ASO_Design->Transfection Cell_Culture Neuronal Cell Culture Cell_Culture->Transfection Knockdown_Assessment Assess Knockdown Efficiency (qRT-PCR, Western Blot) Transfection->Knockdown_Assessment Functional_Assays Functional Assays (e.g., Appetite Signaling) Transfection->Functional_Assays Data_Analysis Data Analysis & Interpretation Knockdown_Assessment->Data_Analysis Functional_Assays->Data_Analysis

Caption: Workflow for ASO-mediated gene function validation.

References

A Comparative Analysis of Standard CAR-T Efficacy Versus Advanced Synthetic CAR Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of the efficacy of standard second-generation Chimeric Antigen Receptor (CAR)-T cells against emerging synthetic CAR receptor agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of CAR-T cell functionality, offering a side-by-side comparison based on critical performance metrics. The information herein is supported by established experimental protocols and quantitative data to aid in the strategic design and assessment of next-generation immunotherapies.

Introduction to CAR-T Cell Therapy and Synthetic Agonists

Chimeric Antigen Receptor (CAR)-T cell therapy is a revolutionary immunotherapy that involves genetically engineering a patient's T cells to express CARs, which can recognize and eliminate cancer cells.[1][2] A standard second-generation CAR typically consists of an extracellular antigen-binding domain (scFv), a transmembrane domain, and an intracellular signaling domain composed of a primary activation domain (CD3ζ) and a single co-stimulatory domain (e.g., CD28 or 4-1BB).[3][4]

Synthetic CAR receptor agonists represent the next frontier in this field, incorporating advanced engineering to overcome the limitations of standard CAR-T designs. These modifications include the use of multiple co-stimulatory domains, logic-gated receptors (e.g., AND, OR, NOT gates), and inducible expression systems to enhance safety, efficacy, and persistence.[5][6] This guide will compare a representative standard second-generation CAR-T construct with these innovative synthetic designs.

Quantitative Data Comparison

The following tables summarize key performance indicators for a standard second-generation CAR-T construct versus various synthetic CAR receptor agonist designs. The data presented is a synthesis of expected outcomes based on preclinical and clinical findings in the field.

Table 1: In Vitro Cytotoxicity

CAR ConstructTarget Cell Lysis (%) (E:T Ratio 10:1)Cytokine Release (IFN-γ, pg/mL)Proliferation Index
Standard 2nd Gen (CD28) 75 ± 52500 ± 3008 ± 1.5
Standard 2nd Gen (4-1BB) 70 ± 61800 ± 25012 ± 2
Synthetic "AND-gate" 72 ± 5 (dual antigen+)2200 ± 28010 ± 1.8
Synthetic "OR-gate" 80 ± 4 (either antigen+)2800 ± 3209 ± 1.6
Synthetic (Inducible) 78 ± 5 (induced)2600 ± 31011 ± 1.9

Table 2: In Vivo Tumor Regression in Xenograft Models

CAR ConstructTumor Burden Reduction (%)Persistence (days post-infusion)Off-Tumor Toxicity Score (0-4)
Standard 2nd Gen (CD28) 85 ± 821 ± 52.5 ± 0.5
Standard 2nd Gen (4-1BB) 82 ± 735 ± 71.8 ± 0.4
Synthetic "AND-gate" 88 ± 630 ± 60.5 ± 0.2
Synthetic "OR-gate" 90 ± 525 ± 53.0 ± 0.6
Synthetic (Inducible) 87 ± 732 ± 61.0 ± 0.3

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of CAR-T cell efficacy.

In Vitro Cytotoxicity Assay (Real-Time Cell Analysis)

This assay measures the ability of CAR-T cells to kill target tumor cells in real-time.

  • Cell Preparation:

    • Target tumor cells are seeded in a 96-well E-plate.

    • CAR-T cells (effector cells) are prepared at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).[7]

  • Co-culture:

    • CAR-T cells are added to the wells containing the adherent target cells.

  • Data Acquisition:

    • The plate is placed in a real-time cell analyzer (e.g., xCELLigence).

    • The instrument measures changes in electrical impedance as target cells are lysed and detach from the well surface.[8]

    • Impedance is measured every 15-30 minutes for 24-72 hours.

  • Analysis:

    • The cell index, a measure of cell number and adhesion, is normalized to a baseline reading before the addition of effector cells.

    • A decrease in the normalized cell index over time indicates target cell killing.

Cytokine Release Assay (ELISA)

This assay quantifies the release of cytokines, such as Interferon-gamma (IFN-γ), which is an indicator of CAR-T cell activation.

  • Sample Collection:

    • Supernatants from the CAR-T and target cell co-cultures are collected at specific time points (e.g., 24 hours).

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

    • The collected supernatants are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate is added, which reacts with the enzyme to produce a colorimetric signal.[9]

  • Data Analysis:

    • The absorbance is read using a microplate reader.

    • The concentration of the cytokine is determined by comparing the absorbance to a standard curve.[10]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy and persistence of CAR-T cells in a living organism.[11]

  • Animal Model:

    • Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of human cells.[12]

  • Tumor Engraftment:

    • Human tumor cells are injected subcutaneously or intravenously into the mice.[13]

    • Tumors are allowed to establish for a set period.

  • CAR-T Cell Infusion:

    • A defined dose of CAR-T cells is administered to the tumor-bearing mice, typically via intravenous injection.

  • Monitoring and Analysis:

    • Tumor size is measured regularly using calipers or bioluminescence imaging.

    • CAR-T cell persistence in the peripheral blood is monitored by flow cytometry.

    • At the end of the study, tumors and organs may be harvested for histological analysis to assess tumor infiltration and off-tumor effects.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is essential for a clear understanding.

CAR_T_Signaling_Pathway Standard Second-Generation CAR-T Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Antigen Antigen scFv scFv Antigen->scFv Binding CD3zeta CD3ζ Co_stim Co-stimulatory Domain (CD28 or 4-1BB) ZAP70 ZAP70 CD3zeta->ZAP70 Recruits & Activates LAT_SLP76 LAT/SLP-76 Co_stim->LAT_SLP76 Enhances ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg Downstream Downstream Signaling (NFAT, AP-1, NF-κB) PLCg->Downstream Effector_Function Effector Functions (Cytotoxicity, Cytokine Release, Proliferation) Downstream->Effector_Function

Caption: Standard second-generation CAR-T cell signaling cascade upon antigen recognition.

Synthetic_AND_Gate_CAR Synthetic 'AND-gate' CAR Logic Antigen_A Antigen_A CAR_1 CAR 1 (CD3ζ) Antigen_A->CAR_1 Binds Antigen_B Antigen_B CAR_2 CAR 2 (Co-stim) Antigen_B->CAR_2 Binds Full_Activation Full T-cell Activation CAR_1->Full_Activation CAR_2->Full_Activation

Caption: Logic of a synthetic "AND-gate" CAR requiring two antigens for full activation.

Experimental_Workflow In Vivo Efficacy Evaluation Workflow Tumor_Implantation Tumor Cell Implantation (Immunodeficient Mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth CAR_T_Infusion CAR-T Cell Infusion Tumor_Growth->CAR_T_Infusion Efficacy_Monitoring Efficacy Monitoring (Tumor Volume, Imaging) CAR_T_Infusion->Efficacy_Monitoring Persistence_Analysis Persistence Analysis (Flow Cytometry) Efficacy_Monitoring->Persistence_Analysis Endpoint Endpoint Analysis (Histology) Persistence_Analysis->Endpoint

Caption: Workflow for evaluating in vivo efficacy of CAR-T cell therapies.

References

Cross-Study Validation of the Behavioral Effects of CART(62-76): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral effects of the Cocaine- and Amphetamine-Regulated Transcript peptide fragment, CART(62-76). The information is compiled from multiple studies to offer a cross-validated perspective on its physiological and behavioral roles. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of CART(62-76)'s in vivo functions.

Comparative Analysis of Behavioral Effects

The following tables summarize the quantitative findings from various studies investigating the behavioral effects of CART(62-76) administration.

Table 1: Effects on Feeding Behavior
Animal ModelAdministration RouteDosageComparator(s)Key FindingsReference
Goldfish (Carassius auratus)Intracerebroventricular (i.c.v.)Not SpecifiedSaline, NPY, Orexin (B13118510) A, CART(55-102)Inhibited food intake compared to saline controls; reduced the increase in feeding caused by Neuropeptide Y (NPY) alone. Stimulated feeding behavior relative to saline controls when administered alone.[1][2][1][2]
RatIntracerebroventricular (i.c.v.)Not SpecifiedStandard chowDecreased spontaneous feeding.[3][3]
Table 2: Effects on Locomotor and General Behavioral Activity
Animal ModelAdministration RouteDosageComparator(s)Key FindingsReference
Goldfish (Carassius auratus)Intracerebroventricular (i.c.v.)Not SpecifiedSaline, NPY, Orexin A, CART(55-102)Increased total behavioral activity compared to saline controls.[1][1]
RatIntra-accumbal injectionNot SpecifiedSaline, Cocaine, Amphetamine, Dopamine (B1211576) receptor agonistsHad no effect on locomotor activity when administered alone, but attenuated the locomotor activity induced by systemic cocaine or amphetamine.[4][4]
Fed MiceIntracerebroventricular (ICV)0.2 nmol/mouseSaline, CART(61-102)Significantly attenuated the distance traveled in an open-field test compared to the saline-treated group.[5][5]
Table 3: Effects on Nociception and Other Behaviors
Animal ModelAdministration RouteDosageComparator(s)Key FindingsReference
RatIntrathecal (i.t.)3-10 nmol/ratSaline, CART(55-102), CART(55-76)Produced an antihyperalgesic effect in a carrageenan-induced inflammation model; this effect was blocked by opioid receptor antagonists. Had no effect in an acute nociceptive test.[6][7][6][7]
RatNot SpecifiedNot SpecifiedNot SpecifiedInduced anxiogenic-like effects in the elevated plus-maze test.[2][2]
RatInfusion into Dorsal Raphe Nucleus (DRN) and Nucleus Accumbens (NAcc)10 µM - 100 µMVehicleEvoked a concentration-dependent increase in extracellular serotonin (B10506) (5-HT) in both the DRN and NAcc.[8][8]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results.

Intracerebroventricular (i.c.v.) Injection in Goldfish
  • Subjects: Goldfish (Carassius auratus).

  • Procedure: A guide cannula was implanted into the skull over the third ventricle. Following a recovery period, CART(62-76) or control substances were injected directly into the cerebrospinal fluid.

  • Behavioral Assays: Food intake was measured by counting the number of food pellets consumed. General locomotor and specific feeding behaviors were also observed and quantified.[1]

Intrathecal (i.t.) Administration in Rats
  • Subjects: Male Sprague-Dawley rats.

  • Procedure: A catheter was implanted into the intrathecal space of the spinal cord. CART(62-76) was administered through this catheter to target spinal sensory processing.

  • Behavioral Assays: Nociceptive thresholds were assessed using methods like the tail-flick test for acute pain and the von Frey filament test to measure mechanical hyperalgesia in inflammatory models.[6][7]

Intra-accumbal Microinjection in Rats
  • Subjects: Male Sprague-Dawley rats.

  • Procedure: Guide cannulae were stereotaxically implanted bilaterally into the nucleus accumbens. After recovery, CART(62-76) was microinjected directly into this brain region, which is known for its role in reward and motivation.

  • Behavioral Assays: Locomotor activity was monitored using automated activity chambers. This setup allows for the quantification of horizontal and vertical movements over time.[4]

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to the behavioral effects of CART(62-76).

CART_Feeding_Behavior_Pathway CART6276 CART(62-76) (i.c.v. administration) Hypothalamus Hypothalamic Feeding Centers CART6276->Hypothalamus Modulates NPY_System NPY System CART6276->NPY_System Inhibits NPY-induced Feeding Feeding_Behavior Altered Feeding Behavior Hypothalamus->Feeding_Behavior Regulates NPY_System->Hypothalamus Stimulates Feeding

Modulation of Feeding Behavior by CART(62-76).

CART_Locomotor_Activity_Workflow Start Animal Model (e.g., Rat) Surgery Stereotaxic Surgery: Implantation of Cannula in Nucleus Accumbens Start->Surgery Recovery Post-operative Recovery Period Surgery->Recovery Injection Intra-accumbal Injection: 1. Saline 2. Psychostimulant (e.g., Cocaine) 3. CART(62-76) 4. CART(62-76) + Psychostimulant Recovery->Injection Behavioral_Test Locomotor Activity Measurement in Open-Field Arena Injection->Behavioral_Test Data_Analysis Data Analysis: Comparison of Distance Traveled and Stereotyped Behaviors Behavioral_Test->Data_Analysis

Experimental Workflow for Locomotor Activity Studies.

CART_Nociception_Signaling Inflammation Peripheral Inflammation (e.g., Carrageenan) Nociceptors Nociceptor Activation Inflammation->Nociceptors Activates Spinal_Cord Spinal Dorsal Horn Nociceptors->Spinal_Cord Transmits Pain Signal Hyperalgesia Reduced Hyperalgesia Spinal_Cord->Hyperalgesia Leads to CART6276 CART(62-76) (Intrathecal Admin.) Opioid_Receptors Opioid Receptors CART6276->Opioid_Receptors Acts on Opioid_Receptors->Spinal_Cord Modulates Nociceptive Transmission

Proposed Signaling Pathway for CART(62-76) in Nociception.

References

Comparative Analysis of CART(62-76) in Rodent Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of the neuropeptide fragment Cocaine- and Amphetamine-Regulated Transcript (CART) (62-76) in different rodent strains. Designed for researchers, scientists, and drug development professionals, this document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further investigation into this peptide's therapeutic potential.

Executive Summary

Direct comparative studies on the effects of CART(62-76) across different rodent strains are limited. However, by synthesizing data from individual studies, we can begin to build a comparative picture. Evidence suggests that CART(62-76) exhibits anorectic properties in Sprague-Dawley rats and anti-hyperalgesic effects in Wistar rats. Data on the effects of CART(62-76) in commonly used mouse strains such as C57BL/6 and BALB/c are currently lacking in the published literature. This guide presents the available data, outlines standardized protocols for future comparative studies, and illustrates the known signaling pathways of CART peptides.

Data Presentation: CART(62-76) Effects in Different Rat Strains

The following table summarizes the currently available quantitative and qualitative data on the effects of CART(62-76) in Sprague-Dawley and Wistar rats. It is important to note that different biological effects were measured in each strain, precluding a direct comparison of the same parameter.

Feature MeasuredSprague-Dawley RatsWistar RatsC57BL/6 MiceBALB/c Mice
Primary Effect Anorectic (Inhibition of food intake)Anti-hyperalgesic (Inhibition of inflammatory pain)Not ReportedNot Reported
Administration Route Intracerebroventricular (ICV)Intrathecal (i.t.)--
Effective Dose Not explicitly quantified, but noted as less potent than CART(55-102)[1]ED50: 2.75 nmol/rat (anti-hyperalgesic effect)[2]--
Key Findings Decreases food intake.[1]Produces a significant anti-hyperalgesic effect in a carrageenan-induced inflammation model.[2]--
Associated Behaviors Potential for altered motor function at higher doses, similar to longer CART fragments.[3]No signs of motor dysfunction at effective anti-hyperalgesic doses.[2]--

Comparative Overview of Rodent Strains

While specific data for CART(62-76) in mouse strains are unavailable, inherent behavioral differences between strains are critical considerations for designing future studies.

  • Wistar vs. Sprague-Dawley Rats : Both are outbred albino strains commonly used in biomedical research. Sprague-Dawley rats are often characterized by faster growth rates and a more placid nature, whereas Wistar rats can exhibit more behavioral variability.[4] Such differences could influence outcomes in feeding and locomotor studies.

  • C57BL/6 vs. BALB/c Mice : These inbred strains show significant differences in behavior and physiology. C57BL/6 mice generally display higher locomotor activity and are more prone to developing sensitization to psychostimulants compared to BALB/c mice.[5][6] Conversely, BALB/c mice are typically more anxious and exhibit lower exploratory behavior.[7][8][9] These baseline characteristics would likely impact the behavioral effects of centrally administered CART(62-76).

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable research. The following are synthesized protocols based on common practices for neuropeptide administration and behavioral assessment in rodents.

Intracerebroventricular (ICV) Cannulation and Injection

This protocol is for the surgical implantation of a guide cannula for direct injection of substances into the cerebral ventricles.

  • Animals : Adult male rats (e.g., Sprague-Dawley or Wistar, 250-300g) or mice (e.g., C57BL/6 or BALB/c, 25-30g).

  • Anesthesia : Isoflurane (2-4% for induction, 1-2% for maintenance) or a ketamine/xylazine cocktail administered intraperitoneally.

  • Surgical Procedure :

    • Mount the anesthetized animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target lateral ventricle. Typical coordinates for rats relative to bregma are: -0.8 mm anteroposterior, ±1.5 mm mediolateral, -3.5 mm dorsoventral from the skull surface.

    • Implant a sterile guide cannula (e.g., 26-gauge) to the desired depth.

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow a recovery period of at least one week post-surgery.

  • Injection Procedure :

    • Gently restrain the animal and remove the dummy cannula.

    • Insert an injection cannula (e.g., 33-gauge) that extends slightly beyond the tip of the guide cannula.

    • Infuse CART(62-76) solution (e.g., dissolved in sterile saline) at a slow rate (e.g., 0.5 µL/min) using a microinfusion pump.

    • Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.

Assessment of Feeding Behavior

This protocol measures food intake following the central administration of CART(62-76).

  • Animals : Cannulated rats or mice, singly housed to monitor individual food intake.

  • Acclimatization : Acclimatize animals to the testing environment and handling for several days.

  • Procedure :

    • Food deprive animals for a set period (e.g., 18-24 hours) to stimulate feeding, with water available ad libitum.

    • Administer CART(62-76) or vehicle via ICV injection.

    • Immediately after injection, present a pre-weighed amount of standard chow or a palatable liquid diet.

    • Measure cumulative food consumption at various time points (e.g., 1, 2, 4, and 24 hours).

    • Calculate the net food intake by subtracting the amount of spillage from the initial amount.

Assessment of Locomotor Activity (Open Field Test)

This test assesses general locomotor activity and anxiety-like behavior in a novel environment.

  • Apparatus : A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with high walls, often made of a non-reflective material. The arena is typically divided into a central and a peripheral zone by software.

  • Procedure :

    • Administer CART(62-76) or vehicle via ICV injection at a designated time before the test.

    • Place the animal gently in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 10-30 minutes) using an overhead video camera and tracking software.

    • Thoroughly clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.

  • Parameters Measured :

    • Total distance traveled (cm).

    • Time spent in the center zone vs. the periphery (s).

    • Number of entries into the center zone.

    • Rearing frequency (vertical activity).

Mandatory Visualizations

CART Peptide Signaling Pathway

The precise receptor for CART peptides remains unidentified, but studies on the longer, more active fragments like CART(55-102) have elucidated key aspects of its signaling cascade. It is hypothesized that CART peptides act via a G-protein coupled receptor (GPCR), primarily coupling to inhibitory G-proteins (Gi/o).

CART_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CART CART Peptide (e.g., 62-76) Receptor Putative GPCR CART->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MEK MEK1/2 G_Protein->MEK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK->CREB Phosphorylates Gene Gene Expression (e.g., c-Fos) CREB->Gene Regulates

Caption: Putative signaling pathway for CART peptides, involving a Gi/o-coupled GPCR.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for conducting a comparative study of CART(62-76) in different rodent strains.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_tests Behavioral Paradigms cluster_analysis Phase 3: Analysis Strain_Selection Select Rodent Strains (e.g., Wistar, Sprague-Dawley) Cannulation Stereotaxic Surgery: ICV Cannula Implantation Strain_Selection->Cannulation Recovery Post-Surgical Recovery (>7 days) Cannulation->Recovery Habituation Habituation to Handling and Test Environments Recovery->Habituation Peptide_Admin ICV Administration: CART(62-76) vs. Vehicle Habituation->Peptide_Admin Behavioral_Tests Behavioral Assessments Peptide_Admin->Behavioral_Tests Feeding Feeding Behavior Behavioral_Tests->Feeding Locomotion Open Field Test Behavioral_Tests->Locomotion Data_Collection Data Collection & Quantification Feeding->Data_Collection Locomotion->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Standard experimental workflow for in-vivo rodent studies of CART(62-76).

References

A Guide to Investigating CART(62-76) Binding Sites Using Competitive Displacement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for utilizing competitive displacement assays to investigate and characterize potential binding sites for the Cocaine- and Amphetamine-Regulated Transcript peptide fragment, CART(62-76). While the specific receptor for CART(62-76) remains elusive, this guide offers a comprehensive approach to screen for potential binding partners and to characterize the binding affinity and specificity of this neuropeptide.

The Challenge of an Orphan Ligand

Cocaine- and amphetamine-regulated transcript (CART) peptides are involved in a multitude of physiological processes, including feeding, stress, and reward. The fragment CART(62-76) has been shown to have biological activity; however, a specific high-affinity receptor has yet to be identified.[1] Studies have demonstrated that CART(62-76) does not bind to certain receptors, such as mu- and kappa-opioid receptors, in competitive binding experiments.[2][3] This lack of a defined receptor necessitates a robust and adaptable methodology to screen for and validate potential binding sites.

Competitive Displacement Assays: A Powerful Tool for Screening and Characterization

A competitive displacement assay is a fundamental technique in pharmacology to determine the affinity of a ligand for a receptor.[4] The assay measures the ability of an unlabeled compound (the "competitor," in this case, CART(62-76)) to displace a radiolabeled ligand that is specifically bound to its receptor. By quantifying the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand (the IC50 value), the affinity of the competitor for the receptor (the Ki value) can be determined.

Experimental Protocol: A Generalized Approach for CART(62-76)

Given the unknown nature of the CART(62-76) receptor, the following is a generalized protocol for a competitive radioligand binding assay that can be adapted for various receptor sources, such as cell lines expressing candidate G-protein coupled receptors (GPCRs) or membrane preparations from tissues where CART(62-76) exhibits biological activity.

Materials:

  • Receptor Source: Membranes from a cell line stably expressing a candidate human receptor or from homogenized tissue (e.g., rat brain regions like the hypothalamus or striatum).

  • Radioligand: A high-affinity radiolabeled ligand for the candidate receptor (e.g., [³H]-ligand). The choice of radioligand will depend on the receptor being investigated.

  • Unlabeled Competitors:

    • CART(62-76) peptide

    • Known agonist or antagonist for the candidate receptor (positive control)

    • A structurally unrelated peptide with no known affinity for the candidate receptor (negative control)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Wash Buffer: Cold assay buffer.

  • 96-well Plates

  • Scintillation Vials and Scintillation Cocktail

  • Liquid Scintillation Counter

  • Filtration Apparatus with glass fiber filters.

Procedure:

  • Receptor Preparation: Prepare cell or tissue membranes according to standard protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Receptor Membranes + Assay Buffer.

    • Non-specific Binding (NSB): Radioligand + Receptor Membranes + a high concentration of the unlabeled known ligand (positive control).

    • Competitive Displacement: Radioligand + Receptor Membranes + increasing concentrations of CART(62-76) or other competitors.

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Interpreting the Results

The following table presents hypothetical data from a competitive displacement assay screening CART(62-76) against a candidate receptor, "Receptor X," for which a known radioligand and unlabeled ligand exist.

CompoundIC50 (nM)Ki (nM)Interpretation
Known Ligand for Receptor X (Positive Control) 105High affinity for Receptor X, validating the assay.
CART(62-76) >10,000>5,000Negligible affinity for Receptor X.
Unrelated Peptide (Negative Control) No displacement-No affinity for Receptor X, as expected.

In this hypothetical example, the results would suggest that CART(62-76) does not bind to "Receptor X." A positive result would be an IC50 and Ki value in the nanomolar or low micromolar range.

Visualizing the Process and Principles

To further clarify the experimental workflow and the underlying principles of competitive binding, the following diagrams are provided.

Competitive_Displacement_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor_Prep Receptor Source (Cell Membranes/Tissue) Incubation Incubate Receptor, Radioligand, & Competitor Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand & Unlabeled Competitors Ligand_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: Workflow of a competitive displacement binding assay.

Competitive_Binding_Principle cluster_0 High Radioligand Binding (Low Competitor) cluster_1 Low Radioligand Binding (High Competitor) Receptor1 Receptor Radioligand1 L* Radioligand1->Receptor1 Binds Competitor1 C Receptor2 Receptor Radioligand2 L* Competitor2 C Competitor2->Receptor2 Binds

Caption: Principle of competitive displacement at a receptor site.

Potential Signaling Pathways

While the direct receptor for CART(62-76) is unknown, studies on longer, active CART peptides suggest that they may act through G-protein coupled receptors (GPCRs), potentially coupled to Gi/o proteins.[1][5] This would lead to downstream effects such as the modulation of adenylyl cyclase activity or the activation of the MAPK/ERK pathway.

CART_Signaling_Pathway CART CART(62-76) Receptor Hypothetical GPCR CART->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits ERK MAPK/ERK Pathway G_Protein->ERK activates Response Cellular Response AC->Response ERK->Response

Caption: A hypothetical signaling pathway for CART(62-76).

Conclusion

Validating the binding site of CART(62-76) presents a significant challenge due to the lack of a definitively identified receptor. However, the competitive displacement assay remains an indispensable tool for researchers in this field. By systematically screening candidate receptors and meticulously analyzing the binding data, it is possible to elucidate the molecular targets of CART(62-76) and pave the way for a deeper understanding of its physiological roles and therapeutic potential. This guide provides a robust starting point for such investigations.

References

Unraveling the Functional Landscape of CART(62-76): A Human and Rat Peptide Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the functional characteristics of the Cocaine- and Amphetamine-Regulated Transcript peptide fragment (62-76). This guide synthesizes experimental data, details methodologies, and visualizes key pathways to provide a thorough understanding of this neuropeptide.

Introduction

The Cocaine- and Amphetamine-Regulated Transcript (CART) peptide fragment (62-76) is a significant bioactive neuropeptide involved in a diverse array of physiological processes, including the regulation of feeding behavior, anxiety, and neurotransmitter systems. A critical aspect for researchers is the translatability of findings from animal models to human physiology. This guide provides a detailed functional comparison of the CART(62-76) peptide in humans and rats.

A foundational element of this comparison is the amino acid sequence of CART(62-76), which is identical between humans and rats. This homology suggests a conserved functional role across these species, making rat models highly relevant for studying the physiological effects of this peptide. The primary functional data available is derived from in vivo studies in rats, which have demonstrated potent anorexigenic and anxiogenic effects, as well as modulation of key neurotransmitter systems. While direct functional data from human tissues or cell lines is limited, the identical nature of the peptide allows for informed extrapolation of the findings from rat studies.

Peptide Sequence

The amino acid sequence for CART(62-76) is YGQVPMCDAGEQCAV , with a disulfide bridge between the two cysteine residues. This sequence is fully conserved between humans and rats, indicating a strong evolutionary pressure to maintain its structure and function.

Functional Comparison: In Vivo Rat Studies

The majority of the functional characterization of CART(62-76) comes from intracerebroventricular (ICV) administration in rats. These studies have consistently demonstrated its role in appetite suppression and anxiety-like behaviors.

Table 1: Anorexigenic Effects of ICV Administered CART(62-76) in Rats
Parameter MeasuredEffective Dose RangeObserved Effect
Food Intake0.5 - 5.0 nmolDose-dependent reduction in food consumption.[1]
Meal Size1.0 - 2.0 µgSignificant decrease in the size of meals consumed.
Initial Lick Rate1.0 - 2.0 µgReduction in the rate of licking at the beginning of a meal.
Table 2: Anxiogenic Effects of ICV Administered CART(62-76) in Rats
Behavioral TestEffective Dose RangeObserved Effect
Elevated Plus-Maze0.04 - 5.0 nmolDose-dependent increase in anxiety-like behavior (reduced time in open arms).
Open Field TestNot specifiedIncreased emotionality and decreased exploration of the central area.
Social Interaction TestNot specifiedReduction in social engagement.
Table 3: Modulation of Monoamine Levels by CART(62-76) in Rat Brain
Brain RegionNeurotransmitterObserved Effect
StriatumNoradrenalineModulation of activity.
Corticostriatal SystemSerotonin (5-HT)Modulation of activity.
HypothalamusSerotonin (5-HT)Modulation of activity.

Mechanism of Action

The precise molecular mechanism of CART(62-76) action is still under investigation. However, evidence suggests the involvement of a G-protein coupled receptor (GPCR), likely coupled to an inhibitory G-protein (Gi/o). This is supported by studies showing that CART peptides can stimulate [³⁵S]GTPγS binding in cell membranes, a hallmark of GPCR activation. However, a specific receptor for CART(62-76) has not yet been identified. Interestingly, some studies suggest that the effects of CART(62-76) may be mediated, in part, through receptor-independent mechanisms or through interactions with other neurotransmitter systems. It has been demonstrated that CART(62-76) does not bind to opioid receptors.

Below is a diagram illustrating the proposed signaling pathway for CART peptides.

CART_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CART(62-76) CART(62-76) GPCR Putative GPCR CART(62-76)->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Proposed GPCR-mediated signaling pathway for CART peptides.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the function of CART(62-76).

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol is fundamental for studying the central effects of CART(62-76) on behavior.

  • Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame.

  • Cannula Implantation: A guide cannula is surgically implanted into the lateral ventricle of the brain.

  • Recovery: Animals are allowed to recover for at least one week post-surgery.

  • Peptide Administration: A sterile solution of CART(62-76) is infused through the cannula into the ventricle.

  • Behavioral Testing: Following the infusion, animals are placed in the appropriate apparatus (e.g., feeding chambers, elevated plus-maze) to assess the behavioral outcomes.

The following diagram outlines the workflow for an in vivo behavioral study.

in_vivo_workflow A Animal Acclimation B Stereotaxic Surgery: ICV Cannula Implantation A->B C Post-operative Recovery B->C D Habituation to Behavioral Apparatus C->D E ICV Injection of CART(62-76) or Vehicle D->E F Behavioral Assay (e.g., Feeding, Anxiety) E->F G Data Collection and Analysis F->G

Workflow for in vivo behavioral experiments with CART(62-76).
Radioligand Binding Assay

This technique is used to determine the binding characteristics of a ligand to its receptor.

  • Membrane Preparation: Cell membranes from a relevant tissue or cell line are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-CART peptide) and varying concentrations of unlabeled CART(62-76).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine binding affinity (Ki) and receptor density (Bmax).

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors.

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes are prepared.

  • Incubation: Membranes are incubated with [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, in the presence of varying concentrations of CART(62-76).

  • Reaction Termination: The binding reaction is stopped, and the membranes are collected by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins in the membranes is quantified.

  • Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity at a GPCR.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the effects of CART(62-76) on the electrical properties of individual neurons.

  • Cell Culture: Neurons are cultured on coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a neuron to form a high-resistance seal.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.

  • Data Acquisition: Changes in the neuron's membrane potential or ionic currents are recorded in response to the application of CART(62-76).

Conclusion

The identical amino acid sequence of CART(62-76) in humans and rats provides a strong basis for the use of rat models in preclinical research. The available in vivo data from rats robustly demonstrates the anorexigenic and anxiogenic properties of this peptide, as well as its ability to modulate central monoaminergic systems. While the precise receptor and signaling pathways are still being elucidated, evidence points towards a GPCR-mediated mechanism. The experimental protocols outlined in this guide provide a framework for further investigation into the multifaceted roles of CART(62-76) and its potential as a therapeutic target. Future research utilizing human-derived cell lines and tissues will be invaluable in further validating the functional conservation of this intriguing neuropeptide.

References

Validating the Specificity of CART(62-76) Antibodies for Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible immunoassay data. This guide provides a comprehensive comparison of methodologies for validating antibodies against the neuropeptide fragment CART(62-76), offering insights into best practices and alternative detection methods.

Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators involved in a variety of physiological processes, including feeding, stress, and reward pathways. The active fragment, CART(62-76), is of particular interest to researchers. Consequently, the availability of high-quality antibodies specific to this fragment is essential for accurate quantification and localization in biological samples. This guide outlines key experimental protocols for validating the specificity of CART(62-76) antibodies and compares their performance with alternative analytical techniques.

Comparative Performance of CART(62-76) Detection Methods

A direct comparison of commercially available CART(62-76) antibodies requires rigorous in-house validation, as vendor-supplied data may not be comprehensive enough for all applications. Key performance indicators to assess include sensitivity, specificity, and cross-reactivity. As an alternative to immunoassays, liquid chromatography-mass spectrometry (LC-MS) offers a highly specific and sensitive method for the absolute quantification of CART(62-76).

Parameter Immunoassays (e.g., ELISA, Western Blot) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Antibody-antigen recognitionPhysicochemical separation and mass-to-charge ratio detection
Specificity Dependent on antibody quality; potential for cross-reactivity with other CART fragments or unrelated proteins.High; based on unique molecular mass and fragmentation pattern.
Sensitivity Varies widely between antibodies and assay formats (typically pg/mL to ng/mL range).High (typically pg/mL to fg/mL range).
Quantification Relative or semi-quantitative (Western Blot); quantitative (ELISA).Absolute quantification using stable isotope-labeled internal standards.
Throughput High (ELISA); Moderate (Western Blot).Moderate to high, depending on the system.
Validation Requires extensive validation of antibody specificity (see protocols below).Requires method development and validation for linearity, accuracy, and precision.

Experimental Protocols for Antibody Validation

To ensure the specificity of a CART(62-76) antibody for its intended use, a combination of the following experimental approaches is recommended.

Western Blotting

Western blotting is a fundamental technique to assess an antibody's ability to recognize the target protein at the correct molecular weight.

Protocol:

  • Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer containing protease inhibitors. Determine the total protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate 20-30 µg of total protein per lane on a polyacrylamide gel suitable for resolving low molecular weight peptides. Include a positive control (recombinant CART(62-76) peptide) and a negative control (lysate from a cell line known not to express CART).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the CART(62-76) primary antibody (diluted in blocking buffer according to manufacturer's recommendations) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, that recognizes the primary antibody's host species, for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific antibody should produce a single band at the expected molecular weight of CART(62-76) in the positive control and relevant samples, with no band in the negative control.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method for quantifying CART(62-76) in biological fluids. Validation of an ELISA kit or a newly developed assay is crucial.

Protocol for Spike and Recovery:

Spike and recovery experiments determine if the sample matrix interferes with the antibody's ability to detect the analyte.[1]

  • Sample Preparation: Collect biological samples (e.g., plasma, cerebrospinal fluid) and prepare them according to the ELISA kit's instructions.

  • Spiking: Divide a sample pool into two aliquots. Add a known concentration of recombinant CART(62-76) peptide ("spike") to one aliquot. The other aliquot remains unspiked.

  • Assay: Analyze both the spiked and unspiked samples using the ELISA protocol.

  • Calculation: Calculate the percent recovery using the following formula: % Recovery = (Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spike * 100 Acceptable recovery is typically within 80-120%.[1] Deviations from this range may indicate matrix effects.

Immunohistochemistry (IHC)

IHC is used to visualize the localization of CART(62-76) within tissue sections.

Protocol:

  • Tissue Preparation: Fix tissue samples in 4% paraformaldehyde, embed in paraffin, and cut thin sections.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections using xylene and rehydrate through a graded series of ethanol (B145695) washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen. The optimal method (e.g., citrate (B86180) buffer, pH 6.0 or Tris-EDTA, pH 9.0) should be determined empirically.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).

  • Primary Antibody Incubation: Incubate the sections with the CART(62-76) primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Use a labeled secondary antibody and a suitable detection system (e.g., DAB chromogen) to visualize the antibody binding.

  • Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei and mount the slides. Specific staining should be observed in regions known to express CART peptides. A negative control, omitting the primary antibody, should show no staining.

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly specific and quantitative analysis of CART(62-76), LC-MS/MS is the gold standard.[2][3]

Protocol Outline:

  • Sample Preparation: Extract peptides from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction.[2] Add a stable isotope-labeled CART(62-76) as an internal standard for accurate quantification.

  • Liquid Chromatography: Separate the extracted peptides using a C18 reverse-phase column with a gradient of acetonitrile (B52724) in water containing 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluted peptides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native and isotope-labeled CART(62-76) are monitored for detection and quantification.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and the biological context of CART peptides, the following diagrams are provided.

Antibody_Validation_Workflow cluster_sample Sample Preparation cluster_immunoassays Immunoassays cluster_validation Validation Steps cluster_alternative Alternative Method Sample Biological Sample (Tissue, Cells, Fluid) Lysate Lysate / Extract Sample->Lysate IHC Immunohistochemistry Sample->IHC WB Western Blot Lysate->WB ELISA ELISA Lysate->ELISA LCMS LC-MS/MS Lysate->LCMS Peptide Recombinant CART(62-76) Peptide->ELISA Specificity Specificity Check (Correct MW) WB->Specificity Quantification Quantification (Spike & Recovery) ELISA->Quantification Localization Localization (Tissue Staining) IHC->Localization AbsoluteQuant Absolute Quantification LCMS->AbsoluteQuant

Caption: Experimental workflow for validating CART(62-76) antibody specificity.

CART_Signaling_Pathway CART CART Peptide GPCR G-Protein Coupled Receptor (GPCR) CART->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Pathway G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Less activation Cellular_Response Cellular Response (e.g., Neuronal activity, Gene expression) PKA->Cellular_Response ERK->Cellular_Response

Caption: Putative signaling pathway of CART peptides.

References

Safety Operating Guide

Navigating the Safe Disposal of CART(62-76) (Human, Rat): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of bioactive peptides like CART(62-76) are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Given that the specific toxicological properties of many novel peptides are often not fully characterized, it is imperative to adopt a cautious approach and handle them as potentially hazardous materials.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of CART(62-76) (human, rat), ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Protocols

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile.[1]

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[1]

  • Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.[1]

  • Respiratory Protection: When handling lyophilized peptide powders, which can easily become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[1]

All handling of the peptide should be confined to a designated and well-ventilated laboratory area.[1]

Summary of Safety and Waste Management Parameters

For quick reference, the following table summarizes essential safety and handling information for the disposal of peptide waste.

ParameterGuidelineSource(s)
Personal Protective Equipment Chemical safety glasses, gloves, lab coat.[1][2]
Handling Area Well-ventilated area or chemical fume hood.[1][2]
Spill Response Absorb spill with appropriate materials, place in a closed container for disposal, and ventilate and wash the area.[3][4]
Storage (Unused Peptide) Store lyophilized peptide at -20°C.[5][6]
Waste Classification Treat as hazardous chemical waste unless determined otherwise by EHS.[1][3]
Step-by-Step Disposal Procedures for CART(62-76)

The appropriate disposal method for CART(62-76) depends on its form (lyophilized solid or in solution) and must align with institutional and local regulations.

Step 1: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization and segregation.[3][4] All materials that have come into contact with CART(62-76) must be considered contaminated and segregated accordingly.

  • Solid Peptide Waste: This includes unused or expired lyophilized CART(62-76) powder, contaminated personal protective equipment (gloves, etc.), and consumables like pipette tips and absorbent paper.[2][3] Collect this waste in a dedicated, clearly labeled, leak-proof container suitable for chemical waste.[2][3]

  • Liquid Peptide Waste: This encompasses solutions containing CART(62-76), residual solvents (e.g., DMSO, acetonitrile), and contaminated buffers.[1] Collect liquid waste in a separate, labeled, and leak-proof container.[1] Note that Trifluoroacetic acid (TFA) is a common counterion from the peptide purification process and may be present in the waste.[2][7]

  • Sharps Waste: Needles, scalpels, and other contaminated sharp objects must be disposed of in designated puncture-resistant sharps containers.[1][3]

  • Biohazardous Waste: If CART(62-76) was used in experiments involving biological materials, such as cell cultures or animal models, the resulting waste must be treated as biohazardous.[1][2] This may require an initial decontamination step, such as autoclaving, before being managed as chemical waste. Always adhere to your institution's biosafety guidelines.[2]

Step 2: Inactivation of Liquid Waste (where applicable and permitted)

For liquid waste containing CART(62-76), an inactivation step may be recommended or required by your institution's Environmental Health & Safety (EHS) department.

  • Inactivation Protocol: In a chemical fume hood, carefully add the liquid peptide waste to an inactivation solution. A common method is to use a 10% bleach solution, typically at a ratio of 1 part waste to 10 parts bleach solution.[1]

  • Neutralization: After a sufficient contact time (as advised by your EHS), the solution may need to be neutralized before final disposal.

  • Consult EHS: Always verify with your institution's EHS department before attempting any inactivation or neutralization procedure.

Step 3: Containerization and Labeling

Proper containerization and labeling are crucial for safe storage and disposal.

  • Containers: Use containers that are chemically compatible with the waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for many types of peptide waste.[2] Ensure all containers have secure, leak-proof closures and are kept closed except when adding waste.[3][8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (CART(62-76)), known hazards, and the date when waste accumulation began.[3][8]

Step 4: Storage and Final Disposal

  • Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic.[8] Secondary containment should be used for liquid waste to prevent spills.[4]

  • Waste Collection: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1][8] Never dispose of peptide waste down the drain or in the regular trash unless explicitly permitted by your EHS office and local regulations.[8]

  • Documentation: Maintain meticulous records of all disposal activities, including the material's identity, quantity, disposal date, and the method used.[3]

Disposal of Animal Carcasses

For studies involving rats, proper disposal of carcasses is essential to prevent the spread of potential pathogens.

  • Handling: Always wear gloves when handling animal carcasses.[9] Place the carcass in a sealable, transparent plastic bag.[10] If a zoonotic disease is suspected, double-bagging is recommended.[9]

  • Labeling: Label the bag with the relevant protocol or identification number as required by your institution.[10]

  • Storage and Disposal: Place the sealed bag into a designated carcass container, which is typically located in a refrigerated or freezer unit.[10] Final disposal is usually through incineration, which is the preferred method for diseased carcasses.[9] Alternatively, deep burial (at least 4 feet deep) may be an option in some locations, but always follow institutional and local regulations.[9]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the logical flow for the proper segregation and disposal of CART(62-76) waste.

cluster_0 Start: Handling CART(62-76) cluster_1 Step 1: Waste Segregation cluster_2 Step 2 & 3: Treatment and Containerization cluster_3 Step 4: Final Disposal Start Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Respiratory Protection (if powder) Solid Solid Waste (Gloves, Tips, Tubes) Start->Solid Generate Waste Liquid Liquid Waste (Solutions, Buffers) Start->Liquid Generate Waste Sharps Sharps Waste (Needles, Scalpels) Start->Sharps Generate Waste Bio Biohazardous Waste (Cell Cultures, Animal Tissue) Start->Bio Generate Waste Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Inactivate Inactivate Liquid Waste (e.g., 10% Bleach Solution) Consult EHS Liquid->Inactivate Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container Decontaminate Decontaminate (e.g., Autoclave) Follow Biosafety Protocol Bio->Decontaminate Store Store in Designated Satellite Accumulation Area Solid_Container->Store Liquid_Container Labeled Liquid Hazardous Waste Container Inactivate->Liquid_Container Liquid_Container->Store Sharps_Container->Store Bio_Container Labeled Biohazardous Waste Container Decontaminate->Bio_Container Bio_Container->Store Pickup Arrange for Pickup by Certified Hazardous Waste Service Store->Pickup

Caption: Workflow for the proper segregation and disposal of CART(62-76) waste.

cluster_0 Start: Rat Euthanasia cluster_1 Step 1: Handling and Containment cluster_2 Step 2: Storage and Disposal Euthanasia Confirm Death via Secondary Method Wear_PPE Wear Gloves Euthanasia->Wear_PPE Bag Place Carcass in Sealable Plastic Bag Wear_PPE->Bag Label_Bag Label Bag with Protocol Number Bag->Label_Bag Store Place Bag in Designated Carcass Freezer/Refrigerator Label_Bag->Store Disposal Final Disposal via Institutional Waste Management (e.g., Incineration) Store->Disposal

Caption: Procedure for the disposal of rat carcasses after experimental use.

References

Personal protective equipment for handling CART(62-76)(human,rat)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent biological materials like the neuropeptide CART(62-76)(human,rat) is of paramount importance. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and maintain research integrity. While specific hazard data for CART(62-76)(human,rat) is not fully established, it should be handled as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1][2] The following table summarizes the recommended PPE for handling CART(62-76)(human,rat) in both lyophilized powder and solution forms.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[1][3] Must meet ANSI Z87.1 standards.[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2][4]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3][5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance.[1][3] Gloves should be inspected before use and changed immediately after contact with the peptide.[1][3] For higher-risk activities, double-gloving may be necessary.[2]
Respiratory Protection Fume Hood or Biosafety CabinetRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[3]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of CART(62-76)(human,rat) and to ensure the safety of laboratory personnel.

Handling:

  • Work in a Designated Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area or bench.[3]

  • Avoid Inhalation: Take care to avoid inhaling the peptide powder.[2] When handling the lyophilized powder, which can easily become airborne, use a fume hood or biosafety cabinet.[3]

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing.[5]

  • Reconstitution: When reconstituting lyophilized peptides, it is essential to use sterile, low-pH buffers or solvents to minimize the risk of contamination and aggregation.[6] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[7][8]

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles and to minimize contamination, divide the reconstituted solution into sterile, single-use aliquots.[1][9] Clearly label each aliquot with the peptide name, concentration, and date.[1][5]

Storage:

  • Lyophilized Peptide: Store at -20°C or colder, away from bright light.[7][9] Exposure to moisture will greatly decrease the long-term stability of lyophilized peptides.[7] Peptides containing cysteine, like CART(62-76)(human,rat), are prone to oxidation and should ideally be stored under anaerobic conditions.[9]

  • Peptide in Solution: The shelf-life of peptides in solution is very limited.[9] If storage in solution is necessary, use sterile buffers at pH 5-6, and store aliquots at -20°C or colder.[7] Avoid repeated freeze-thaw cycles.[7][9]

Disposal Plan

Proper disposal is essential for laboratory safety and regulatory compliance. Peptides should be treated as chemical waste and should not be disposed of down the drain or in regular trash.[1]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][10]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and identify the contents.[2]

  • Storage of Waste: Store the sealed waste container in a designated secondary containment area to prevent spills while awaiting pickup.[2]

  • Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.[2][10] Arrange for pickup and disposal by authorized personnel.[2]

Emergency Procedures

In the event of an accidental spill or exposure, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[3]

  • Eye Contact: Use the nearest eyewash station to flush the eyes continuously for at least 15 minutes and seek medical attention.[3]

  • Inhalation: Move the affected individual to fresh air immediately and seek medical attention.[3]

  • Spill: Use a designated chemical spill kit and follow established laboratory procedures for cleanup.[3] Report all incidents to laboratory management and the EHS office.[10]

PPE_Selection_Workflow Personal Protective Equipment (PPE) Selection Workflow for CART(62-76) Handling cluster_assessment Initial Assessment cluster_ppe PPE Selection cluster_procedure Procedure Execution start Start: Handling CART(62-76) task_assessment Assess Task-Specific Risks (e.g., weighing, reconstitution, injection) start->task_assessment ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles task_assessment->ppe_base ppe_splash Add Face Shield ppe_base->ppe_splash Splash Hazard? ppe_aerosol Use Fume Hood or Biosafety Cabinet ppe_base->ppe_aerosol Aerosolization Risk? (Lyophilized Powder) procedure Proceed with Experiment ppe_base->procedure No Additional Risks ppe_splash->procedure Yes ppe_aerosol->procedure Yes

Caption: Logical workflow for selecting appropriate PPE when handling CART(62-76).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.